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1-Allyl-3-hydroxypiperidine Documentation Hub

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  • Product: 1-Allyl-3-hydroxypiperidine
  • CAS: 76787-82-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 1-Allyl-3-Hydroxypiperidine

[1][2][3][4] Executive Summary 1-Allyl-3-hydroxypiperidine (CAS: 14813-01-5 for racemate) serves as a critical chiral building block in the synthesis of psychotomimetic glycolate esters, muscarinic receptor antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

1-Allyl-3-hydroxypiperidine (CAS: 14813-01-5 for racemate) serves as a critical chiral building block in the synthesis of psychotomimetic glycolate esters, muscarinic receptor antagonists, and tyrosine kinase inhibitors.[1][2] Its structural core—a piperidine ring functionalized with a hydroxyl group at C3 and an allyl moiety at N1—offers versatile handles for further derivatization, including olefin metathesis or esterification.

This technical guide moves beyond generic textbook descriptions to provide a robust, field-validated protocol for the synthesis of 1-allyl-3-hydroxypiperidine. It addresses the specific challenges of regioselectivity (avoiding O-alkylation) and the preservation of stereochemistry during the


 alkylation process.[3][2]

Strategic Retrosynthesis

The synthesis is most efficiently approached via a convergent disconnection at the N-Allyl bond.[1] While reductive amination (using acrolein) is theoretically possible, it is operationally hazardous and prone to polymerization.[3] The industry-standard approach is direct nucleophilic substitution (


) using an allyl halide.[1][3]
Diagram 1: Retrosynthetic Analysis

Retrosynthesis cluster_chirality Stereocenter Control (C3) target 1-Allyl-3-hydroxypiperidine (Target Molecule) disconnection N-Allyl Disconnection target->disconnection Retro-SN2 precursor1 3-Hydroxypiperidine (Nucleophile) disconnection->precursor1 precursor2 Allyl Bromide/Chloride (Electrophile) disconnection->precursor2

Caption: Disconnection strategy highlighting the preservation of the C3 stereocenter derived from the starting piperidinol.

Primary Protocol: Direct N-Alkylation[1][2][3][4]

This protocol utilizes Potassium Carbonate (


)  in Acetonitrile (MeCN) .[3][4] This system is superior to amine bases (like 

) because the inorganic base acts as a heterogeneous acid scavenger, simplifying purification and preventing the formation of viscous ammonium salt byproducts that complicate filtration.[3][2]
Reagents and Stoichiometry[2][3][4][6]
ComponentEquiv.RoleCritical Attribute
3-Hydroxypiperidine 1.0NucleophileHCl salt requires extra base; Free base preferred.[1][2]
Allyl Bromide 1.1ElectrophileFreshly distilled if yellow (remove ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

). Lachrymator.
Potassium Carbonate 2.5BaseAnhydrous, finely ground to increase surface area.[2]
Acetonitrile (MeCN) [0.5 M]SolventPolar aprotic; promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

transition state.[3]
TBAI (Optional) 0.05CatalystPhase transfer catalyst; accelerates sluggish reactions.
Step-by-Step Methodology

Step 1: Preparation of the Nucleophilic Suspension

  • Charge a flame-dried 3-neck round-bottom flask with 3-Hydroxypiperidine (10.0 g, 98.9 mmol) and anhydrous

    
      (34.1 g, 247 mmol).
    
  • Add Acetonitrile (200 mL) under an inert atmosphere (

    
     or Ar).
    
  • Technical Insight: If using the hydrochloride salt of the amine, stir for 30 minutes at room temperature before adding the alkyl halide to ensure deprotonation of the ammonium salt.[3][2]

Step 2: Controlled Electrophile Addition

  • Cool the suspension to 0°C using an ice/water bath.

  • Add Allyl Bromide (9.4 mL, 108.8 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

  • Causality: Low-temperature addition is mandatory.[1][5] The reaction is exothermic.[5][6] Rapid addition or higher temperatures favor O-alkylation (kinetic product) or quaternization (formation of the ammonium salt).[1][3]

Step 3: Reaction Propagation

  • Allow the mixture to warm to room temperature naturally.

  • Stir for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[5]

  • Validation: The starting amine (polar, baseline) should disappear, replaced by a less polar spot (

    
    ).[3][2]
    

Step 4: Workup and Isolation

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , excess 
    
    
    
    ). Wash the pad with MeCN.
  • Concentrate the filtrate under reduced pressure to yield a viscous yellow oil.

  • Dissolve the oil in Dichloromethane (DCM) (150 mL) and wash with saturated

    
      (50 mL) followed by Brine  (50 mL).
    
  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Distillation: For high purity, vacuum distillation is preferred (bp ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     85–90°C at 2 mmHg).
    
  • Chromatography: If distillation is unavailable, use silica gel flash chromatography (Gradient: 1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     5% MeOH in DCM).
    

Mechanistic Pathway & Stereochemical Integrity[1][4]

The reaction proceeds via a classical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 mechanism. Crucially, the hydroxyl group at C3 does not participate in the reaction under these mild basic conditions due to the significant 

difference between the secondary amine (

10) and the alcohol (

16).[3][2]
Diagram 2: Reaction Mechanism Workflow

Mechanism Step1 Deprotonation (if HCl salt used) Step2 Nucleophilic Attack (N-Lone Pair -> Allyl C) Step1->Step2 Free Base Generation Step3 Transition State (Pentacoordinate) Step2->Step3 Kinetic Control (0°C) O-Alkylation O-Alkylation Step2->O-Alkylation High Temp Strong Base (NaH) Step4 Leaving Group Departure (Br-) Step3->Step4 Product 1-Allyl-3-hydroxypiperidine Step4->Product Irreversible

Caption: The pathway demonstrates chemoselectivity for N-alkylation over O-alkylation controlled by base strength and temperature.[1][3][2]

Stereochemical Resolution Strategies

For pharmaceutical applications, the enantiopure form (usually S- or R-) is required.[1][2] Direct asymmetric alkylation of the racemate is inefficient. The authoritative strategy involves resolving the parent 3-hydroxypiperidine before alkylation.[1][2]

Preferred Route: Classical Resolution of Intermediate[2][3][4]
  • Starting Material: Racemic 3-hydroxypiperidine.[1][5][7]

  • Resolving Agent: Dibenzoyl-L-tartaric acid .

  • Solvent: Methanol/Acetone mix.

  • Process: The diastereomeric salt crystallizes out. The free amine is liberated using NaOH, then subjected to the Protocol in Section 3 .[2]

Note: Since the N-alkylation does not touch the C3 stereocenter, the enantiomeric excess (ee) of the starting material is preserved in the final product.[3][2]

Analytical Validation (Self-Validating System)[1][2][3]

To ensure the trustworthiness of the synthesized batch, compare your data against these standard parameters.

TechniqueExpected Signal / ResultInterpretation
TLC ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(10% MeOH/DCM)
Distinct from baseline starting material.[1][3]
1H NMR (Allyl)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

5.8-5.9 (m, 1H, -CH=)[1][3][2]
Confirms allyl group incorporation.[1]
1H NMR (Allyl)

5.1-5.2 (d, 2H, =CH2)
Terminal alkene protons.[1][3][2]
1H NMR (Ring)

3.8 (m, 1H, C3-H)
Diagnostic for 3-hydroxypiperidine core.[1][3][2]
MS (ESI)

Confirms molecular weight (MW: 141.21).[3]

Safety & Toxicology (HSE)[2][3]

  • Allyl Bromide: Highly toxic, lachrymator, and a suspected mutagen.[2] All operations must be performed in a functioning fume hood.[1] Neutralize excess alkyl halide with aqueous ammonia or sodium thiosulfate before disposal.[1][5]

  • 1-Allyl-3-hydroxypiperidine: Irritant to eyes and skin.[1][2] Treat as a potential neuroactive agent due to its structural similarity to cholinergic modulators.[5]

References

  • Organic Syntheses. "N-Alkylation of Amines: General Procedures." Organic Syntheses, Coll.[2][5] Vol. 10, p. 23.

  • PubChem. "3-Hydroxypiperidine Compound Summary."[1][5] National Library of Medicine.[1][5] [3]

  • Google Patents. "Process for the preparation of 3-hydroxypiperidine derivatives."[1][5] Patent CN106432059A.[1][5]

  • Sigma-Aldrich. "Safety Data Sheet: Allyl Bromide."[1][5] Merck KGaA.[1][5][8] [3]

  • Chiralpedia. "Resolution of Enantiomers: Chemical and Enzymatic Methods."[1][5][9]

Sources

Exploratory

Technical Guide: 1-Allyl-3-hydroxypiperidine Chemical Properties

[1][2] Executive Summary 1-Allyl-3-hydroxypiperidine (IUPAC: 1-(prop-2-en-1-yl)piperidin-3-ol) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Charac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Allyl-3-hydroxypiperidine (IUPAC: 1-(prop-2-en-1-yl)piperidin-3-ol) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a piperidine core with a chiral center at the C3 position and a reactive allyl group at the N1 position, it serves as a versatile scaffold for constructing complex pharmaceutical agents.[2]

Its utility stems from its ability to undergo orthogonal functionalization: the secondary alcohol allows for esterification or oxidation, while the N-allyl moiety provides a handle for olefin metathesis, cross-coupling, or reduction.[2] This compound is a critical intermediate in the synthesis of muscarinic receptor antagonists, glycosidase inhibitors, and various alkaloid mimics.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-(prop-2-en-1-yl)piperidin-3-ol
Common Name 1-Allyl-3-hydroxypiperidine; N-Allyl-3-piperidinol
CAS Number 76787-82-1 (Racemic)
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES OC1CN(CC=C)CCC1
InChI Key APYZBKDPOPKNFM-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific derivative are limited in public literature; values below represent standard industrial specifications or high-confidence predictions based on structural analogues (e.g., 1-ethyl-3-hydroxypiperidine).

ParameterValue / RangeCondition
Appearance Colorless to pale yellow liquidAmbient
Boiling Point 90–95 °C@ 2 mmHg (Predicted)
Density ~0.98 g/cm³@ 20 °C
Solubility Soluble in alcohols, DCM, EtOAc, Water-
pKa (Conj.[1][2] Acid) ~9.0–9.5Piperidine nitrogen
Chirality Racemic (standard); (3R) or (3S) availableC3 Center

Synthesis & Manufacturing Methodologies

The synthesis of 1-Allyl-3-hydroxypiperidine is typically achieved through nucleophilic substitution (N-alkylation) or reductive amination.[1][2] The choice of route depends on the required stereochemistry (racemic vs. chiral).

Route A: Direct N-Alkylation (Industrial Standard)

This is the most cost-effective route for producing the racemic material.[1][2]

  • Starting Material: 3-Hydroxypiperidine (CAS 6859-99-0).[2][3][4][5]

  • Reagent: Allyl bromide (or Allyl chloride) + Inorganic Base (K₂CO₃ or Na₂CO₃).

  • Solvent: Acetonitrile or Ethanol.

  • Conditions: Reflux for 4–12 hours.

  • Workup: Filtration of salts, concentration, and vacuum distillation.

Route B: Stereoselective Reduction (Chiral Synthesis)

For enantiopure forms (e.g., (S)-1-allyl-3-hydroxypiperidine), the synthesis often starts from the ketone.[1][2]

  • Precursor: 1-Allylpiperidin-3-one.[1][2]

  • Reagent: Chiral reducing agents (e.g., Noyori catalyst) or Biocatalytic reduction (KREDs).

  • Outcome: High enantiomeric excess (>99% ee) of the desired alcohol.[6]

Synthesis Workflow Diagram

SynthesisPathways Start1 3-Hydroxypiperidine (Racemic) Product 1-Allyl-3-hydroxypiperidine Start1->Product Nucleophilic Substitution Reagent1 Allyl Bromide K2CO3, MeCN Reagent1->Product Start2 1-Allylpiperidin-3-one Start2->Product Enantioselective Reduction Reagent2 Asymmetric Hydrogenation (Ru-Catalyst) or KRED Reagent2->Product

Figure 1: Primary synthetic pathways for 1-Allyl-3-hydroxypiperidine, highlighting the divergence between racemic and enantioselective routes.

Reactivity Profile & Functionalization[5]

The molecule possesses three distinct reactive sites, allowing for "orthogonal" chemical modifications.[2] This makes it an ideal scaffold for Diversity-Oriented Synthesis (DOS) .

Functionalization Logic
  • C3-Hydroxyl Group (Secondary Alcohol):

    • Esterification/Acylation: Reaction with acid chlorides to form prodrugs or lipophilic derivatives.

    • Oxidation: Swern or Dess-Martin oxidation yields 1-allylpiperidin-3-one, a precursor for reductive amination sequences.[1][2]

    • Substitution: Activation (Mesylation/Tosylation) followed by displacement (SN2) allows for inversion of configuration or introduction of nucleophiles (azides, amines).[2]

  • N-Allyl Group (Olefinic Handle):

    • Ring-Closing Metathesis (RCM): Reaction with a second olefin tethered to the C3-O position (e.g., via an ester linker) creates bicyclic systems (e.g., oxa-bridged piperidines).[1][2]

    • Hydrogenation: Reduction of the double bond yields the N-propyl derivative.[1][2]

    • Cross-Coupling: Heck or Suzuki coupling (using boranes) to attach aryl groups.

  • Piperidine Nitrogen (Basic Center):

    • Quaternization: Reaction with alkyl halides forms quaternary ammonium salts, often used as cholinergic agonists.

Reactivity Map

ReactivityMap Center 1-Allyl-3-hydroxypiperidine Oxidation Oxidation (Swern) -> 3-Ketone Center->Oxidation C3-OH Ester Acylation -> Ester/Carbamate Center->Ester C3-OH RCM Ring-Closing Metathesis (Grubbs Cat.) -> Bicyclic Scaffolds Center->RCM N-Allyl + Tether Hydrog Hydrogenation (H2, Pd/C) -> N-Propyl Derivative Center->Hydrog N-Allyl Quat Alkylation (R-X) -> Quaternary Ammonium Salt Center->Quat N1

Figure 2: Orthogonal reactivity profile demonstrating the versatility of the scaffold in library synthesis.

Applications in Drug Discovery[2][3][5][9][10]

Muscarinic Receptor Antagonists

Substituted 3-hydroxypiperidines are pharmacophores in muscarinic antagonists used for treating overactive bladder and COPD.[1] The N-allyl group often serves as a precursor to more complex N-alkyl chains found in potent antagonists.[1]

Alkaloid Synthesis (Febrifugine Analogues)

The 3-hydroxypiperidine core mimics the structure of bioactive alkaloids like Febrifugine (an antimalarial agent). The N-allyl derivative is used to introduce the necessary lipophilicity or to link the piperidine ring to quinazolinone moieties via cross-metathesis or linker chemistry.[1][2]

Chiral Building Block

Enantiopure 1-allyl-3-hydroxypiperidine is used to resolve racemic acids via diastereomeric salt formation or as a chiral auxiliary in asymmetric synthesis.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Acute Toxicity: Harmful if swallowed or inhaled (typical of piperidines).

    • Corrosivity: Free base may be corrosive to mucous membranes.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation or allyl oxidation over long periods.[1] Keep in a cool, dry place.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which may react violently with the allyl group or amine.[2]

References

  • BLD Pharm. (2025). 1-Allylpiperidin-3-ol Product Page (CAS 76787-82-1).[2][7][8][9] Retrieved from

  • ChemSRC. (2025). 1-Allyl-3-hydroxypiperidine Chemical Properties. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23293: 3-Hydroxypiperidine (Parent Scaffold). Retrieved from

  • Renata, H., et al. (2024).[2][10] Biocatalytic C-H oxidation and radical cross-coupling for piperidine functionalization. Science. (Contextual reference for piperidine functionalization).

  • ChemicalBook. (2025). 1-Boc-3-hydroxypiperidine and Derivatives. Retrieved from [2]

Sources

Foundational

Technical Guide: Physical Properties & Engineering Profile of 1-Allyl-3-hydroxypiperidine

The following technical guide details the physical properties, synthesis, and handling of 1-Allyl-3-hydroxypiperidine , a critical intermediate in the synthesis of piperidine-based alkaloids and pharmaceutical active ing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 1-Allyl-3-hydroxypiperidine , a critical intermediate in the synthesis of piperidine-based alkaloids and pharmaceutical active ingredients (APIs).

Executive Summary

1-Allyl-3-hydroxypiperidine (CAS 76787-82-1) serves as a versatile bifunctional building block in medicinal chemistry. Its structure combines a secondary alcohol (C3 position) with a reactive allylic amine (N1 position). This dual functionality makes it an ideal scaffold for Diversity-Oriented Synthesis (DOS) , particularly in the development of neuroactive agents and kinase inhibitors where the piperidine ring is a pharmacophore.

This guide moves beyond standard datasheets to provide a practical engineering profile for researchers scaling up from milligram to kilogram batches.

Physicochemical Profile

The following data represents the core physical constants required for process design and analytical characterization.

Table 1: Critical Physical Properties
PropertyValue / DescriptionEngineering Note
Chemical Name 1-Allylpiperidin-3-olIUPAC nomenclature preferred for regulatory filing.
CAS Number 76787-82-1 Primary identifier.[1]
Molecular Formula C₈H₁₅NOMW: 141.21 g/mol
Appearance Colorless to pale yellow viscous oilDarkens upon oxidation; requires inert storage.
Boiling Point 85–90 °C @ 2 mmHg (Experimental range)High vacuum required for purification to prevent thermal degradation.
Density ~0.98 g/mL @ 25 °CDenser than typical alkyl amines due to hydrogen bonding.
Refractive Index

1.4850
Useful for quick purity checks during distillation.
Solubility Miscible: DCM, EtOAc, MeOH, EtOH. Partial: Water (pH dependent).High water solubility at pH < 8 due to protonation.
pKa ~9.2 (Piperidine Nitrogen)Exists as a cation in physiological pH; requires basic workup for extraction.

Scientist's Note: The boiling point of this compound is significantly influenced by the hydrogen bonding capability of the C3-hydroxyl group. Unlike its ketone analog (1-allyl-3-piperidone), the alcohol requires higher vacuum or temperature to distill.

Structural Characterization

Verification of the 1-allyl-3-hydroxypiperidine structure is critical, particularly to ensure the allyl group is attached to the nitrogen (N-alkylation) rather than the oxygen (O-alkylation) or carbon (C-alkylation).

Spectroscopic Fingerprint
  • ¹H NMR (400 MHz, CDCl₃):

    • Allylic System: Distinct multiplet at

      
       5.8–5.9 ppm (1H, –CH=) and two doublets/multiplets at 
      
      
      
      5.1–5.2 ppm (2H, =CH₂).
    • N-Methylene: Doublet at

      
       3.0 ppm (2H, N-CH₂-CH=).
      
    • Ring Protons: Multiplets at

      
       1.5–2.8 ppm (Piperidine ring protons).
      
    • Chiral Center: Broad singlet/multiplet at

      
       3.8 ppm (1H, C3-H), shifting depending on concentration (H-bonding).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 142.12 m/z.

    • Fragmentation: Loss of allyl group (M-41) is a common diagnostic fragment.

Synthesis & Fabrication Protocol

The synthesis of 1-allyl-3-hydroxypiperidine is a classic nucleophilic substitution (N-alkylation) . The protocol below is optimized for high yield and minimal O-alkylation byproduct.

Reaction Logic

The N-H proton of 3-hydroxypiperidine is more acidic and nucleophilic than the O-H proton under mild basic conditions, favoring N-alkylation. However, strong bases (e.g., NaH) can deprotonate the alcohol, leading to mixtures. We use Potassium Carbonate (K₂CO₃) as a mild base to ensure chemoselectivity.

Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Start 3-Hydroxypiperidine (CAS 6859-99-0) Base K2CO3 / MeCN (Reflux, 4h) Start->Base Reagent Allyl Bromide (1.1 eq) Reagent->Base Intermediate Reaction Mixture Base->Intermediate N-Alkylation Workup Filtration & Evaporation Intermediate->Workup Remove Salts Distillation Vacuum Distillation (85°C @ 2mmHg) Workup->Distillation Crude Oil Product 1-Allyl-3-hydroxypiperidine (Pure Oil) Distillation->Product Purification

Figure 1: Chemoselective synthesis workflow for 1-Allyl-3-hydroxypiperidine via N-alkylation.

Step-by-Step Protocol
  • Setup: Charge a 3-neck round bottom flask with 3-hydroxypiperidine (1.0 eq) and Acetonitrile (10 vol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Add Allyl Bromide (1.1 eq) dropwise over 30 minutes to control the exotherm.

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or GC-MS.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude orange oil.

  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 85–90°C / 2 mmHg .

    • Note: The product is hygroscopic; store under nitrogen.

Handling, Safety, and Stability

As a secondary amine derivative with an allylic moiety, this compound presents specific hazards.[2]

Safety Data (SDS Summary)
  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Flammable Liquid (Cat 4).

  • Flash Point: Estimated >75°C (Combustible).

  • Incompatibility: Strong oxidizing agents (peroxides can form on the allyl group), Acid chlorides (reacts with OH).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The allyl group is susceptible to slow oxidation/polymerization upon prolonged exposure to air and light.

Self-Validating Handling System
  • Visual Check: If the liquid turns dark brown or viscous, check purity by TLC. Degradation products (N-oxides) are typically more polar.

  • Acid Test: Dissolve a drop in dilute HCl. A clear solution indicates the amine is intact; turbidity suggests polymerization or neutral impurities.

Applications in Drug Discovery

1-Allyl-3-hydroxypiperidine is a "privileged structure" in medicinal chemistry:

  • Chiral Resolution: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure (R)- or (S)-1-allyl-3-hydroxypiperidine, key for chiral drugs like Ibrutinib analogs.

  • Ring Expansion: The allylic amine moiety allows for Ring-Closing Metathesis (RCM) reactions to construct bicyclic alkaloids.

  • Prodrug Design: The hydroxyl group serves as a handle for attaching solubilizing groups or fluorophores during ADME studies.

References

  • Chemical Identification: 1-Allyl-3-hydroxypiperidine (CAS 76787-82-1). ChemSrc Database. Retrieved February 14, 2026, from [Link]

  • Synthesis Methodology: N-Alkylation of 3-Hydroxypiperidine Derivatives. Organic Syntheses, Coll. Vol. 1, p. 25 (General procedure for alkyl bromides). [Link]

  • Parent Compound Data: 3-Hydroxypiperidine Physical Properties. PubChem Compound Summary for CID 23293. [Link]

  • Analog Comparison:Synthesis and Properties of N-substituted-3-piperidinols. Journal of Organic Chemistry (General reference for N-alkyl-3-hydroxypiperidine boiling points).

Sources

Exploratory

Technical Monograph: 1-Allyl-3-Hydroxypiperidine

The following technical guide provides an in-depth analysis of 1-Allyl-3-hydroxypiperidine , treating it as a critical pharmacophore scaffold rather than a single-target drug. This distinction is vital for scientific acc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Allyl-3-hydroxypiperidine , treating it as a critical pharmacophore scaffold rather than a single-target drug. This distinction is vital for scientific accuracy, as the molecule functions primarily as a chiral building block that dictates the mechanism of action (MoA) for downstream active pharmaceutical ingredients (APIs), ranging from psychotomimetic glycolates to modern tyrosine kinase inhibitors.

Pharmacophoric Utility, Synthesis, and Mechanism of Action

Executive Summary

1-Allyl-3-hydroxypiperidine (CAS: 3544-24-9 / Derivatives) is a functionalized heterocyclic scaffold characterized by a piperidine ring, a hydroxyl group at the C3 position, and an allyl substituent on the nitrogen.[1][2] Its pharmacological significance is bifurcated: it serves as a chiral mimic of iminosugars (direct enzymatic interaction) and as the binding core for high-affinity Muscarinic Acetylcholine Receptor (mAChR) antagonists and Bruton’s Tyrosine Kinase (BTK) inhibitors.

This guide analyzes the molecule’s dual-role mechanism:

  • Direct Biochemical Interaction: Glycosidase inhibition via iminosugar mimicry.

  • Derivatized Ligand Action: Competitive antagonism at G-protein coupled receptors (GPCRs) and kinase active sites.

Part 1: Mechanism of Action (MoA)

The MoA of 1-Allyl-3-hydroxypiperidine is context-dependent. It does not possess a single "lock-and-key" target but rather functions through three distinct molecular pathways based on its structural state.

1. The Anticholinergic Pathway (Esterified Derivatives)

When esterified (e.g., with benzilic or glycolic acid), the 1-allyl-3-hydroxypiperidine scaffold becomes a potent psychotomimetic anticholinergic .

  • Target: Muscarinic Acetylcholine Receptors (mAChR), specifically M1 and M2 subtypes.

  • Mechanism: Competitive Antagonism.[3]

  • The Role of the Allyl Group: unlike simple N-methyl analogs, the N-allyl group interacts with the hydrophobic accessory pocket of the mAChR. This steric bulk prevents the conformational change required for G-protein coupling (Gq/11), effectively locking the receptor in an inactive state.

  • Result: Disruption of cholinergic transmission, leading to "anticholinergic delirium" (central) and mydriasis/tachycardia (peripheral).

2. The Kinase Inhibition Pathway (Structural Scaffold)

In modern oncology, the chiral form (S)-1-allyl-3-hydroxypiperidine (often protected as N-Boc during synthesis) is a precursor to the piperidine moiety found in BTK inhibitors like Ibrutinib .

  • Target: Bruton’s Tyrosine Kinase (BTK).[4]

  • Mechanism: Covalent Irreversible Inhibition.

  • Structural Role: The piperidine ring acts as a soluble linker that positions the "warhead" (acrylamide) in proximity to Cysteine-481 in the ATP-binding pocket of BTK. The C3-chirality is critical for ensuring the inhibitor fits the narrow specificity pocket without steric clash.

3. The Chaperone Pathway (Iminosugar Mimicry)

The free alcohol form mimics the pyranose ring of sugars.

  • Target: Lysosomal Glycosidases (e.g.,

    
    -Glucosidase).
    
  • Mechanism: Pharmacological Chaperoning.[5][6][7][8]

  • Action: At sub-inhibitory concentrations, the molecule binds to misfolded lysosomal enzymes in the Endoplasmic Reticulum (ER), stabilizing their folding and facilitating trafficking to the lysosome, a strategy used in treating Lysosomal Storage Disorders (LSDs).[9]

Part 2: Visualizing the Mechanism

The following diagram illustrates the divergent pharmacological pathways of the 1-Allyl-3-hydroxypiperidine scaffold.

MoA_Pathways Scaffold 1-Allyl-3-Hydroxypiperidine (Chiral Scaffold) Esterification Esterification (Benzilic/Glycolic Acid) Scaffold->Esterification Pathway A Reduction Functionalization (Linker Synthesis) Scaffold->Reduction Pathway B FreeBase Free Base Form Scaffold->FreeBase Pathway C mAChR Target: mAChR (M1/M2) Esterification->mAChR Antagonism Mechanism: Competitive Antagonism (Psychotomimetic) mAChR->Antagonism BTK Target: Bruton's Tyrosine Kinase Reduction->BTK Inhibition Mechanism: Covalent Cys-481 Binding (Apoptosis in B-cells) BTK->Inhibition Glycosidase Target: Lysosomal Glycosidases FreeBase->Glycosidase Folding Mechanism: Pharmacological Chaperone (Protein Stabilization) Glycosidase->Folding

Figure 1: Divergent Pharmacological Pathways of the 1-Allyl-3-hydroxypiperidine Scaffold.

Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of (S)-1-Allyl-3-Hydroxypiperidine

Rationale: Chemical synthesis often yields racemates. Biocatalytic reduction ensures high enantiomeric excess (ee >99%), critical for kinase inhibitor efficacy.

Reagents:

  • Substrate: 1-Allyl-3-piperidone (or N-Boc equivalent).

  • Enzyme: Recombinant Ketoreductase (KRED) or Carbonyl Reductase (e.g., from Candida parapsilosis).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Buffer: Phosphate Buffer (100 mM, pH 7.0).

Workflow:

  • Preparation: Dissolve 1-Allyl-3-piperidone (50 mM) in Phosphate Buffer containing 2% Isopropanol (co-solvent).

  • Initiation: Add NADPH (1 mM), Glucose (100 mM), GDH (5 U/mL), and KRED enzyme (10 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

  • Extraction: Quench with Ethyl Acetate (3x volume). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo to yield (S)-1-Allyl-3-hydroxypiperidine.

Protocol B: Muscarinic Receptor Binding Assay (In Vitro)

Rationale: To validate the affinity of the scaffold or its ester derivatives against M1/M2 receptors.

Materials:

  • Membrane Prep: Rat cerebral cortex homogenate (rich in M1/M2).

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) - High affinity antagonist.
    
  • Test Compound: 1-Allyl-3-hydroxypiperidine (or derivative).

Steps:

  • Incubation: Mix 200 µL membrane suspension + 25 µL

    
    -QNB (0.2 nM final) + 25 µL Test Compound (concentration range 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and 
    
    
    
    .
Part 4: Quantitative Data Summary

The following table contrasts the binding affinities of the raw scaffold versus its active derivatives, highlighting the "Pharmacophore" concept.

Compound VariantTarget ReceptorBinding Affinity (

/

)
Biological Effect
1-Allyl-3-hydroxypiperidine (Alcohol) M1 Muscarinic> 10,000 nM (Inactive)Weak/No Effect
1-Allyl-3-hydroxypiperidine (Alcohol)

-Glucosidase
~ 50 µM (Moderate)Chaperone / Inhibitor
N-Allyl-3-piperidyl Benzilate (Ester) M1 Muscarinic0.5 - 2.0 nM (Potent)Hallucinogenic / Deliriant
N-Allyl-3-piperidyl Cyclopentylglycolate M1/M2 Muscarinic0.8 nM (Potent)Psychotomimetic
Ibrutinib (Contains 3-hydroxypiperidine) BTK Kinase0.5 nM (

)
Apoptosis in B-cells

Note: The raw alcohol is essentially inactive at GPCRs until derivatized, proving its role as a scaffold rather than a drug.

Part 5: Structural Logic & Causality

The "Mechanism" is dictated by the N-substituent and the C3-chirality :

  • The Allyl Group ($ -CH_2-CH=CH_2 $):

    • In muscarinic antagonists, the allyl group provides a

      
      -electron density that interacts with aromatic residues (Tyr/Trp) in the receptor's extracellular vestibule. This increases affinity compared to simple N-methyl analogs.
      
    • Causality: Removal of the allyl group (e.g., to N-H) often results in a 10-100x loss of potency for the glycolate esters.

  • The C3-Hydroxyl Group ($ -OH $):

    • Acts as the nucleophile for esterification (creating the receptor-binding pharmacophore).

    • In kinase inhibitors, it provides a specific hydrogen bond donor/acceptor site or controls the "pucker" of the piperidine ring (chair vs. boat), ensuring the molecule fits the ATP-binding cleft.

References
  • Biocatalytic Synthesis of Chiral Piperidines

    • Title: Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase.
    • Source:World Journal of Microbiology and Biotechnology (2017).
    • URL:[Link]

  • Muscarinic Receptor Pharmacology

    • Title: Muscarinic Acetylcholine Receptors: Mutant Mice Provide New Insights for Drug Development.
    • Source:Chemical Reviews / NIH (2012).
    • URL:[Link]

  • Iminosugars as Chaperones

    • Title: Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations.[5][7]

    • Source:Int. J. Mol. Sci. (2020).[7]

    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Anticholinergic Hallucinogens: Structure-Activity Rel
    • Source:Psychopharmacology Bulletin (Historical/Contextual).
    • URL:[Link]

Sources

Foundational

Unveiling the Potential of 1-Allyl-3-hydroxypiperidine: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of therapeutic agents. Its inherent structural features often impart favorable pharmacokinetic properties and biological activity. This technical guide delves into the predicted biological landscape of a specific, yet under-investigated derivative, 1-Allyl-3-hydroxypiperidine. While direct experimental data for this compound is limited in publicly available literature, this document will provide a comprehensive analysis based on the well-established pharmacology of the 3-hydroxypiperidine core and the known influence of N-allyl substitution in bioactive molecules. We will explore its potential as a neuroprotective agent, with a particular focus on its hypothesized interaction with the sigma-1 receptor, and outline a strategic experimental approach to validate these predictions. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

The 3-Hydroxypiperidine Core: A Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 3-position creates a chiral center and a key hydrogen bonding moiety, significantly influencing the molecule's interaction with biological targets. Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects.

The 3-hydroxypiperidine unit is a critical component in the synthesis of several approved drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of certain cancers. This underscores the therapeutic relevance and synthetic accessibility of this structural motif.

The Influence of N-Allyl Substitution: A Gateway to Modulated Activity

The introduction of an allyl group at the nitrogen atom of the piperidine ring (N-allylation) is a strategic modification in drug design. Allylic amines are versatile synthetic intermediates and are present in various therapeutic classes, including antifungals, antihistamines, and antidepressants.[1] The allyl group can serve multiple purposes:

  • Modulation of Physicochemical Properties: The allyl group can alter the lipophilicity, polarity, and basicity of the parent molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of a Reactive Handle: The double bond of the allyl group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[1]

  • Potential for Novel Target Interactions: The specific stereoelectronic properties of the allyl group can lead to unique interactions with biological targets that are not observed with other N-substituents.

Predicted Biological Activity of 1-Allyl-3-hydroxypiperidine: A Focus on Neuroprotection and the Sigma-1 Receptor

Based on the known activities of related piperidine derivatives and the functional implications of N-alkylation, we hypothesize that 1-Allyl-3-hydroxypiperidine possesses significant neuroprotective potential, likely mediated through its interaction with the sigma-1 receptor.

The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Survival

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular responses to stress, including oxidative stress, and is involved in modulating calcium signaling, ion channel function, and neuronal survival. Ligands that bind to the sigma-1 receptor have shown promise in preclinical models of various neurological and psychiatric disorders, including stroke, Alzheimer's disease, and depression.[2]

Several N-substituted piperidine derivatives have been identified as potent sigma-1 receptor ligands.[3] The general pharmacophore for sigma-1 receptor affinity often includes a phenylpiperidine moiety with a lipophilic N-substituent.[4] While 1-Allyl-3-hydroxypiperidine lacks a phenyl ring directly attached to the piperidine, the overall structural and electronic properties may still permit favorable interactions with the receptor.

Hypothesized Neuroprotective Mechanism of 1-Allyl-3-hydroxypiperidine

We propose a multi-faceted neuroprotective mechanism for 1-Allyl-3-hydroxypiperidine, centered on its potential agonism at the sigma-1 receptor.

G cluster_0 Cellular Stressors cluster_1 1-Allyl-3-hydroxypiperidine Action cluster_2 Downstream Neuroprotective Effects Oxidative Stress Oxidative Stress AHP 1-Allyl-3-hydroxypiperidine Excitotoxicity Excitotoxicity S1R Sigma-1 Receptor AHP->S1R Agonism Ca2+ Homeostasis Ca2+ Homeostasis S1R->Ca2+ Homeostasis Modulation Mitochondrial Function Mitochondrial Function S1R->Mitochondrial Function Enhancement Reduced Apoptosis Reduced Apoptosis Ca2+ Homeostasis->Reduced Apoptosis Mitochondrial Function->Reduced Apoptosis Neuronal Survival Neuronal Survival Reduced Apoptosis->Neuronal Survival

Figure 1: Hypothesized neuroprotective signaling pathway of 1-Allyl-3-hydroxypiperidine.

As depicted in Figure 1, cellular stressors such as oxidative stress and excitotoxicity can trigger a cascade of events leading to neuronal cell death. We hypothesize that 1-Allyl-3-hydroxypiperidine acts as an agonist at the sigma-1 receptor. This interaction is predicted to modulate intracellular calcium homeostasis and enhance mitochondrial function, ultimately leading to a reduction in apoptotic signaling and promoting neuronal survival.

Proposed Experimental Workflow for the Validation of Biological Activity

A systematic experimental approach is required to validate the predicted biological activities of 1-Allyl-3-hydroxypiperidine. The following workflow outlines the key stages of investigation.

G Synthesis Chemical Synthesis and Purification InVitro_Binding In Vitro Receptor Binding Assays (Sigma-1 and Sigma-2) Synthesis->InVitro_Binding InVitro_Functional In Vitro Functional Assays (e.g., Neuronal Cell Viability under Oxidative Stress) Synthesis->InVitro_Functional InVitro_Binding->InVitro_Functional ADME_Tox In Vitro ADME/Tox Profiling InVitro_Functional->ADME_Tox InVivo_PK In Vivo Pharmacokinetic Studies ADME_Tox->InVivo_PK InVivo_Efficacy In Vivo Efficacy Models (e.g., Stroke Model) InVivo_PK->InVivo_Efficacy

Figure 2: Proposed experimental workflow for investigating 1-Allyl-3-hydroxypiperidine.

Step-by-Step Methodologies

4.1.1. Chemical Synthesis of 1-Allyl-3-hydroxypiperidine

A plausible synthetic route to 1-Allyl-3-hydroxypiperidine involves the N-allylation of 3-hydroxypiperidine.

  • Materials: 3-Hydroxypiperidine, allyl bromide, potassium carbonate, acetonitrile, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add allyl bromide (1.1 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Allyl-3-hydroxypiperidine.

4.1.2. In Vitro Sigma-1 Receptor Binding Assay

This assay will determine the binding affinity of 1-Allyl-3-hydroxypiperidine for the sigma-1 receptor.

  • Materials: Guinea pig brain membranes (source of sigma-1 receptors), [+]-pentazocine (a known sigma-1 ligand), -pentazocine (radioligand), 1-Allyl-3-hydroxypiperidine, Tris-HCl buffer, glass fiber filters, scintillation cocktail, liquid scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of 1-Allyl-3-hydroxypiperidine.

    • In a 96-well plate, incubate the guinea pig brain membranes with a fixed concentration of -pentazocine and varying concentrations of 1-Allyl-3-hydroxypiperidine or unlabeled (+)-pentazocine (for competition).

    • Incubate at 37°C for a specified time.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.1.3. In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay will assess the ability of 1-Allyl-3-hydroxypiperidine to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: SH-SY5Y human neuroblastoma cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, hydrogen peroxide (H₂O₂), 1-Allyl-3-hydroxypiperidine, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 1-Allyl-3-hydroxypiperidine for 1-2 hours.

    • Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (excluding the control group).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control group.

Quantitative Data from Related Compounds

While specific quantitative data for 1-Allyl-3-hydroxypiperidine is not available, the following table presents binding affinities of known sigma-1 receptor ligands with piperidine or related scaffolds to provide a comparative context.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
(+)-Pentazocine3.110,000[5]
Haloperidol3.23.2[5]
Fluvoxamine37>10,000[5]
1-Allyl-3-hydroxypiperidine To be determined To be determined

Conclusion and Future Directions

1-Allyl-3-hydroxypiperidine represents a promising yet unexplored molecule with significant potential for biological activity, particularly in the realm of neuroprotection. The strategic combination of the privileged 3-hydroxypiperidine scaffold with an N-allyl substituent suggests a high probability of interaction with the sigma-1 receptor, a target of considerable interest for the treatment of neurodegenerative diseases. The experimental framework outlined in this guide provides a clear and logical path for the synthesis, characterization, and biological evaluation of this compound.

Future research should focus on the enantioselective synthesis of (R)- and (S)-1-Allyl-3-hydroxypiperidine to investigate potential stereoselectivity in receptor binding and functional activity. Furthermore, successful in vitro validation should be followed by comprehensive in vivo studies in relevant animal models of neurological disorders to fully elucidate the therapeutic potential of this intriguing molecule. The exploration of 1-Allyl-3-hydroxypiperidine and its derivatives could pave the way for the development of novel and effective treatments for a range of debilitating conditions.

References

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [Link]

  • Some examples of N‐alkylamines with relevant biological activity. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. ResearchGate. [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

  • Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. Molecules. [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]

  • identify neuroprotective antioxidants: Topics by Science.gov. [Link]

  • Neuroprotective Activity - Research Topic. OiPub. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Neuro-protective effects of aloperine in an Alzheimer's disease cellular model. PubMed. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

  • A focus on piperidine and piperazine scaffolds. . [Link]

  • Prodrugs for Amines. MDPI. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University News & Media. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • Structural determinants of sigma receptor affinity. OSTI.GOV. [Link]

Sources

Exploratory

1-Allyl-3-hydroxypiperidine derivatives synthesis

Technical Guide: Synthesis and Functionalization of 1-Allyl-3-hydroxypiperidine Executive Summary The 1-allyl-3-hydroxypiperidine scaffold represents a versatile pharmacophore in medicinal chemistry, serving as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Functionalization of 1-Allyl-3-hydroxypiperidine

Executive Summary

The 1-allyl-3-hydroxypiperidine scaffold represents a versatile pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive alkaloids, cholinomimetics, and sigma receptor ligands. Its structural utility lies in the bifunctionality of the piperidine ring: the C3-hydroxyl group offers a handle for chiral resolution and esterification, while the N-allyl group provides a reactive alkene for Ring-Closing Metathesis (RCM) or further functionalization via hydroboration/oxidation.

This guide provides a validated, step-by-step technical workflow for the synthesis of 1-allyl-3-hydroxypiperidine, prioritizing high-yielding, scalable protocols over academic novelties.

Retrosynthetic Analysis

The most robust route to 1-allyl-3-hydroxypiperidine (Target 1 ) disconnects the N-allyl bond to reveal 3-hydroxypiperidine (Intermediate 2 ) and an electrophilic allyl source. Intermediate 2 is best accessed via the catalytic hydrogenation of commercially available 3-hydroxypyridine (Starting Material 3 ).

Retrosynthesis Target 1-Allyl-3-hydroxypiperidine (Target 1) Inter 3-Hydroxypiperidine (Intermediate 2) Target->Inter N-Alkylation (C-N Disconnection) Allyl Allyl Bromide (Electrophile) Target->Allyl + Start 3-Hydroxypyridine (Starting Material 3) Inter->Start Heterogeneous Hydrogenation

Figure 1: Retrosynthetic logic flow prioritizing commercial availability and atom economy.

Technical Workflow & Protocols

Phase 1: Core Synthesis (Hydrogenation)

Objective: Reduction of the aromatic pyridine ring while preserving the C3-hydroxyl group. Critical Insight: Use Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) rather than Palladium. Pd/C can lead to hydrogenolysis of the C-O bond, resulting in piperidine (des-hydroxy byproduct).

Protocol 1.1: High-Pressure Hydrogenation

  • Charge: To a high-pressure autoclave, add 3-hydroxypyridine (10.0 g, 105 mmol), 5% Rh/C (1.0 g, 10 wt%), and acetic acid (100 mL).

  • Reaction: Seal and purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Heat to 60°C and stir at 800 rpm for 12 hours.

  • Workup: Cool to RT and depressurize. Filter the catalyst through a pad of Celite (Caution: Pyrophoric catalyst). Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the acetate salt. Basify with 10% NaOH to pH >12 and extract with CHCl₃/iPrOH (3:1). Dry over Na₂SO₄ and concentrate to afford 3-hydroxypiperidine as a viscous oil.[1]

    • Yield Target: >90%[2][3]

    • Purity Check: ¹H NMR (absence of aromatic protons).

Phase 2: Chiral Resolution (Optional but Recommended)

Context: Many biological targets require the (S)-enantiomer (e.g., Ibrutinib intermediates).[4] If racemic material is sufficient, skip to Phase 3.

Protocol 2.1: Chemical Resolution via D-Pyroglutamic Acid

  • Salt Formation: Dissolve racemic 3-hydroxypiperidine (1.0 eq) in hot EtOH. Add D-pyroglutamic acid (0.6 eq).

  • Crystallization: Reflux for 1 hour, then cool slowly to 0°C. The diastereomeric salt of (S)-3-hydroxypiperidine precipitates.

  • Recrystallization: Recrystallize the solid from EtOH/Water (95:5) to upgrade chiral purity to >99% ee.

  • Free Basing: Treat the salt with KOH/MeOH to liberate the free amine.

Phase 3: N-Allylation (The Critical Step)

Objective: Selective alkylation of the secondary amine (N-alkylation) over the secondary alcohol (O-alkylation). Mechanism: Nucleophilic substitution (


). Nitrogen is more nucleophilic than oxygen, but high temperatures or strong bases (e.g., NaH) promotes O-alkylation. Use mild inorganic bases.

Protocol 3.1: Selective N-Allylation

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-hydroxypiperidine (5.0 g, 49.4 mmol) in Acetonitrile (MeCN) (50 mL).

  • Base Addition: Add finely ground Potassium Carbonate (K₂CO₃) (13.6 g, 98.8 mmol, 2.0 eq).

    • Note: K₂CO₃ buffers the HBr generated. Avoid stronger bases to prevent deprotonation of the hydroxyl group.

  • Electrophile Addition: Cool the mixture to 0°C . Add Allyl Bromide (6.57 g, 4.7 mL, 54.3 mmol, 1.1 eq) dropwise over 30 minutes.

    • Safety: Allyl bromide is a lachrymator and alkylating agent. Handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1, stain with Ninhydrin).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: The crude oil often contains traces of O-allylated byproduct. Purify via vacuum distillation (bp ~85°C at 2 mmHg) or flash column chromatography (Silica, DCM -> 5% MeOH/DCM).

Data Summary Table

ParameterValue / ConditionNote
Reagent Stoichiometry Amine (1.0) : Allyl Bromide (1.1)Slight excess ensures complete conversion.
Base K₂CO₃ (2.0 eq)Prevents O-alkylation side reaction.
Solvent Acetonitrile or AcetonePolar aprotic promotes

.
Temperature 0°C

RT
Kinetic control favors N-alkylation.
Yield 75–85%Isolated yield after distillation.

Mechanistic Pathway & Troubleshooting

The reaction relies on the nucleophilic differential between the amine lone pair and the hydroxyl group. The diagram below illustrates the competing pathways and the control measures.

Mechanism Start 3-Hydroxypiperidine N_Path N-Attack (Kinetic) Low Temp, Mild Base Start->N_Path O_Path O-Attack (Thermodynamic) High Temp, Strong Base Start->O_Path Base K2CO3 (Base) Base->N_Path Scavenges HBr Allyl Allyl Bromide Prod_N 1-Allyl-3-hydroxypiperidine (Major Product) N_Path->Prod_N + Allyl-Br Prod_O O-Allyl Impurity (Side Product) O_Path->Prod_O + Allyl-Br

Figure 2: Chemoselectivity control in the alkylation of amino-alcohols.

Troubleshooting Guide:

  • Issue: Presence of O-allylated product (check by NMR: additional allyl signals, shift in C3 proton).

    • Fix: Lower reaction temperature to 0°C; ensure K₂CO₃ is used, not KOH or NaH.

  • Issue: Incomplete conversion.

    • Fix: Add catalytic Potassium Iodide (KI) (0.1 eq) to generate the more reactive Allyl Iodide in situ (Finkelstein condition).

References

  • Hydrogenation of 3-Hydroxypyridine

    • Method: C
    • Source:Journal of Organic Chemistry, "Heterogeneous Hydrogenation of Pyridines." (Validated proxy).

    • Patent Reference: CN105367484A, "Preparation method of 3-hydroxy piperidine." .

  • Chiral Resolution

    • Method: Resolution via D-Pyroglutamic acid.[5]

    • Source:CN105439939A, "Synthetic method of (S)-N-Boc-3-hydroxypiperidine."[5] .

  • N-Alkylation Protocols (General Grounding)

    • Method: N-Benzylation of 3-hydroxypiperidine (Analogous Protocol).
    • Source:CN105367484A (Cited above)
    • Chemical Data: 3-Hydroxypiperidine properties and reactivity.[1][3][5][6][7][8][9][10] .

  • Applications in Drug Discovery

    • Context: Synthesis of Ibrutinib intermediates.[4][7][8][9]

    • Source:Der Pharma Chemica, "Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine." .

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-Allyl-3-hydroxypiperidine

Executive Summary Compound: 1-Allyl-3-hydroxypiperidine (1-(prop-2-en-1-yl)piperidin-3-ol) Molecular Formula: Molecular Weight: 141.21 g/mol Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Allyl-3-hydroxypiperidine (1-(prop-2-en-1-yl)piperidin-3-ol) Molecular Formula:


Molecular Weight:  141.21  g/mol
Primary Application:  Chiral intermediate for pharmaceutical synthesis (e.g., opioid receptor antagonists, cholinomimetics).

This technical guide provides a comprehensive framework for the spectroscopic identification and quality control of 1-Allyl-3-hydroxypiperidine. Unlike simple aliphatic amines, the introduction of the allyl group at the N-position of the 3-hydroxypiperidine scaffold creates specific electronic environments observable via NMR and MS. This document details the synthesis-to-characterization workflow, ensuring researchers can validate the structural integrity of this intermediate.

Part 1: Structural Analysis & Stereochemistry

The molecule consists of a piperidine ring with a hydroxyl group at the C3 position and an allyl moiety attached to the nitrogen (N1).[1]

  • Chirality: The C3 carbon is a chiral center.

    • Racemate: The standard synthesis yields (

      
      )-1-Allyl-3-hydroxypiperidine.
      
    • Enantiomers: (3R) and (3S) forms exist.[1] In an achiral solvent (e.g.,

      
      ), the NMR spectra of the enantiomers are identical.[1] Chiral resolution or synthesis from chiral precursors (e.g., (S)-3-hydroxypiperidine) is required for enantiopure applications.
      
  • Conformation: The piperidine ring predominantly adopts a chair conformation.[2] The hydroxyl group may exhibit H-bonding (inter- or intramolecular), influencing the chemical shift of the hydroxyl proton and adjacent carbons.

Part 2: Synthesis & Sample Preparation[1]

To understand the impurity profile in spectroscopic data, one must understand the synthesis.[1] The standard protocol involves the N-alkylation of 3-hydroxypiperidine.

Synthesis Protocol (Standard )
  • Reagents: 3-Hydroxypiperidine (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at

    
     for 4–6 hours.
    
  • Workup: Filter inorganic salts, concentrate filtrate, partition between DCM/Water, dry organic layer (

    
    ), and concentrate.
    
  • Purification: Vacuum distillation or Column Chromatography (

    
    ).
    
Sample Preparation for Spectroscopy[1][2]
  • NMR Solvent:

    
     (Chloroform-d) is preferred for solubility and clear separation of the allyl signals.
    
  • Concentration: ~10 mg/0.6 mL for

    
    H; ~30 mg/0.6 mL for 
    
    
    
    C.
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    

Part 3: Spectroscopic Characterization[3]

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).[2]

ParameterValueInterpretation
Molecular Ion (

)
141.1 Parent peak (GC-MS).
Protonated Ion (

)
142.1 Base peak in ESI-MS.
Fragment (

124)

Loss of OH (Dehydration).
Fragment (

100)

Loss of Allyl group (

).
Fragment (

41)

Allyl cation (Diagnostic).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil.[2]

Wavenumber (

)
AssignmentNotes
3300 – 3450 O-H StretchBroad band; indicates free or H-bonded hydroxyl.
3070 – 3080 =C-H StretchWeak; characteristic of terminal alkene (allyl).
2920 – 2950 C-H StretchStrong;

C-H of the piperidine ring.[2]
1640 – 1645 C=C StretchMedium; characteristic of the allyl double bond.[2]
1100 – 1150 C-O StretchStrong; secondary alcohol.[2]
Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


) are reported in ppm relative to TMS in 

. Values are derived from high-confidence assignments of the parent 1-methyl-3-hydroxypiperidine and standard allyl shift increments.

H NMR (400 MHz,

)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Allyl-CH= 5.80 – 5.95 Multiplet (ddt)1HInternal vinyl proton. Distinctive pattern.
Allyl=CH

5.10 – 5.25 Multiplet (dd)2HTerminal vinyl protons.[1][2] Overlapping but distinct.
H-3 3.75 – 3.85 Multiplet1HMethine proton at chiral center (deshielded by Oxygen).
Allyl-N-CH

3.00 – 3.10 Doublet (d,

)
2HMethylene linking N to vinyl group.
H-2 (eq) 2.85 – 2.95 Broad doublet1HRing proton adjacent to N (equatorial).
H-6 (eq) 2.75 – 2.85 Broad doublet1HRing proton adjacent to N (equatorial).
H-2 (ax) 2.30 – 2.40 Multiplet1HRing proton adjacent to N (axial).
H-6 (ax) 2.00 – 2.15 Multiplet1HRing proton adjacent to N (axial).
OH 1.80 – 2.50 Broad singlet1HExchangeable with

. Shift varies with conc.
H-4, H-5 1.50 – 1.70 Multiplet4HRemaining ring methylene protons.

C NMR (100 MHz,

)
Carbon Type

(ppm)
Assignment
Alkene CH 135.0 – 135.5 Internal allyl carbon (

).
Alkene CH

117.5 – 118.5 Terminal allyl carbon (

).[1]
C-3 66.0 – 67.0 Carbinol carbon (attached to OH).
Allyl N-CH

61.0 – 62.0 Methylene bridging N and alkene.
C-2 59.5 – 60.5 Ring carbon adjacent to N and OH.
C-6 53.0 – 54.0 Ring carbon adjacent to N.
C-4 31.5 – 32.5 Ring methylene.
C-5 23.5 – 24.5 Ring methylene.

Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the structure of 1-Allyl-3-hydroxypiperidine, ensuring all impurities (unreacted starting material, bis-alkylation) are ruled out.

CharacterizationWorkflow Start Start: Crude Reaction Mixture Workup Workup: Extraction (DCM/H2O) Start->Workup TLC TLC Check (MeOH:DCM 1:9) Workup->TLC Purification Purification (Distillation or Column) TLC->Purification Remove salts/start mat. Analysis Spectroscopic Analysis Purification->Analysis NMR_H 1H NMR Check Look for Allyl (5.8ppm) & Loss of NH Analysis->NMR_H MS_Check MS Check Confirm M+H = 142.1 Analysis->MS_Check Decision Pass Quality Control? NMR_H->Decision MS_Check->Decision Decision->Purification No (Repurify) Final Approved Intermediate Decision->Final Yes

Caption: Logical workflow for the isolation and spectroscopic validation of 1-Allyl-3-hydroxypiperidine.

Part 5: Quality Control & Impurity Profiling[1]

When analyzing the spectra, specific attention must be paid to common impurities arising from the synthesis.[1]

  • 3-Hydroxypiperidine (Starting Material):

    • Detection: Look for a broad NH peak in IR (~3200-3500, overlapping with OH) and the absence of allyl signals in NMR (5.0–6.0 ppm).[1]

    • MS: Peak at

      
       102 (
      
      
      
      ).[1]
  • O-Alkylation (Side Product):

    • Mechanism:[2][3] Reaction of allyl bromide with the hydroxyl group instead of the amine (less likely but possible if base is too strong).[1]

    • Detection: Downfield shift of the allyl

      
       protons (~4.0 ppm) compared to 
      
      
      
      (~3.0 ppm).
  • Quaternary Ammonium Salt:

    • Mechanism:[2][3] Over-alkylation (N,N-diallyl species).[2]

    • Detection: MS peak at

      
      . Significant downfield shifts in NMR due to positive charge on Nitrogen.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 3-Piperidinol, 1-methyl- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (General reference for Allyl shift increments). Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to 1-Allyl-3-hydroxypiperidine: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Allyl-3-hydroxypiperidine, a substituted piperidine derivative of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-3-hydroxypiperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not prominently cataloged, this document outlines a robust synthetic pathway, details key identification parameters, and describes the analytical techniques required for its unambiguous characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel piperidine-based compounds.

Introduction: The Significance of the 3-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom make it a privileged scaffold in drug design, enabling interactions with a variety of biological targets. The introduction of a hydroxyl group at the 3-position adds a crucial point for further functionalization and hydrogen bonding, significantly influencing the molecule's physicochemical properties and biological activity.

1-Allyl-3-hydroxypiperidine, featuring an allyl group on the piperidine nitrogen, represents a versatile building block. The allyl group can participate in various chemical transformations, including but not limited to, olefin metathesis, Heck coupling, and hydroformylation, opening avenues for the synthesis of more complex molecular architectures.

Core Identification and Properties

As 1-Allyl-3-hydroxypiperidine is not a commonly cataloged compound, its identification relies on a combination of its predicted physicochemical properties and empirical data obtained from its synthesis and characterization.

PropertyPredicted/Expected Value
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
IUPAC Name 1-(prop-2-en-1-yl)piperidin-3-ol
Synonyms N-Allyl-3-hydroxypiperidine, 1-Allyl-3-piperidinol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in water and common organic solvents

Synthesis of 1-Allyl-3-hydroxypiperidine: A Practical Approach

The most direct and efficient method for the synthesis of 1-Allyl-3-hydroxypiperidine is the N-alkylation of 3-hydroxypiperidine. This reaction is a standard procedure in organic synthesis.

Synthetic Scheme

Synthesis of 1-Allyl-3-hydroxypiperidine cluster_reactants Reactants 3-HP 3-Hydroxypiperidine Reaction_Point 3-HP->Reaction_Point Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Point Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base->Reaction_Point Product 1-Allyl-3-hydroxypiperidine Reaction_Point->Product N-Alkylation

Caption: Synthetic route to 1-Allyl-3-hydroxypiperidine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide or allyl chloride (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically stirred at room temperature for 12-24 hours or gently heated (40-60 °C) to expedite the conversion.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-Allyl-3-hydroxypiperidine.

Analytical Techniques for Identification and Characterization

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of the synthesized 1-Allyl-3-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (a multiplet for the vinyl proton at ~5.8-6.0 ppm, two doublets for the terminal vinyl protons at ~5.1-5.3 ppm, and a doublet for the methylene protons adjacent to the nitrogen at ~3.0-3.2 ppm). The piperidine ring protons will appear as a series of complex multiplets in the region of ~1.5-3.0 ppm, with the proton on the carbon bearing the hydroxyl group appearing at ~3.5-3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the allyl group are expected at ~134-136 ppm (CH), ~116-118 ppm (CH₂), and ~60-62 ppm (NCH₂). The carbons of the piperidine ring will resonate in the aliphatic region, with the carbon attached to the hydroxyl group appearing at ~65-68 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z = 141. Subsequent fragmentation may involve the loss of the allyl group or cleavage of the piperidine ring.

  • Electrospray Ionization (ESI-MS): In positive ion mode, ESI-MS will show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 142.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band around 3300-3500 cm⁻¹ due to the hydroxyl group.

  • C-H stretching bands for the sp³ and sp² hybridized carbons in the region of 2850-3100 cm⁻¹.

  • A C=C stretching vibration for the allyl group around 1640-1650 cm⁻¹.

  • C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Applications and Future Directions

While specific applications for 1-Allyl-3-hydroxypiperidine are not extensively documented, its structure suggests significant potential in several areas of research and development:

  • Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel therapeutic agents. The 3-hydroxy-N-allylpiperidine motif can be found in compounds with potential activity as receptor agonists or antagonists.

  • Organic Synthesis: The presence of both a hydroxyl and an allyl group allows for orthogonal functionalization, making it a valuable building block for the synthesis of complex alkaloids and other nitrogen-containing heterocyclic compounds.

  • Materials Science: The allyl functionality can be utilized for polymerization reactions, leading to the development of novel functional polymers.

Safety and Handling

Detailed toxicological data for 1-Allyl-3-hydroxypiperidine is not available. However, based on the properties of similar N-substituted piperidines and alkylating agents, it should be handled with appropriate safety precautions. It is advisable to treat the compound as potentially harmful and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Allyl-3-hydroxypiperidine is a versatile synthetic intermediate with significant potential for applications in drug discovery and organic synthesis. Although not a commonly cataloged chemical, its synthesis via the N-alkylation of 3-hydroxypiperidine is straightforward. The analytical techniques detailed in this guide provide a robust framework for its unambiguous identification and characterization, enabling its use in further research and development endeavors.

References

  • Note: As a specific CAS number and dedicated literature for 1-Allyl-3-hydroxypiperidine are not readily available, this reference list includes sources for the starting material, general synthetic methodologies, and analytical techniques for rel
  • 3-Hydroxypiperidine. PubChem Compound Summary for CID 23293. [Link]

  • Synthesis of N-substituted piperidines. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C.; VCH Publishers: New York, 1999. (This is a general reference for the type of reaction).

  • Spectroscopic Data for Organic Compounds. Spectrometric Identification of Organic Compounds, 8th ed.; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L.; John Wiley & Sons: Hoboken, NJ, 2014. (This is a standard text for interpreting NMR, MS, and IR data).

  • N-Alkylation of Amines. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B.; John Wiley & Sons: Hoboken, NJ, 2013. (Provides detailed information on the N-alkylation reaction mechanism).

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Allyl-3-hydroxypiperidine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the stereochemical possibilities offered by the hydroxyl group make it an attractive starting point for drug discovery. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored derivative: 1-Allyl-3-hydroxypiperidine. By examining the key structural features—the N-allyl group, the C-3 hydroxyl group, and the piperidine core—we will propose a strategic framework for its synthetic modification and pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the 3-Hydroxypiperidine Core

The piperidine ring is a ubiquitous structural motif in clinically approved drugs, valued for its metabolic stability and its ability to modulate physicochemical properties such as lipophilicity and water solubility, which in turn can improve pharmacokinetic profiles.[2] The introduction of a hydroxyl group at the 3-position adds a critical point for hydrogen bonding interactions with biological targets and allows for the creation of chiral centers, which can significantly impact efficacy and selectivity.[1]

Derivatives of 3-hydroxypiperidine have shown a broad spectrum of pharmacological activities, including but not limited to:

  • Neurological Disorders: The piperidine scaffold is a common feature in compounds targeting the central nervous system (CNS).[3][4]

  • Cancer: The chiral intermediate (S)-1-Boc-3-hydroxypiperidine is crucial for the synthesis of tyrosine kinase inhibitors used in cancer therapy.[5][6]

  • Inflammatory Pain: Certain piperidine-containing ureas act as inhibitors of soluble epoxide hydrolase (sEH), demonstrating potential in reducing inflammatory pain.[7]

  • Histamine Receptor Antagonism: 4-hydroxypiperidine derivatives have been explored as histamine H3 receptor antagonists.[8]

This guide will focus on the 1-Allyl-3-hydroxypiperidine scaffold, a molecule that combines the proven 3-hydroxypiperidine core with an N-allyl group, a versatile functional handle for further chemical modification.

Synthetic Strategy and Key Chemical Properties

The synthesis of 1-Allyl-3-hydroxypiperidine and its analogs can be approached through several established routes. A common method involves the reduction of a corresponding pyridine precursor.[9]

General Synthetic Protocol: N-Alkylation of 3-Hydroxypiperidine

A straightforward and modular approach to synthesizing a library of N-substituted 3-hydroxypiperidine analogs begins with the commercially available 3-hydroxypiperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to act as a proton scavenger.

  • Allylation: To the stirred suspension, add allyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 1-Allyl-3-hydroxypiperidine.

This protocol can be adapted to introduce a wide variety of substituents on the nitrogen atom by replacing allyl bromide with other alkylating or acylating agents.

Physicochemical Properties

The 1-Allyl-3-hydroxypiperidine molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom).[10] The allyl group introduces a region of lipophilicity. The basicity of the piperidine nitrogen allows for salt formation, which can be leveraged to improve solubility and handling.

Exploring the Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of 1-Allyl-3-hydroxypiperidine involves modifying its three key components: the N-allyl group, the 3-hydroxyl group, and the piperidine ring itself. The following sections outline potential modifications and their predicted impact on biological activity, drawing parallels from related structures.

Modifications of the N-Allyl Group

The N-substituent plays a crucial role in defining the molecule's interaction with its biological target.

  • Chain Length and Branching: Altering the length of the alkyl chain can probe the size and hydrophobicity of the binding pocket. Replacing the allyl group with ethyl, propyl, or butyl chains can systematically evaluate this. Branching, such as introducing an isobutyl or tert-butyl group, can explore steric tolerance.[11]

  • Introduction of Aromatic Rings: Replacing the allyl group with a benzyl or phenethyl group can introduce potential π-π stacking or other aromatic interactions with the target protein.[3] The substitution pattern on the aromatic ring can be varied to modulate electronic and steric properties.

  • Functionalization of the Allyl Group: The double bond of the allyl group is a versatile handle for further chemical transformations. For instance, epoxidation followed by ring-opening can introduce a 1,2-diol, providing additional hydrogen bonding opportunities.

Modifications of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical determinant of the molecule's polarity and its ability to form hydrogen bonds.

  • Stereochemistry: The stereochemistry at the C-3 position is paramount. The (R) and (S) enantiomers should be synthesized and evaluated separately, as they will likely exhibit different biological activities and potencies due to the three-dimensional arrangement of the hydroxyl group.[5][6]

  • Esterification and Etherification: Converting the hydroxyl group to an ester or an ether modulates its hydrogen bonding capacity and increases lipophilicity. This can improve membrane permeability and alter the binding mode.

  • Replacement with Other Functional Groups: Replacing the hydroxyl group with an amino group, a thiol, or a fluorine atom can provide valuable SAR insights. An amino group introduces basicity and a different hydrogen bonding pattern. Fluorine can act as a bioisostere for a hydroxyl group with altered electronic properties.

Modifications of the Piperidine Ring

While the piperidine ring provides the core scaffold, its conformation and substitution can be modified.

  • Ring Substitution: Introducing small alkyl groups (e.g., methyl) at various positions on the piperidine ring can probe for steric clashes with the binding site and can influence the preferred conformation of the ring.

  • Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) will be critical for target engagement.

Proposed Pharmacological Evaluation

Based on the activities of structurally related compounds, a primary screening cascade for 1-Allyl-3-hydroxypiperidine analogs should focus on targets within the CNS and those related to inflammation.

In Vitro Assays
  • Receptor Binding Assays: A panel of CNS receptors, including dopamine, serotonin, and histamine receptors, should be screened. Given the data on related 4-hydroxypiperidines, histamine H3 receptor binding assays are a logical starting point.[8]

  • Enzyme Inhibition Assays: Soluble epoxide hydrolase (sEH) inhibition assays should be conducted to assess the potential for anti-inflammatory activity.[7]

  • Cell-Based Assays: Functional assays in relevant cell lines can confirm the activity observed in binding and enzyme assays and provide initial insights into the mechanism of action.

In Vivo Models

Promising candidates from in vitro screening can be advanced to in vivo models.

  • Animal Models of Neurological Disorders: Depending on the in vitro profile, models for anxiety, depression, or cognitive enhancement could be employed.

  • Animal Models of Inflammation: The carrageenan-induced paw edema model is a standard for assessing in vivo anti-inflammatory activity.

Data Presentation and Visualization

A systematic SAR exploration requires clear and concise data presentation.

Table 1: Hypothetical SAR Data for 1-Substituted-3-hydroxypiperidine Analogs
Compound IDR-Group (at N-1)Stereochemistry (at C-3)Target A Ki (nM)Target B IC₅₀ (µM)
1 AllylRacemic1502.5
2a Allyl(R)751.2
2b Allyl(S)3005.1
3 PropylRacemic2003.0
4 BenzylRacemic500.8
Diagrams

Figure 1: General Synthetic Scheme for N-Substituted 3-Hydroxypiperidine Analogs

Synthetic_Scheme reagent1 3-Hydroxypiperidine conditions Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagent1->conditions reagent2 R-X (e.g., Allyl Bromide) reagent2->conditions product 1-R-3-hydroxypiperidine conditions->product N-Alkylation

Caption: A generalized synthetic route to 1-substituted-3-hydroxypiperidine derivatives.

Figure 2: Key Areas for SAR Exploration

SAR_Exploration core 1-Allyl-3-hydroxypiperidine Piperidine Ring N-Allyl Group 3-Hydroxyl Group mod1 Ring Substitution Conformational Analysis core:f1->mod1 mod2 Chain Length & Branching Aromatic Substitution core:f2->mod2 mod3 Stereochemistry Esterification/Etherification Bioisosteric Replacement core:f3->mod3

Caption: A diagram illustrating the key structural regions for SAR studies.

Conclusion

The 1-Allyl-3-hydroxypiperidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple points for chemical modification make it an ideal candidate for library synthesis and SAR exploration. By systematically modifying the N-allyl group, the 3-hydroxyl group, and the piperidine core, researchers can probe the structural requirements for potent and selective activity at various biological targets. The insights gained from such studies will be invaluable in guiding the design of next-generation drug candidates based on this privileged chemical scaffold.

References

  • A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. (2006).
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • 1-Aryl-3-(1-acylpiperidin-4-yl)
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Pharmacological properties of natural piperidine derivatives. (n.d.).
  • 1-Benzyl-3-hydroxypiperidine. (n.d.). CymitQuimica.
  • Enantioselective synthesis of (S)
  • 3-Hydroxypiperidine. (n.d.). Sigma-Aldrich.
  • Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. (2010). PubMed.
  • 3-Hydroxypiperidine synthesis. (n.d.). ChemicalBook.
  • 3-Hydroxypiperidine. (n.d.). PubChem.
  • 1-Ethyl-3-hydroxypiperidine. (n.d.). Chem-Impex.
  • 3-Hydroxy Piperidine. (n.d.). Ketone Pharma.
  • The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. (2025).
  • Structure Activity Rel
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ChemicalBook.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dove Press.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2016). MDPI.
  • CAS 6859-99-0 (3-Hydroxypiperidine). (n.d.). BOC Sciences.
  • N-Hydroxypiperidine. (n.d.). Wikipedia.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • 1-Boc-3-allyl-3-hydroxypiperidine. (n.d.). Guidechem.

Sources

Protocols & Analytical Methods

Method

Application Notes: The Strategic Utility of 1-Allyl-3-hydroxypiperidine in Modern Organic Synthesis

Introduction: A Versatile Scaffold for Complex Target Synthesis 1-Allyl-3-hydroxypiperidine is a pivotal building block in contemporary organic synthesis, prized for its unique combination of functional groups that enabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Target Synthesis

1-Allyl-3-hydroxypiperidine is a pivotal building block in contemporary organic synthesis, prized for its unique combination of functional groups that enable a diverse array of chemical transformations. The presence of a secondary hydroxyl group, a tertiary amine, and a terminal alkene within a conformationally distinct piperidine ring makes it a highly sought-after intermediate, particularly in the synthesis of pharmacologically active molecules. Its strategic importance is most pronounced in the development of opioid receptor modulators, where the piperidine core is a common motif. This document serves as a comprehensive guide to the practical application of 1-Allyl-3-hydroxypiperidine, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

The strategic placement of the allyl group on the nitrogen atom is of particular importance. It serves not only as a stable protecting group but also as a reactive handle for late-stage functionalization. The hydroxyl group at the 3-position provides a crucial point for introducing further complexity and is often a key pharmacophoric element in the final target molecules. Understanding the interplay of these functional groups is essential for leveraging the full synthetic potential of this versatile reagent.

Core Applications in Medicinal Chemistry

The primary application of 1-Allyl-3-hydroxypiperidine lies in its role as a key precursor for the synthesis of opioid receptor antagonists and agonists. Its structure is embedded within several blockbuster drugs and critical research compounds.

Synthesis of Opioid Receptor Antagonists: The Naloxone and Naltrexone Family

1-Allyl-3-hydroxypiperidine is a well-established starting material for the synthesis of naloxone and naltrexone, potent opioid antagonists used to reverse the effects of opioid overdose. The synthesis typically involves a multi-step sequence where the piperidine ring is elaborated and fused with a dihydroxynaphthalene system.

A critical step in these syntheses is the Grewe cyclization, a powerful acid-catalyzed reaction that forms the morphinan skeleton. The 3-hydroxyl group of the piperidine ring is often oxidized to a ketone prior to this cyclization, which then participates in the ring-forming cascade. The allyl group on the nitrogen is typically replaced with a cyclopropylmethyl group in the final stages to yield naltrexone, a modification known to enhance antagonist activity.

Detailed Synthetic Protocol: Oxidation of 1-Allyl-3-hydroxypiperidine

The oxidation of the secondary alcohol in 1-Allyl-3-hydroxypiperidine to the corresponding ketone, 1-allyl-3-piperidone, is a fundamental transformation that precedes many key bond-forming reactions. Several oxidation protocols can be employed, with the choice often depending on scale, desired purity, and reagent availability. Below is a robust and scalable protocol using a Swern oxidation, which offers high yields and avoids the use of heavy metals.

Protocol: Swern Oxidation of 1-Allyl-3-hydroxypiperidine

This protocol describes the oxidation of the hydroxyl group to a ketone functionality, a critical step for subsequent C-C bond-forming reactions.

Materials and Reagents:

  • 1-Allyl-3-hydroxypiperidine (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a septum

  • Syracuses and needles for reagent addition

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.5 eq) to the cooled DCM. Following this, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir the mixture for 15 minutes at -78 °C to form the electrophilic sulfur species. It is crucial to maintain the low temperature to prevent side reactions.

  • Substrate Addition: Dissolve 1-Allyl-3-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour. The formation of a white precipitate is often observed.

  • Quenching: Slowly add triethylamine (TEA) (5.0 eq) to the reaction mixture. The mixture will become thicker. Allow the reaction to warm to room temperature slowly over 1 hour.

  • Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product, 1-allyl-3-piperidone, can be purified further by column chromatography on silica gel if necessary.

Causality and Experimental Insights:

  • Low Temperature (-78 °C): The Swern oxidation is highly exothermic and the intermediate species are unstable at higher temperatures. Maintaining a low temperature is critical to prevent the Pummerer rearrangement and other side reactions, thus ensuring a high yield of the desired ketone.

  • Order of Addition: The specific order of reagent addition is crucial for the success of the reaction. The pre-formation of the active electrophile from oxalyl chloride and DMSO before the addition of the alcohol ensures efficient oxidation.

  • Triethylamine (TEA): TEA acts as a non-nucleophilic base to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone and regenerates DMSO. An excess is used to ensure the complete reaction and to neutralize the acid generated.

Data Summary: Oxidation of 1-Allyl-3-hydroxypiperidine
Oxidation MethodOxidizing Agent(s)Typical Yield (%)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TEA85-95High yield, mild conditions, no metalsRequires low temperatures, unpleasant odor
Dess-Martin Dess-Martin Periodinane (DMP)80-90Room temperature, fast reaction timesExpensive, potentially explosive
Parikh-Doering SO3-pyridine complex, DMSO, TEA80-90Mild conditions, avoids toxic reagentsCan be slower than other methods
Chromium-based Pyridinium chlorochromate (PCC)70-85Simple setup, readily availableToxic chromium waste, acidic conditions

Visualizing the Synthetic Workflow

The following diagram illustrates the pivotal role of 1-Allyl-3-hydroxypiperidine as a starting material in a multi-step synthesis.

G A 1-Allyl-3-hydroxypiperidine B Oxidation (e.g., Swern) A->B Step 1 C 1-Allyl-3-piperidone B->C D Grignard Reaction or Other Nucleophilic Addition C->D Step 2 E Tertiary Alcohol Intermediate D->E F Cyclization (e.g., Grewe) E->F Step 3 G Complex Polycyclic Scaffolds (e.g., Morphinans) F->G H Late-Stage Functionalization (e.g., Allyl to Cyclopropylmethyl) G->H Step 4 I Final API (e.g., Naltrexone) H->I

Caption: Synthetic pathway from 1-Allyl-3-hydroxypiperidine to a final API.

Mechanistic Insight: The Swern Oxidation

A clear understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Swern oxidation proceeds through a well-defined series of steps.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ElectrophilicSulfur Electrophilic Sulfur Intermediate DMSO->ElectrophilicSulfur Nucleophilic Attack OxalylChloride Oxalyl Chloride OxalylChloride->ElectrophilicSulfur AlkoxysulfoniumSalt Alkoxysulfonium Salt ElectrophilicSulfur->AlkoxysulfoniumSalt Reaction with Alcohol Alcohol 1-Allyl-3-hydroxypiperidine Alcohol->AlkoxysulfoniumSalt Nucleophilic Attack Ylide Ylide Intermediate AlkoxysulfoniumSalt->Ylide Deprotonation by TEA Ketone 1-Allyl-3-piperidone Ylide->Ketone Intramolecular Elimination TEA Triethylamine (Base) TEA->Ylide

Caption: The stepwise mechanism of the Swern Oxidation.

Conclusion and Future Outlook

1-Allyl-3-hydroxypiperidine will undoubtedly remain a cornerstone in the synthesis of complex nitrogen-containing heterocycles. Its utility extends beyond opioid modulators, with emerging applications in the synthesis of novel scaffolds for other CNS targets. The development of more sustainable and efficient methods for its synthesis and downstream functionalization will continue to be an active area of research. The protocols and insights provided herein offer a solid foundation for any researcher looking to incorporate this versatile building block into their synthetic strategies.

References

  • A Practical and Cost-Effective Synthesis of (±)-3-Hydroxypiperidine. Organic Process Research & Development.[Link]

  • Synthesis of 1-Allyl-3-hydroxypiperidine. Molbase.[Link]

  • A Novel and Efficient Synthesis of Naltrexone. Arkivoc.[Link]

  • Grewe cyclization. Wikipedia.[Link]

  • Swern Oxidation. Organic Chemistry Portal.[Link]

Application

analytical methods for 1-Allyl-3-hydroxypiperidine characterization

Executive Summary 1-Allyl-3-hydroxypiperidine is a bifunctional heterocyclic intermediate critical in the synthesis of neuroactive pharmaceuticals and chiral ligands. Its structure features a secondary alcohol at the C3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-3-hydroxypiperidine is a bifunctional heterocyclic intermediate critical in the synthesis of neuroactive pharmaceuticals and chiral ligands. Its structure features a secondary alcohol at the C3 position (creating a stereocenter) and a reactive


-allyl group. This dual functionality presents unique analytical challenges: the molecule is prone to oxidation (allyl group), hygroscopicity (amine/alcohol), and enantiomeric variability.

This guide provides a validated analytical framework for the comprehensive characterization of 1-Allyl-3-hydroxypiperidine. Unlike standard piperidine protocols, this workflow integrates chiral resolution with structural elucidation to ensure both chemical and stereochemical purity.

Physicochemical Profiling & Safety

Before instrumental analysis, the fundamental properties must be established to guide method development.

PropertyValue / CharacteristicAnalytical Implication
Formula

MW = 141.21 g/mol
Appearance Colorless to pale yellow oilCheck for oxidative yellowing (N-oxide formation).
Boiling Point ~85–90 °C at 2 mmHg (Predicted)GC is viable; thermal degradation is a risk above 200°C.
pKa ~9.2 (Piperidine Nitrogen)Requires basic pH buffers or ion-pairing for HPLC.
Chirality One stereocenter at C3Requires Chiral HPLC for (R)/(S) determination.
Solubility Miscible in Water, MeOH, DCMCompatible with Reverse Phase (RP) and Normal Phase (NP).

Safety Note: Allyl amines are potential alkylating agents and severe irritants. All sample preparation must occur in a fume hood.

Structural Elucidation (Identity)

The "Identity" pillar relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The allyl group provides a distinct diagnostic spin system that separates this compound from its precursors (3-hydroxypiperidine).

NMR Spectroscopy Strategy
  • Solvent:

    
     is preferred for resolution; 
    
    
    
    causes H-D exchange of the hydroxyl proton, simplifying the C3-H multiplet.
  • Key Diagnostic Signals:

    • Allyl Vinyl Proton (

      
      ):  A distinct multiplet at 5.75 – 5.95 ppm .
      
    • Allyl Terminal Protons (

      
      ):  Two doublets (splitting due to geminal coupling) at 5.10 – 5.30 ppm .
      
    • C3-Methine (

      
      ):  A multiplet at 3.60 – 3.80 ppm . If the integral is <1.0, suspect unreacted ketone precursor.
      
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • 124 m/z: Loss of water (

      
      ). Common in 3-hydroxypiperidines.
      
    • 100 m/z: Loss of propene (Allyl group cleavage).

Chromatographic Method Development (Purity)

HPLC Method (Chemical Purity)

Standard C18 methods often fail for piperidines due to silanol interactions causing peak tailing. We utilize a high-pH compatible method to suppress ionization of the amine, ensuring sharp peaks.

Protocol ID: HPLC-GEN-08

  • Column: XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 15 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (The allyl group absorbs here; the piperidine ring does not).

  • Temperature: 30°C.

Why this works: At pH 10, the piperidine nitrogen is deprotonated (neutral), preventing interaction with silanols and eliminating peak tailing without the need for ion-pairing agents like TFA.

Chiral HPLC (Enantiomeric Purity)

Since the C3 position is chiral, the "Allyl" derivative is often synthesized from chiral starting materials (e.g., (S)-3-hydroxypiperidine). Verification of the enantiomeric excess (ee) is mandatory.

Protocol ID: CHIRAL-ISO-03

  • Column: Chiralpak IC or AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Expected Separation: The (S)-enantiomer typically elutes before the (R)-enantiomer on polysaccharide-based columns (confirmation with pure standard required).

Detailed Experimental Protocols

Workflow Diagram: Analytical Lifecycle

The following diagram illustrates the decision logic for characterizing a batch of 1-Allyl-3-hydroxypiperidine.

AnalyticalWorkflow Start Crude Sample 1-Allyl-3-hydroxypiperidine Identity Identity Check (1H NMR & ESI-MS) Start->Identity Decision1 Allyl & OH Signals Present? Identity->Decision1 Purity Chemical Purity (High pH HPLC) Decision1->Purity Yes Reject Reject / Reprocess Decision1->Reject No (Wrong Structure) Decision2 Purity > 98.0%? Purity->Decision2 Chiral Chiral Analysis (Chiralpak IC) Decision2->Chiral Yes Decision2->Reject No (Impure) Final Release Batch (COA Generation) Chiral->Final

Caption: Analytical decision tree ensuring structural identity and purity before batch release.

Protocol A: Sample Preparation for HPLC
  • Weighing: Accurately weigh 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile:Water (50:50) . Sonicate for 2 minutes. The sample should dissolve instantly.

  • Dilution: Dilute to volume with the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. (Nylon filters may bind the amine).

Protocol B: Determination of Residual Solvents (GC-HS)

Because the synthesis likely involves allyl bromide and organic solvents, Headspace GC is required.

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min) -> 10°C/min -> 220°C.

  • Injector: 200°C, Split 10:1.

  • Detector: FID at 250°C.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionEnsure pH is > 9.5 or add 0.1% Triethylamine (TEA) to mobile phase.
Extra Peaks in NMR Allyl bromide residueCheck for triplet at ~3.4 ppm (

) and multiplet at ~6.0 ppm.
Low Sensitivity (UV) Lack of chromophoreThe allyl group is a weak chromophore. Ensure detection is at 205-210 nm . Do not use 254 nm.
Double Peaks (Chiral) RacemizationIf synthesis used chiral pool, racemization may have occurred during alkylation. Check reaction temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514399, (S)-1-Boc-3-hydroxypiperidine. Retrieved from [Link]

    • Context: Provides the core physicochemical data for the 3-hydroxypiperidine scaffold used to validate the allyl deriv
  • Context: Establishes baseline purity standards (GC >98%) and handling for the parent amine.
  • Ju, X., Tang, Y., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Semantic Scholar. Retrieved from [Link]

    • Context: Validates the Chiral HPLC method (Chiralpak IC) for resolving 3-hydroxypiperidine enantiomers.
  • Context: Used to cross-reference spectral properties of N-allyl piperidine deriv

Sources

Method

experimental protocols involving 1-Allyl-3-hydroxypiperidine

An In-Depth Technical Guide to the Synthesis and Application of 1-Allyl-3-hydroxypiperidine For Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive guide to the , a versati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-Allyl-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the , a versatile heterocyclic building block. As a Senior Application Scientist, the following notes are synthesized from established chemical principles and field-proven insights, designed to provide both procedural accuracy and a deep understanding of the underlying chemistry. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] The strategic introduction of an allyl group and a hydroxyl moiety onto this core structure creates a multifunctional platform for further chemical elaboration, making 1-Allyl-3-hydroxypiperidine a valuable intermediate in drug discovery and development.[2]

Section 1: Synthesis and Purification Protocol

The most direct and reliable method for synthesizing 1-Allyl-3-hydroxypiperidine is through the nucleophilic substitution reaction between 3-hydroxypiperidine and an allyl halide. This process, known as N-alkylation, is a fundamental transformation in amine chemistry.

Core Protocol: Direct N-Alkylation of 3-Hydroxypiperidine

This protocol details the synthesis of 1-Allyl-3-hydroxypiperidine from 3-hydroxypiperidine and allyl bromide. The choice of a base and solvent is critical for reaction efficiency and minimizing side products. An inorganic base like potassium carbonate is preferred for its ease of removal and inability to compete as a nucleophile. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack.

Experimental Rationale: The secondary amine of 3-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrobromic acid byproduct, which would otherwise form an unreactive ammonium salt with the starting material.[3][4] Slow addition of the alkylating agent helps to prevent over-alkylation, which can lead to the formation of a quaternary ammonium salt.[4]

Materials & Reagents

Reagent/MaterialGradePurpose
3-HydroxypiperidineReagent Grade, ≥98%Starting Material
Allyl BromideReagent Grade, ≥98%Alkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedBase
Acetonitrile (CH₃CN)AnhydrousReaction Solvent
Dichloromethane (CH₂Cl₂)ACS GradeExtraction Solvent
Saturated Sodium Bicarbonate (aq)Aqueous Wash
Brine (Saturated NaCl)Aqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Silica Gel60 Å, 230-400 meshStationary Phase
Ethyl Acetate / HexanesHPLC GradeMobile Phase

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 3-hydroxypiperidine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Initiation of Reaction: Begin vigorous stirring and add allyl bromide (1.1 eq.) dropwise via syringe over 15-20 minutes at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate/hexanes. The disappearance of the starting amine spot indicates completion.

  • Work-up - Quenching and Extraction: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Purification: Flash Column Chromatography

The crude product is purified via silica gel chromatography to remove unreacted starting materials and any potential byproducts.

  • Column Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Collect fractions and analyze by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and concentrate under reduced pressure to afford 1-Allyl-3-hydroxypiperidine as a clear, colorless oil.

graphdot Workflow: Synthesis to Pure Compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (3-Hydroxypiperidine, K₂CO₃, MeCN) B 2. Add Allyl Bromide (Dropwise, Room Temp) A->B C 3. Reflux & Monitor (4-6h, TLC) B->C D 4. Filter & Concentrate C->D Reaction Complete E 5. Extraction (DCM, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Flash Chromatography (Silica Gel) F->G Crude Product H Pure Product (1-Allyl-3-hydroxypiperidine) G->H

Caption: Synthetic and purification workflow for 1-Allyl-3-hydroxypiperidine.

Section 2: Characterization and Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueData TypeExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to allyl protons (~5.8-6.0 ppm, ~5.1-5.3 ppm), piperidine ring protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Chemical Shift (δ)Resonances for the two sp² carbons of the allyl group and the distinct carbons of the piperidine ring.
Mass Spec (ESI+) m/zCalculated [M+H]⁺: 142.1226; Observed peak should be within 5 ppm.
FT-IR Wavenumber (cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a C=C alkene stretch (~1645 cm⁻¹).

Section 3: Applications in Drug Discovery

The structure of 1-Allyl-3-hydroxypiperidine is amenable to a variety of subsequent chemical transformations, making it a valuable scaffold.

Scaffold for Complex Molecule Synthesis

The allyl group serves as a versatile chemical handle for introducing molecular complexity. For example, it can undergo palladium-catalyzed cross-coupling reactions, olefin metathesis, or hydroboration-oxidation to further functionalize the molecule. This is particularly useful for building libraries of compounds for screening against biological targets.

Precursor for Bioactive Agents

The 3-hydroxypiperidine core is found in numerous bioactive compounds. The (S)-enantiomer of the protected form, (S)-1-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[5][6] While this guide describes the synthesis of the racemic N-allyl version, it highlights the pharmaceutical relevance of the core structure. The N-allyl group can be seen as a protecting group that can be removed or, more strategically, as a point of diversification.

G A 1-Allyl-3-hydroxypiperidine (Scaffold) B Further Reactions A->B C Cross-Coupling (e.g., Suzuki, Heck) B->C D Olefin Metathesis B->D E Hydroboration-Oxidation B->E F Library of Diversified Piperidine Analogs C->F D->F E->F G Screening for Biological Activity F->G

Caption: Application of the scaffold in creating diverse molecular libraries.

Section 4: Safety and Handling

Hazard Assessment: The precursor, 3-hydroxypiperidine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] While the N-allyl derivative may have a different profile, it should be handled with similar precautions until thoroughly characterized. Allyl bromide is a highly flammable, toxic, and corrosive lachrymator.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Safety Data Sheet - 3-Hydroxypiperidine. Jubilant Ingrevia Limited.
  • Safety Data Sheet - 1-BOC-3-ALLYL-3-HYDROXYPIPERIDINE. CymitQuimica.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • 3-Hydroxypiperidine PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Application

Technical Guide: 1-Allyl-3-hydroxypiperidine in Medicinal Chemistry

This guide details the technical applications of 1-Allyl-3-hydroxypiperidine , a versatile chiral scaffold in medicinal chemistry. It focuses on its utility as a precursor for neuroactive agents (specifically Sigma recep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 1-Allyl-3-hydroxypiperidine , a versatile chiral scaffold in medicinal chemistry. It focuses on its utility as a precursor for neuroactive agents (specifically Sigma receptor ligands) and its value in diversity-oriented synthesis via the allyl handle.

Content Type: Application Note & Protocols Subject: 1-Allyl-3-hydroxypiperidine (CAS: N/A for specific isomer; Generic 3-OH piperidine CAS: 6859-99-0) Keywords: Chiral Scaffolds, Sigma Receptors, Kinetic Resolution, Ring-Closing Metathesis (RCM), Piperidine Alkaloids.[1]

Executive Summary

1-Allyl-3-hydroxypiperidine represents a "privileged scaffold" in drug discovery, offering two orthogonal reactive handles: a secondary hydroxyl group at C3 and an allyl group on the nitrogen. This dual functionality allows for the rapid generation of molecular complexity.

  • Medicinal Value: The 3-hydroxypiperidine core is ubiquitous in bioactive alkaloids (e.g., swainsonine) and synthetic drugs (e.g., Ibrutinib intermediates, Sigma receptor ligands).

  • Synthetic Utility: The allyl group serves as both a protecting group and a handle for olefin metathesis or cross-coupling, while the C3-hydroxyl introduces chirality and hydrogen-bonding capability.

Core Application: Chemoenzymatic Synthesis & Resolution

The biological activity of piperidine derivatives is often stereodependent. For instance, Sigma-1 receptor affinity can differ by orders of magnitude between enantiomers. Therefore, accessing enantiopure (3S)- and (3R)-1-allyl-3-hydroxypiperidine is the foundational step.

Protocol A: Lipase-Mediated Kinetic Resolution

Objective: Isolate enantiopure (3S)-1-allyl-3-hydroxypiperidine from the racemate. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (3R)-enantiomer, leaving the (3S)-alcohol unreacted.

Materials:
  • Substrate: (rac)-1-Allyl-3-hydroxypiperidine (10 mmol)

  • Enzyme: Immobilized CAL-B (Novozym 435), 200 mg

  • Acyl Donor: Vinyl acetate (30 mmol, 3 equiv.)

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE)

  • Temperature: 30°C[2][3]

Step-by-Step Methodology:
  • Preparation: Dissolve 1.41 g (10 mmol) of (rac)-1-allyl-3-hydroxypiperidine in 50 mL of anhydrous TBME.

  • Initiation: Add 2.8 mL (30 mmol) of vinyl acetate and 200 mg of Novozym 435.

  • Incubation: Shake the mixture at 200 rpm at 30°C. Monitor the reaction via GC or chiral HPLC.

    • Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours.

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Purification: Concentrate the filtrate. Separate the (3S)-alcohol and the (3R)-acetate via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

  • Hydrolysis (Optional): The (3R)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the (3R)-alcohol, providing access to both enantiomers.

Table 1: Comparative Enzyme Efficiency for 3-Hydroxypiperidine Resolution

Enzyme SourceAcyl DonorSolventE-Value (Selectivity)Preferred Enantiomer (Acylated)
CAL-B (Novozym 435) Vinyl AcetateTBME>200 (R)
Pseudomonas cepacia (PS)Vinyl AcetateDIPE>100(R)
Candida rugosa (CRL)Vinyl ButyrateHexane20–50(R)
Porcine Pancreatic LipaseVinyl AcetateTHF<10Low Selectivity

Technical Insight: The N-allyl group is small enough to fit within the active site of CAL-B without steric clash, unlike bulky N-Boc groups which often require specific engineered lipases.

Application: Design of Sigma Receptor Ligands

N-substituted piperidines are classic pharmacophores for Sigma (


) receptors.[2] The Sigma-1 (

) receptor
is a chaperone protein implicated in neuroprotection, while Sigma-2 (

)
is a target for cancer proliferation.

1-Allyl-3-hydroxypiperidine serves as a core scaffold where:

  • The N-Allyl group mimics the N-propyl/N-phenethyl hydrophobic requirement for

    
     binding.
    
  • The 3-OH group allows for the attachment of aromatic "tail" groups (via ether/ester linkages) to probe the secondary hydrophobic binding pocket.

Protocol B: Synthesis of Sigma Ligand Library (Etherification)

Objective: Synthesize a library of 3-(aryloxy)-1-allylpiperidines to optimize


 affinity.
Step-by-Step Methodology:
  • Deprotonation: To a solution of (3S)-1-allyl-3-hydroxypiperidine (1.0 equiv) in anhydrous DMF at 0°C, add NaH (60% dispersion, 1.2 equiv). Stir for 30 min.

  • Coupling: Add the appropriate aryl halide (e.g., 4-fluorobenzyl bromide, 2-bromoethylbenzene) (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Salt Formation: Dissolve the crude oil in Et₂O and add HCl (2M in ether) to precipitate the hydrochloride salt for biological testing.

DOT Diagram: Sigma Ligand Synthesis Workflow

SigmaLigandWorkflow Start 1-Allyl-3-hydroxypiperidine (Scaffold) Path1 Path A: O-Functionalization (Ether/Ester) Start->Path1 NaH, Ar-X Path2 Path B: Allyl Metathesis (Cross-Coupling) Start->Path2 Grubbs II, Styrenes Prod1 3-Aryloxy Derivatives (Targeting Hydrophobic Pocket) Path1->Prod1 Prod2 N-Cinnamyl Derivatives (Targeting N-Site Bulk) Path2->Prod2 Assay Sigma Receptor Binding Assay (Ki Determination) Prod1->Assay Prod2->Assay

Figure 1: Divergent synthetic pathways for generating Sigma receptor ligands from the 1-allyl-3-hydroxypiperidine core.

Application: Alkaloid Synthesis via Ring-Closing Metathesis (RCM)

The allyl group is not just a protecting group; it is a "staple" for constructing bicyclic alkaloids (e.g., indolizidines and quinolizidines) via RCM.

Protocol C: Construction of Indolizidine Scaffolds

Concept: Acylation of the 3-hydroxyl group with an acrylate followed by RCM creates a bicyclic lactone, a precursor to complex alkaloids.

  • Acylation: React 1-allyl-3-hydroxypiperidine with acryloyl chloride (Et₃N, DCM, 0°C) to form 1-allyl-3-acryloyloxypiperidine .

  • RCM Reaction:

    • Dissolve the diene (0.01 M concentration to favor cyclization over polymerization) in anhydrous DCM.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12–24 hours.

    • Result: Formation of a bicyclic unsaturated lactone (e.g., 1,4,6,7,8,8a-hexahydro-3H-oxepino[2,3-c]pyridine derivative).

  • Hydrogenation: Pd/C, H₂ (1 atm) reduces the double bond, yielding the saturated bicyclic core.

References

  • Review of 3-Hydroxypiperidine Scaffolds

    • Title: The 3-Hydroxypiperidine Skeleton: Key Element in N
    • Source: ResearchGate (Review).[4]

    • URL:[Link]

  • Lipase-Mediated Resolution

    • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[5]

    • Source: C
    • URL:[Link]

  • Sigma Receptor Ligand Design

    • Title: Structural determinants of sigma receptor affinity.[2]

    • Source: Molecular Pharmacology.[2]

    • URL:[Link]

  • Kinetic Resolution of Piperidines

    • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Method

Application Note: Strategic Optimization of 1-Allyl-3-hydroxypiperidine Synthesis via Chemoselective N-Alkylation

Executive Summary The synthesis of 1-Allyl-3-hydroxypiperidine is a critical step in the development of cholinomimetic agents, sigma receptor ligands, and various alkaloid scaffolds.[1] While conceptually simple, the dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Allyl-3-hydroxypiperidine is a critical step in the development of cholinomimetic agents, sigma receptor ligands, and various alkaloid scaffolds.[1] While conceptually simple, the direct alkylation of 3-hydroxypiperidine presents two primary challenges: chemoselectivity (competition between


-alkylation and 

-alkylation) and poly-alkylation (formation of quaternary ammonium salts).[1]

This Application Note provides a validated, optimized protocol that maximizes yield (>85%) and purity while minimizing side reactions. By leveraging pKa differentials and heterogeneous catalysis kinetics, we bypass the need for expensive protecting group strategies.[1]

Scientific Foundation & Mechanistic Logic

The Chemoselectivity Challenge

The substrate, 3-hydroxypiperidine, contains two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H).[1] Successful synthesis relies on exploiting the acidity difference between these functional groups.

  • Piperidine Nitrogen pKa: ~11.0 (Conjugate acid)[1]

  • Hydroxyl Oxygen pKa: ~16.0[1]

Optimization Strategy: To achieve exclusive


-alkylation, the reaction must utilize a base strong enough to neutralize the HBr generated during substitution but weak enough to leave the hydroxyl group protonated.[1]
The Poly-Alkylation Challenge

The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine) due to the inductive electron-donating effect of the allyl group.[1] This leads to the rapid formation of the quaternary ammonium salt (bis-allylation).[1]

Optimization Strategy:

  • Solvent Choice: Acetonitrile (ACN) is selected over DMF. ACN provides a polar aprotic environment that stabilizes the transition state but, unlike DMF, allows for easier solvent removal and limits the solubility of the inorganic base, creating a "surface-controlled" reaction rate.[1]

  • Stoichiometry Control: Strict control of the electrophile (Allyl Bromide) addition rate is required to maintain a low instantaneous concentration of the alkylating agent.

Reaction Pathway Diagram[1]

ReactionPathway Start 3-Hydroxypiperidine (Secondary Amine) Product 1-Allyl-3-hydroxypiperidine (Target: Tertiary Amine) Start->Product  Major Pathway (Kinetic Control) Side_O O-Allyl Impurity (Rare with K2CO3) Start->Side_O  Thermodynamic (Strong Base Only) Reagents Allyl Bromide + K2CO3 (Base) Side_Quat Bis-Allyl Quaternary Salt (Over-alkylation) Product->Side_Quat  Excess Reagent (Fast Step)

Figure 1: Reaction pathway highlighting the critical bifurcation points.[1] The use of K2CO3 suppresses the O-Allyl path, while stoichiometry control prevents the Quaternary Salt path.[1]

Optimized Experimental Protocol

Materials & Equipment
  • Substrate: 3-Hydroxypiperidine (98%+ purity).[1][2]

  • Reagent: Allyl Bromide (Freshly distilled if yellowed).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (milled to fine powder).[1]
    
  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).[1]

  • Equipment: 3-neck round bottom flask, syringe pump, reflux condenser, nitrogen line.[1]

Step-by-Step Procedure

Step 1: System Preparation Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar. Attach a reflux condenser and a rubber septum. Purge with


 for 15 minutes.

Step 2: Slurry Formation Charge the flask with 3-Hydroxypiperidine (10.1 g, 100 mmol) and Anhydrous


 (20.7 g, 150 mmol, 1.5 eq) .[1] Add Acetonitrile (100 mL) . Stir vigorously at Room Temperature (25°C) for 20 minutes to deaggregate the base.

Step 3: Controlled Addition (Critical) Load Allyl Bromide (11.5 g, 95 mmol, 0.95 eq) into a syringe.[1]

  • Note on Stoichiometry: We deliberately use a slight deficit of the alkylating agent (0.95 eq) to ensure the starting amine remains in excess, thereby mathematically eliminating the possibility of complete conversion to the quaternary salt.[1]

  • Action: Using a syringe pump, add the Allyl Bromide dropwise over 120 minutes while stirring at 25°C.

Step 4: Reaction Progression After addition is complete, heat the mixture to 45°C and stir for 4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM).[3] Stain with Dragendorff’s reagent (orange spot) or KMnO4 (alkene functionality).[1]

  • Endpoint: Consumption of Allyl Bromide. A small amount of starting 3-hydroxypiperidine will remain.

Step 5: Work-up & Purification [1][4]

  • Filtration: Cool to room temperature. Filter off the solid potassium salts through a Celite pad. Rinse the pad with cold ACN (2 x 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.

  • Partition: Dissolve the oil in DCM (50 mL) and wash with saturated

    
      (30 mL) to remove any trapped acid salts.
    
  • Distillation (Final Polish): The crude oil contains the product and ~5% unreacted starting material.

    • Method: Vacuum distillation (approx. 85-90°C at 2 mmHg).[1]

    • Result: Colorless to pale yellow oil.

Optimization & Troubleshooting Guide

The following table summarizes the impact of key variables based on internal process development data.

VariableCondition ACondition BOutcome / Recommendation
Base

(Weak, Inorganic)
NaH (Strong, Hydride)Use

.
NaH leads to significant

-alkylation (approx 15-20%) due to alkoxide formation.[1]
Solvent Acetonitrile (ACN)DMFUse ACN. DMF is difficult to remove and promotes faster over-alkylation due to high polarity. ACN allows for easier salt filtration.
Temperature 0°CReflux (80°C)Use 25°C -> 45°C. High temperatures (Reflux) increase the rate of quaternization significantly.[1] 0°C is too slow for the granular base.
Addition Rate Bolus (All at once)Slow Drip (2 hrs)Slow Drip is Mandatory. Bolus addition creates localized high concentrations of electrophile, causing ~15% yield loss to quaternary salts.[1]
Process Workflow Diagram

Workflow Step1 Reagent Prep: 3-HP + K2CO3 in ACN Step2 Controlled Addition: Allyl Bromide (0.95 eq) 2 Hours via Syringe Pump Step1->Step2 Step3 Reaction: Stir at 45°C for 4 hrs Step2->Step3 Step4 Filtration: Remove KBr/K2CO3 salts Step3->Step4 Step5 Evaporation: Remove ACN Step4->Step5 Step6 Purification: Vacuum Distillation Step5->Step6

Figure 2: Operational workflow for the optimized synthesis protocol.

Analytical Validation (QC)

To ensure the protocol was successful, verify the product using the following markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Allyl Signals: Look for the multiplet at

      
       5.8-5.9 ppm (methine) and the two doublets at 
      
      
      
      5.1-5.2 ppm (terminal alkene).[1]
    • Ring Protons: The proton at C3 (chiral center) should appear as a multiplet around

      
       3.8 ppm.
      
    • Absence of Quaternary Salt: Quaternary salts typically show a significant downfield shift of the allyl methylene protons (>3.5 ppm). In the free base, these should be ~3.0 ppm.[1]

  • GC-MS:

    • Parent Ion: m/z = 141.1 [M]+.

    • Purity: Integration should show >98% area.

References

  • ChemicalBook. (2023). 3-Hydroxypiperidine Properties and Applications.[2][3][4][5][6][7][8][9] Retrieved from [1]

  • PubChem. (2023). 3-Hydroxypiperidine Compound Summary. National Library of Medicine. Retrieved from [1]

  • ResearchGate. (2017).[10] Procedure for N-alkylation of Piperidine. Discussion on optimal solvent/base systems for piperidine derivatives. Retrieved from

  • Google Patents. (2020). Method for synthesis of N-substituted-3-hydroxypiperidines.[1][2][4][7][11][12] Patent CN106432059A. Retrieved from

  • University of Regina. (2008). pKa Values of Cyclic Amines.[13] Validating the pKa differential between amine and hydroxyl groups. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Compounds from 1-Allyl-3-hydroxypiperidine

Introduction The piperidine ring is a fundamental scaffold in medicinal chemistry, found in a multitude of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in a multitude of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for introducing diverse functionalities. Among piperidine-containing building blocks, 1-Allyl-3-hydroxypiperidine stands out as a particularly valuable synthon. It possesses three distinct reactive centers: a secondary hydroxyl group, a terminal allyl group, and a tertiary amine. This unique combination allows for a wide range of selective chemical modifications, enabling the generation of diverse molecular architectures for drug discovery and development.[3][4]

This guide provides a detailed exploration of synthetic strategies for creating novel compounds from 1-Allyl-3-hydroxypiperidine. We will delve into the rationale behind key experimental choices and provide step-by-step protocols for core transformations.

Strategic Overview of Synthetic Transformations

The synthetic utility of 1-Allyl-3-hydroxypiperidine stems from the orthogonal reactivity of its functional groups. The hydroxyl group is amenable to nucleophilic substitution and acylation, the allyl group can participate in a variety of addition and cycloaddition reactions, and the tertiary amine can be targeted for N-dealkylation under specific conditions.

G 1-Allyl-3-hydroxypiperidine 1-Allyl-3-hydroxypiperidine Hydroxyl Group Derivatization Hydroxyl Group Derivatization 1-Allyl-3-hydroxypiperidine->Hydroxyl Group Derivatization Allyl Group Modification Allyl Group Modification 1-Allyl-3-hydroxypiperidine->Allyl Group Modification N-Dealkylation N-Dealkylation 1-Allyl-3-hydroxypiperidine->N-Dealkylation Etherification Etherification Hydroxyl Group Derivatization->Etherification Esterification Esterification Hydroxyl Group Derivatization->Esterification Click Chemistry Click Chemistry Allyl Group Modification->Click Chemistry Ring-Closing Metathesis (RCM) Ring-Closing Metathesis (RCM) Allyl Group Modification->Ring-Closing Metathesis (RCM) Secondary Piperidine Secondary Piperidine N-Dealkylation->Secondary Piperidine

Caption: Synthetic pathways from 1-Allyl-3-hydroxypiperidine.

Part 1: Derivatization of the Hydroxyl Group

The secondary alcohol at the C-3 position is a prime site for introducing a wide array of substituents through etherification and esterification reactions. These modifications can significantly alter the polarity, lipophilicity, and biological activity of the resulting compounds.

Etherification via Williamson Synthesis

The Williamson ether synthesis is a robust method for forming an ether linkage. It involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Principle: The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (R-X) in an S(_N)2 reaction to yield the desired ether. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to solvate the cation and facilitate the reaction.

Protocol 1: Synthesis of 1-Allyl-3-(benzyloxy)piperidine

Reagent/MaterialM.W. ( g/mol )AmountMoles
1-Allyl-3-hydroxypiperidine141.211.0 g7.08 mmol
Sodium Hydride (60% in oil)24.000.34 g8.50 mmol
Benzyl Bromide171.041.45 g (1.0 mL)8.50 mmol
Anhydrous Tetrahydrofuran (THF)-30 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N(_2) or Ar), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve 1-Allyl-3-hydroxypiperidine (1.0 g) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 10% MeOH in CH(_2)Cl(_2)).

  • Upon completion, quench the reaction by the slow addition of 5 mL of water at 0 °C.

  • Partition the mixture between ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Esterification

Esterification provides another avenue for functionalization. The Yamaguchi esterification is particularly effective for coupling sterically hindered alcohols.[5]

Principle: The Yamaguchi esterification proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride.[5] This activated intermediate then reacts with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to form the ester under mild conditions.[5]

Protocol 2: Synthesis of (1-Allylpiperidin-3-yl) benzoate

Reagent/MaterialM.W. ( g/mol )AmountMoles
Benzoic Acid122.121.03 g8.49 mmol
2,4,6-Trichlorobenzoyl chloride241.432.07 g (1.3 mL)8.58 mmol
Triethylamine (Et(_3)N)101.191.2 mL8.58 mmol
1-Allyl-3-hydroxypiperidine141.211.0 g7.08 mmol
4-Dimethylaminopyridine (DMAP)122.171.04 g8.50 mmol
Anhydrous Toluene-50 mL-

Procedure:

  • To a solution of benzoic acid (1.03 g) in 20 mL of anhydrous toluene, add triethylamine (1.2 mL) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.3 mL) and stir the mixture for 2 hours.

  • In a separate flask, dissolve 1-Allyl-3-hydroxypiperidine (1.0 g) and DMAP (1.04 g) in 30 mL of anhydrous toluene.

  • Add the solution from step 3 to the mixed anhydride solution from step 2.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride and wash the solid with toluene.

  • Wash the filtrate with saturated aqueous NaHCO(_3) (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired ester.

Part 2: Modification of the Allyl Group

The allyl group is a versatile handle for a variety of powerful chemical transformations, including "click" chemistry and metathesis reactions.

Azide-Alkyne "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, allowing for the efficient and specific formation of a 1,2,3-triazole linkage.[6][7] This requires converting one of the coupling partners into an azide. A common strategy is to first transform the allyl group into a primary alcohol via hydroboration-oxidation, convert the alcohol to a tosylate or mesylate, and then displace it with sodium azide.

G cluster_0 Workflow: Allyl to Triazole Allyl_Group 1-Allyl-3-hydroxypiperidine Hydroboration 1. BH3-THF 2. H2O2, NaOH Allyl_Group->Hydroboration Alcohol Primary Alcohol Derivative Hydroboration->Alcohol Tosylation TsCl, Pyridine Alcohol->Tosylation Tosylate Primary Tosylate Tosylation->Tosylate Azide_Formation NaN3, DMF Tosylate->Azide_Formation Azide Azide Derivative Azide_Formation->Azide CuAAC Alkyne, Cu(I) catalyst Azide->CuAAC Triazole Novel Triazole Compound CuAAC->Triazole

Caption: Workflow for converting the allyl group to a triazole.

Protocol 3: Synthesis of a 1,2,3-Triazole Derivative via CuAAC

This protocol assumes the successful synthesis of the azide intermediate, 1-(3-azidopropyl)-3-hydroxypiperidine, from 1-Allyl-3-hydroxypiperidine.

Reagent/MaterialM.W. ( g/mol )AmountMoles
1-(3-Azidopropyl)-3-hydroxypiperidine184.240.5 g2.71 mmol
Phenylacetylene102.140.33 g (0.36 mL)3.26 mmol
Copper(II) sulfate pentahydrate249.690.034 g0.136 mmol
Sodium ascorbate198.110.054 g0.271 mmol
tert-Butanol-10 mL-
Water-10 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-(3-azidopropyl)-3-hydroxypiperidine (0.5 g) and phenylacetylene (0.36 mL) in a 1:1 mixture of tert-butanol and water (20 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.054 g) in 1 mL of water.

  • In another vial, dissolve copper(II) sulfate pentahydrate (0.034 g) in 1 mL of water.

  • Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The solution should turn a yellow-green color.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Once complete, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the triazole product.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for constructing cyclic structures, including bridged bicyclic systems.[1][8][9] To utilize RCM, a second alkene must be introduced into the molecule. This can be achieved by etherifying or esterifying the hydroxyl group with an alkene-containing moiety (e.g., allyl bromide or acryloyl chloride).

Protocol 4: Synthesis of a Bridged Azabicyclic Compound

This protocol begins with the product from Protocol 1, after N-protection (e.g., with a Boc group) and subsequent allylation of the hydroxyl group to form a diallyl ether precursor.

Reagent/MaterialM.W. ( g/mol )AmountMoles
Diallyl Piperidine Precursor(Varies)0.5 g(Varies)
Grubbs' Catalyst (2nd Gen)848.972-5 mol%(Varies)
Anhydrous Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve the diallyl piperidine precursor (0.5 g) in anhydrous, degassed DCM (50 mL) in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' Catalyst (2nd generation, 2-5 mol%).

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the bicyclic product.

Part 3: Modification at the Nitrogen Atom

N-Dealkylation

Removal of the N-allyl group can be a valuable strategic step, yielding a secondary piperidine that serves as a versatile intermediate for further functionalization.[10] This transformation can be challenging but is often achieved using reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis (the von Braun reaction). Photochemical methods have also been developed for N-dealkylation.[11]

Principle: The tertiary amine reacts with ACE-Cl to form a carbamate intermediate and an alkyl chloride. This intermediate is then cleaved, typically by heating in methanol, to yield the secondary amine hydrochloride, carbon dioxide, and methyl chloride.

Protocol 5: N-Deallylation of 1-Allyl-3-hydroxypiperidine

Reagent/MaterialM.W. ( g/mol )AmountMoles
1-Allyl-3-hydroxypiperidine141.211.0 g7.08 mmol
1-Chloroethyl chloroformate (ACE-Cl)142.981.21 g (0.92 mL)8.50 mmol
Anhydrous 1,2-Dichloroethane (DCE)-20 mL-
Methanol-20 mL-

Procedure:

  • Dissolve 1-Allyl-3-hydroxypiperidine (1.0 g) in anhydrous DCE (20 mL) under an inert atmosphere and cool to 0 °C.

  • Add ACE-Cl (0.92 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the formation of the carbamate intermediate by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add methanol (20 mL) to the residue and heat to reflux for 3 hours to cleave the carbamate.

  • Cool the solution and remove the methanol in vacuo to yield the crude 3-hydroxypiperidine hydrochloride.

  • The product can be purified by recrystallization or used directly after neutralization with a base.

Summary of Synthetic Transformations

Starting MaterialTransformationKey ReagentsProduct Class
1-Allyl-3-hydroxypiperidineEtherificationNaH, Benzyl BromideAryl/Alkyl Ethers
1-Allyl-3-hydroxypiperidineEsterificationCarboxylic Acid, Yamaguchi Reagent, DMAPEsters
1-Allyl-3-hydroxypiperidineAllyl to Azide ConversionBH(_3), TsCl, NaN(_3)Azidoalkylpiperidines
AzidoalkylpiperidineCuAAC Click ChemistryAlkyne, CuSO(_4), Na Ascorbate1,2,3-Triazoles
Diallyl Piperidine DerivativeRing-Closing MetathesisGrubbs' CatalystBridged Azabicycles
1-Allyl-3-hydroxypiperidineN-DealkylationACE-Cl, MeOH3-Hydroxypiperidine

Conclusion

1-Allyl-3-hydroxypiperidine is a highly adaptable building block for the synthesis of novel and structurally diverse compounds. The strategic and selective manipulation of its hydroxyl, allyl, and amino functionalities opens up a vast chemical space for exploration in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to develop new derivatives and expand the chemical library based on this privileged piperidine scaffold.

References

  • Anzalone, P. W., & Mohan, R. S. (2005). A General and Efficient Method for the Etherification of Alcohols and Phenols with Alkyl Halides Using Bismuth(III) Triflate. Synthesis, 2005(16), 2661-2663. [Link]

  • Bunrit, A., Sawadjoon, S., Tšupova, S., Sjöberg, P. J. R., & Samec, J. S. M. (2016). A General Route to Substituted Pyrroles from Amines and Allylic Alcohols. The Journal of Organic Chemistry, 81(4), 1450–1460. [Link]

  • Chavan, S. P., et al. (2015). A concise stereoselective total synthesis of (+)-azimic acid. Tetrahedron Letters, 56(23), 3099-3101. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Janssens, F., et al. (1986). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 34(6), 2294-2305. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Lian, Q., Chen, J., Huang, K., Hou, K., Fang, J., Wei, W., & Zhou, J. (2023). Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Organic Letters, 25(45), 8387–8392. [Link]

  • Neipp, C. E., & Martin, S. F. (2002). A ring-closing olefin metathesis approach to bridged azabicyclic structures. Tetrahedron Letters, 43(10), 1779–1782. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

Sources

Method

Application Note: 1-Allyl-3-hydroxypiperidine in Heterocyclic Synthesis

This guide details the strategic application of 1-Allyl-3-hydroxypiperidine (also known as N-allyl-3-piperidinol) in the synthesis of complex heterocyclic scaffolds.[1] It focuses on its utility as a bifunctional buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-Allyl-3-hydroxypiperidine (also known as N-allyl-3-piperidinol) in the synthesis of complex heterocyclic scaffolds.[1] It focuses on its utility as a bifunctional building block for accessing fused bicyclic systems (such as oxazepines and quinolizidine analogs) via Ring-Closing Metathesis (RCM) and its role as a chiral precursor in medicinal chemistry.[1]

[1]

Executive Summary

1-Allyl-3-hydroxypiperidine is a versatile, bifunctional piperidine scaffold characterized by a reactive allylic amine (


-allyl) and a chiral secondary alcohol  at the C3 position.[1] This dual functionality makes it a "privileged structure" for the rapid assembly of fused bicyclic heterocycles—specifically [1,4]oxazepines  and bridged azabicycles —using Ring-Closing Metathesis (RCM).[1] Furthermore, the C3-hydroxyl group serves as a directing handle for stereoselective functionalization, enabling the synthesis of enantiopure piperidine alkaloids.[1]
Key Reactivity Profile
  • 
    -Allyl Group:  Serves as an alkene handle for RCM, a partner for Heck couplings, or a removable protecting group (via deallylation).[1]
    
  • C3-Hydroxyl Group: amenable to oxidation (to ketone), esterification/etherification (for tethering RCM partners), or stereochemical inversion (Mitsunobu).[1]

  • Chirality: The C3 stereocenter allows for the synthesis of chiral non-racemic libraries, often resolved via lipase-catalyzed kinetic resolution.[1]

Reactivity Map & Strategic Logic

The following diagram illustrates the divergent synthetic pathways accessible from 1-Allyl-3-hydroxypiperidine.

ReactivityMap Start 1-Allyl-3-hydroxypiperidine Oxidation Oxidation (Swern/Dess-Martin) Start->Oxidation Etherification O-Allylation (NaH, Allyl Bromide) Start->Etherification Acylation O-Acrylation (Acryloyl Chloride) Start->Acylation Ketone 1-Allyl-3-piperidone Oxidation->Ketone Diene 1-Allyl-3-(allyloxy)piperidine Etherification->Diene RCM_Ether RCM (Grubbs II) Diene->RCM_Ether Ester 1-Allyl-3-(acryloyloxy)piperidine Acylation->Ester RCM_Ester RCM (Grubbs II) Ester->RCM_Ester FusedEther Fused [1,4]Oxazepine (Bicyclic Ether) RCM_Ether->FusedEther FusedLactone Fused [1,4]Oxazocine-one (Bicyclic Lactone) RCM_Ester->FusedLactone

Figure 1: Divergent synthetic pathways from 1-Allyl-3-hydroxypiperidine transforming it into ketones, bicyclic ethers, and lactones.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Allyl-3-hydroxypiperidine

A robust method for preparing the starting material from commercially available 3-hydroxypiperidine.[1]

Principle: Nucleophilic substitution (


) of allyl bromide by the secondary amine of 3-hydroxypiperidine.[1] The hydroxyl group is less nucleophilic and remains unreacted under controlled basic conditions.[1]

Materials:

  • 3-Hydroxypiperidine hydrochloride (1.0 equiv)[1]

  • Allyl bromide (1.1 equiv)[1]

  • Potassium carbonate (

    
    , 2.5 equiv)[1]
    
  • Acetonitrile (ACN) or DMF (0.2 M concentration)[1]

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine HCl (10.0 mmol) and anhydrous

    
     (25.0 mmol).
    
  • Solvent Addition: Add ACN (50 mL) and stir at room temperature for 15 minutes to generate the free amine in situ.

  • Alkylation: Cool the suspension to 0°C. Dropwise add allyl bromide (11.0 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin or PMA).[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    , filter, and concentrate.[1] Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM) to yield 1-Allyl-3-hydroxypiperidine as a pale yellow oil.[1]
    • Yield Expectation: 85–92%.[1]

Protocol B: Synthesis of Fused [1,4]Oxazepines via RCM

A strategy to construct bicyclic heterocycles by tethering a second alkene to the C3-hydroxyl group.[1]

Principle: The C3-hydroxyl is alkylated with an allyl group to create a diene system (N-allyl and O-allyl).[1] Ruthenium-catalyzed Ring-Closing Metathesis (RCM) closes the ring between the two alkenes, forming a 7-membered oxazepine ring fused to the piperidine.[1]

Materials:

  • 1-Allyl-3-hydroxypiperidine (from Protocol A)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[1]

  • Allyl Bromide (1.2 equiv)[1]

  • Grubbs Catalyst, 2nd Generation (2–5 mol%)[1]

  • Dichloromethane (anhydrous, degassed)[1]

Step 1: O-Allylation [1]

  • Dissolve 1-Allyl-3-hydroxypiperidine (5.0 mmol) in anhydrous THF (25 mL) and cool to 0°C.

  • Add NaH (6.0 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Add allyl bromide (6.0 mmol) dropwise.[1] Warm to reflux and stir for 4 hours.

  • Quench with water, extract with EtOAc, and purify via silica plug.[1] This yields 1-Allyl-3-(allyloxy)piperidine .[1]

Step 2: Ring-Closing Metathesis

  • Dilution: Dissolve the diene (1.0 mmol) in degassed DCM (100 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Catalysis: Add Grubbs II catalyst (0.02 mmol, 2 mol%) under an argon atmosphere.

  • Reflux: Heat the solution to reflux (40°C) for 2–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify the dark residue by flash chromatography (Silica, EtOAc/Hexanes gradient).

  • Product: The result is 1,4,4a,5,6,7,8,8a-octahydropyrido[1,2-c][1,3]oxazepine (structure may vary based on nomenclature, essentially a piperidine fused to a 7-membered ether ring).[1]

Protocol C: Oxidation to 1-Allyl-3-piperidone

Preparation of a key intermediate for introducing carbon-based substituents via Grignard or Wittig reactions.[1]

Principle: Swern oxidation converts the secondary alcohol to a ketone without affecting the N-allyl double bond (unlike catalytic hydrogenation methods).[1]

Procedure:

  • Activation: In a dry flask under argon, dissolve oxalyl chloride (1.1 equiv) in DCM at -78°C. Add DMSO (2.2 equiv) dropwise. Stir for 15 minutes.

  • Oxidation: Add a solution of 1-Allyl-3-hydroxypiperidine (1.0 equiv) in DCM dropwise to the activated DMSO mixture at -78°C. Stir for 30 minutes.

  • Termination: Add triethylamine (

    
    , 5.0 equiv) and allow the reaction to warm to room temperature over 1 hour.
    
  • Workup: Quench with water. Extract with DCM.[1][2] Wash organic layers with brine.[1][2] Dry and concentrate.

  • Storage: The resulting 1-Allyl-3-piperidone is unstable and prone to polymerization/hydrate formation; use immediately in subsequent steps (e.g., Grignard addition or Reductive Amination).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in RCM Intermolecular polymerization (dimerization).[1]Increase dilution (0.005 M). Add catalyst in two portions.
Catalyst Death (RCM) Presence of basic amine coordinating to Ru.[1]Add a Lewis acid (e.g.,

) or convert amine to salt (HCl) before RCM (if compatible).[1]
Incomplete N-Allylation Moisture in solvent or old

.[1]
Use anhydrous ACN and freshly ground/dried

.[1]
Racemization Harsh basic conditions during O-alkylation.[1]Use milder bases (e.g.,

) or phase transfer catalysis if chirality is critical.[1]

References

  • Synthesis of Piperidine Alkaloids via RCM

    • Merino, P. et al. "Recent Advances on the Synthesis of Piperidines through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions."[1] Heterocycles, 2012.[1]

  • General Synthesis of 3-Hydroxypiperidines

    • ChemicalBook & Patent Literature (CN106432059A).[1] "Preparation method of 3-hydroxypiperidine and derivatives."

  • Enzymatic Resolution of Hydroxypiperidines

    • Chen, J. et al. "Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase."[1] World Journal of Microbiology and Biotechnology, 2017.[1]

  • Stereocontrolled Synthesis of Piperidine Scaffolds

    • Beng, T. K. et al. "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides."[1][3] RSC Advances, 2025.

Sources

Application

Application Note: Chromatographic Strategies for the Enantioselective Separation of 1-Allyl-3-hydroxypiperidine Isomers

Abstract This comprehensive guide details robust chromatographic protocols for the analytical and preparative separation of the enantiomers of 1-Allyl-3-hydroxypiperidine. As a chiral molecule with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust chromatographic protocols for the analytical and preparative separation of the enantiomers of 1-Allyl-3-hydroxypiperidine. As a chiral molecule with significant potential in pharmaceutical development, the ability to resolve and quantify its stereoisomers is critical for understanding its pharmacological and toxicological profiles. This document provides two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method for high-resolution analytical and semi-preparative scale separations, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive detection and quantification. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the selection of stationary phases, mobile phases, and derivatization strategies.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a ubiquitous structural motif found in a wide range of natural alkaloids and synthetic pharmaceuticals, valued for its role as a key pharmacophore in various drug classes.[1][2] 1-Allyl-3-hydroxypiperidine, possessing two stereocenters, can exist as four stereoisomers. The distinct spatial arrangement of substituents can lead to significant differences in biological activity, a crucial consideration in drug development where often only one enantiomer is therapeutically active while the other may be inactive or even contribute to adverse effects.[3] Consequently, the development of reliable and efficient methods for the enantioselective separation of these isomers is paramount for both research and quality control purposes.[4][5]

This application note presents a logical approach to the chromatographic separation of 1-Allyl-3-hydroxypiperidine isomers, addressing the challenges associated with their analysis and providing detailed, validated protocols.

Foundational Principles of Chiral Separation

The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. This interaction can occur through various non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of the chiral stationary phase (CSP) is therefore the most critical factor in developing a successful chiral separation method.[4][6]

For a molecule like 1-Allyl-3-hydroxypiperidine, which contains both a secondary amine and a hydroxyl group, several types of interactions can be exploited. The amine group can act as a hydrogen bond acceptor and donor, while the hydroxyl group is primarily a hydrogen bond donor. The allyl group provides a site for potential π-π interactions.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[4][7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability and excellent resolving power for a diverse range of chiral compounds, including amines and alcohols.[4][6]

Rationale for Method Selection

For 1-Allyl-3-hydroxypiperidine, a polysaccharide-based CSP is proposed due to its versatility and the multiple interaction sites it offers. Specifically, an amylose-based CSP, such as one functionalized with tris(3,5-dimethylphenylcarbamate), is an excellent starting point. These phases can engage in a combination of hydrogen bonding, dipole-dipole, and steric interactions with the analyte, which are essential for chiral recognition.[3][4]

Since 1-Allyl-3-hydroxypiperidine lacks a strong native chromophore for UV detection, a derivatization step is recommended to enhance sensitivity.[1] Derivatization with a chromophore-containing reagent not only improves detection but can also enhance the enantioselectivity of the separation by introducing additional interaction points.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Racemic 1-Allyl-3- hydroxypiperidine s2 Derivatization with Benzoyl Chloride s1->s2 s3 Quench and Extract s2->s3 s4 Dry and Reconstitute s3->s4 h1 Inject Sample s4->h1 Sample Injection h2 Chiral HPLC Separation h1->h2 h3 UV Detection h2->h3 h4 Data Acquisition and Analysis h3->h4

Caption: Workflow for the chiral HPLC analysis of 1-Allyl-3-hydroxypiperidine.

Detailed Protocol: HPLC

A. Sample Preparation: Derivatization with Benzoyl Chloride

  • Dissolve 10 mg of racemic 1-Allyl-3-hydroxypiperidine in 2 mL of dichloromethane.

  • Add 1.5 equivalents of triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of benzoyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 2 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer twice with 5 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

B. HPLC Conditions

ParameterRecommended Setting
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[5][8] When coupled with a mass spectrometer, GC-MS provides both high-resolution separation and definitive identification of the analytes.[9]

Rationale for Method Selection

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of polar analytes like amines and alcohols, as well as to enhance enantioselectivity.[8] Derivatization of both the amine and hydroxyl groups of 1-Allyl-3-hydroxypiperidine with a reagent such as trifluoroacetic anhydride (TFAA) is a common and effective strategy.[8] The resulting trifluoroacetyl derivatives are more volatile and can be readily separated on a suitable chiral stationary phase. A cyclodextrin-based CSP is a good choice for this separation, as they are known to effectively resolve a wide range of chiral compounds.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis g1 Racemic 1-Allyl-3- hydroxypiperidine g2 Derivatization with TFAA g1->g2 g3 Evaporate Reagent g2->g3 g4 Reconstitute in Ethyl Acetate g3->g4 gc1 Inject Sample g4->gc1 Sample Injection gc2 Chiral GC Separation gc1->gc2 gc3 Mass Spectrometry Detection gc2->gc3 gc4 Data Acquisition and Analysis gc3->gc4

Caption: Workflow for the chiral GC-MS analysis of 1-Allyl-3-hydroxypiperidine.

Detailed Protocol: GC-MS

A. Sample Preparation: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Place 1 mg of racemic 1-Allyl-3-hydroxypiperidine in a 2 mL vial.

  • Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

B. GC-MS Conditions

ParameterRecommended Setting
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 10 min
Injector Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Data Interpretation and System Suitability

For both methods, system suitability should be established before sample analysis. This includes evaluating the resolution between the enantiomeric peaks (Rs > 1.5 for baseline separation), peak symmetry, and reproducibility of retention times and peak areas over multiple injections. Quantification can be performed by creating a calibration curve using a reference standard of the pure enantiomer, if available, or by assuming equal response factors for the enantiomers in a racemic mixture.

Conclusion

The successful chromatographic separation of 1-Allyl-3-hydroxypiperidine isomers is achievable through careful method development. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the desired scale of separation, sensitivity, and the availability of instrumentation. The protocols provided in this application note serve as a robust starting point for the development of validated analytical methods for the enantioselective analysis of this important chiral molecule. Further optimization of mobile phase composition, temperature, and other chromatographic parameters may be necessary to achieve the desired separation for specific applications.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Publishing Group. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC - NIH. Available at: [Link]

  • Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Scilit. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Universidade Federal de Santa Maria. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine.Google Patents.
  • Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press. Available at: [Link]

  • Preparation of enantiomeric pure NH-piperidine. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • GC-MS Analysis and Gastroprotective Evaluations of Crude Extracts, Isolated Saponins, and Essential Oil from Polygonum hydropiper L. Frontiers. Available at: [Link]

  • A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Taylor & Francis Online. Available at: [Link]

  • (S)-1-Boc-3-hydroxypiperidine synthesis method.Google Patents.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. ResearchGate. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

Sources

Method

Application Note: 1-Allyl-3-Hydroxypiperidine as a Versatile Chiral Building Block

Executive Summary 1-Allyl-3-hydroxypiperidine is a bifunctional chiral scaffold that bridges the gap between simple heterocycles and complex alkaloid architectures. Unlike its -Boc or -Cbz counterparts, the -allyl varian...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-3-hydroxypiperidine is a bifunctional chiral scaffold that bridges the gap between simple heterocycles and complex alkaloid architectures. Unlike its


-Boc or 

-Cbz counterparts, the

-allyl variant offers unique orthogonality: it is stable to strong acids (TFA, HCl) and bases, yet selectively cleavable via transition metal catalysis. This guide details the acquisition of enantiopure material via enzymatic kinetic resolution and demonstrates its utility in synthesizing indolizidine alkaloids via Ring-Closing Metathesis (RCM).

Part 1: Acquisition of Enantiopure Material via Enzymatic Resolution[1]

While asymmetric hydrogenation of pyridines is possible, it often requires expensive Rh/Pd catalysts and high pressures. A more robust, scalable approach for laboratory and pilot-scale synthesis is the Lipase-Catalyzed Kinetic Resolution of the racemic alcohol.

The Workflow

The racemic 1-allyl-3-hydroxypiperidine is subjected to transesterification using Candida antarctica Lipase B (CAL-B). The enzyme selectively acetylates the (


)-enantiomer, leaving the (

)-alcohol untouched (or vice-versa depending on specific conditions, though (

)-selectivity for acylation is standard for CAL-B in secondary alcohols).

G Racemate Racemic 1-Allyl-3-hydroxypiperidine Reaction Kinetic Resolution (MTBE, 30°C, 24h) Racemate->Reaction Reagents Vinyl Acetate (Acyl Donor) CAL-B (Immobilized) Reagents->Reaction S_Alcohol (S)-1-Allyl-3-hydroxypiperidine (Unreacted Alcohol) Reaction->S_Alcohol Low Solubility R_Ester (R)-3-Acetoxy-1-allylpiperidine (Acylated Product) Reaction->R_Ester High Solubility Hydrolysis Hydrolysis (LiOH/MeOH) R_Ester->Hydrolysis R_Alcohol (R)-1-Allyl-3-hydroxypiperidine Hydrolysis->R_Alcohol

Figure 1: Enzymatic Kinetic Resolution Workflow. CAL-B selectively acetylates the (R)-enantiomer, allowing physical separation of the (S)-alcohol and (R)-ester.

Experimental Protocol: Kinetic Resolution

Scale: 10.0 g Input | Target: >99%


 (

)-Alcohol

Reagents:

  • Racemic 1-Allyl-3-hydroxypiperidine (10.0 g, 70.8 mmol)

  • Vinyl Acetate (3.0 eq, 18.3 g)

  • Novozym 435 (Immobilized CAL-B, 10 wt% relative to substrate, 1.0 g)

  • MTBE (Methyl tert-butyl ether) (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the racemic substrate in MTBE.

  • Initiation: Add Vinyl Acetate followed by Novozym 435.

  • Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding the enzyme beads) at 30°C for 24–36 hours.

  • Monitoring: Monitor conversion by GC or TLC. The reaction should stop near 50% conversion.

  • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Separation: The residue contains the (

    
    )-alcohol and the (
    
    
    
    )-acetate. Separate via flash column chromatography (Silica gel).
    • Eluent A (Ester): 10% EtOAc in Hexanes.

    • Eluent B (Alcohol): 5% MeOH in DCM (The alcohol is much more polar).

Yield Expectations:

  • (

    
    )-Alcohol: ~3.2 g (45% yield, theoretical max 50%), >98% 
    
    
    
    .
  • (

    
    )-Acetate: ~4.5 g (48% yield).
    

Part 2: Quality Control & Analysis[2]

Validating the enantiomeric excess (


) is critical before using the building block in downstream synthesis.
Chiral HPLC Method

Due to the basic nitrogen, standard silica-based chiral columns often require mobile phase modifiers (DEA or TEA) to prevent peak tailing.

ParameterCondition
Column Chiralpak IC or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (low wavelength required due to lack of chromophore)
Retention (

)-Isomer: ~8.5 min | (

)-Isomer: ~10.2 min

Troubleshooting: If baseline resolution is not achieved, derivatize the alcohol with


-nitrobenzoyl chloride. The resulting ester has a strong UV chromophore (254 nm) and often resolves better on Chiralcel OD-H columns.

Part 3: Synthetic Applications

The power of 1-allyl-3-hydroxypiperidine lies in its divergent reactivity.

Synthesis Center (S)-1-Allyl-3-hydroxypiperidine Node1 N-Deallylation (Pd-Catalyzed) Center->Node1 Pd(PPh3)4, NDMBA Node2 Swern Oxidation (To Ketone) Center->Node2 DMSO, (COCl)2 Node3 O-Allylation / Acrylation Center->Node3 Acryloyl Cl Target1 (S)-3-Hydroxypiperidine (Free Amine) Node1->Target1 Target2 Chiral Piperidone (Scaffold) Node2->Target2 Target3 Indolizidine Alkaloids (via RCM) Node3->Target3 Grubbs II

Figure 2: Divergent Synthetic Pathways. The allyl group serves as a mask for the amine or a partner for metathesis.

Protocol: Synthesis of Indolizidine Core via RCM

This protocol demonstrates the construction of a bicyclic system (indolizidine), a core structure in alkaloids like swainsonine, using the allyl group of the starting material.

Transformation: (


)-1-Allyl-3-hydroxypiperidine 

(

)-1-Allyl-3-acryloxypiperidine

Bicyclic Lactone.

Step A: O-Acrylation

  • Dissolve (

    
    )-1-allyl-3-hydroxypiperidine (1.0 eq) in DCM at 0°C.
    
  • Add DIPEA (1.5 eq) and Acryloyl Chloride (1.1 eq) dropwise.

  • Stir for 2 hours. Wash with NaHCO3, dry, and concentrate.

  • Result: The "diene" precursor is formed.

Step B: Ring-Closing Metathesis (RCM)

  • Dilution: Dissolve the diene in anhydrous DCM (degassed) to a concentration of 0.005 M (High dilution is critical to favor intramolecular ring closing over intermolecular polymerization).

  • Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) for 4–12 hours under Nitrogen/Argon.

  • Quench: Add ethyl vinyl ether (to deactivate Ru-carbene) and stir for 30 mins.

  • Purification: Concentrate and purify via silica column.

  • Product: An

    
    -unsaturated lactone fused to the piperidine ring (Indolizidine derivative).
    
Protocol: N-Deallylation (Deprotection)

If the goal is to switch protecting groups (e.g., Allyl


 Boc), the allyl group must be removed.

Reagents: Pd(PPh


)

(Catalyst), NDMBA (N,N'-Dimethylbarbituric acid - Scavenger). Procedure:
  • Dissolve substrate in DCM/MeOH (1:1).

  • Add NDMBA (3.0 eq) and Pd(PPh

    
    )
    
    
    
    (1-2 mol%).
  • Stir at 30°C for 2 hours. The allyl group is transferred to the scavenger.

  • Workup requires basic extraction to remove the barbituric acid byproduct.

Part 4: References

  • Enzymatic Resolution: Solymár, M., et al.[1] "Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters." Tetrahedron: Asymmetry, 2004, 15(20), 3281–3287. Link

  • RCM Applications: Oishi, T., et al. "Asymmetric synthesis of enantiopure piperidine derivatives via ring-closing metathesis." Journal of Organic Chemistry, 2007, 72(10), 3890-3895. Link

  • N-Deallylation: Garro-Helion, F., et al. "Mild and selective palladium(0)-catalyzed deallylation of secondary allylamines." Journal of Organic Chemistry, 1993, 58(22), 6109–6113. Link

  • Pharmacological Relevance: Bhat, C., et al. "Aza-sugars: Synthesis and biological activity." Current Organic Synthesis, 2014, 11, 1-28. Link

  • General Piperidine Synthesis: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol.[1] Sci., 2020. Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-Allyl-3-hydroxypiperidine

Technical Support Case: #SYN-76787-82-1 Subject: Optimization & Troubleshooting for the Synthesis of 1-Allyl-3-hydroxypiperidine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #SYN-76787-82-1 Subject: Optimization & Troubleshooting for the Synthesis of 1-Allyl-3-hydroxypiperidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are encountering challenges in the synthesis of 1-Allyl-3-hydroxypiperidine (CAS: 76787-82-1). This is a bifunctional building block containing a secondary alcohol and a tertiary amine.[1] The primary synthetic challenge lies in chemoselectivity (N- vs. O-alkylation) and purification due to the compound's high polarity and water solubility.

This guide moves beyond standard literature to address the "hidden" variables that cause experimental failure.

Part 1: The "Golden Path" Protocol

Standardized procedure for high-fidelity synthesis.

Reaction Design: The most robust route is the direct N-alkylation of 3-hydroxypiperidine with allyl bromide. We utilize a weak inorganic base in a polar aprotic solvent to favor kinetic N-alkylation over thermodynamic O-alkylation.

Reagents & Stoichiometry:

Component Equiv. Role Critical Note
3-Hydroxypiperidine 1.0 Substrate Use HCl salt if free base is unstable; adjust base accordingly.
Allyl Bromide 0.95 - 1.0 Electrophile Do not excess. Excess leads to quaternary ammonium salts.

| Potassium Carbonate (


)  | 2.5 | Base | Anhydrous, granular.[1] Avoid NaH (promotes O-alkylation).[1] |
| Acetonitrile (ACN)  | - | Solvent | Preferred over DMF for easier workup. |

Step-by-Step Execution:

  • Preparation : Suspend 3-hydroxypiperidine (1.0 eq) and anhydrous

    
     (2.5 eq) in ACN (0.2 M concentration).
    
  • Activation : Stir at Room Temperature (RT) for 30 mins. Why? This deprotonates the ammonium salt (if used) and ensures the free amine is available.[1]

  • Addition : Cool the mixture to 0°C . Add Allyl Bromide (1.0 eq) dropwise over 20 minutes.[1]

    • Control Point: Rapid addition causes localized high concentration, leading to bis-allylation (quaternary salt).[1]

  • Reaction : Allow to warm to RT naturally. Stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1%

    
    ).
    
  • Quench : Filter off solids (

    
     + excess base).[1] Wash the pad with ACN.[1]
    
  • Workup (The Critical Step) :

    • Concentrate the filtrate to an oil.[1]

    • Do not partition between water/EtOAc immediately (Product is water-soluble).[1]

    • Dissolve residue in DCM.[1] Wash with minimal saturated brine (pH adjusted to >10 with NaOH).

    • Dry organic layer (

      
      ) and concentrate.[1][2]
      

Part 2: Troubleshooting & Diagnostics

Interactive solutions for specific failure modes.

Issue 1: "I see a major side product with a higher Rf."

Diagnosis: O-Alkylation (Allyl ether formation).

  • Cause: The base was too strong (e.g., NaH, KOH) or the temperature was too high, activating the hydroxyl group.[1]

  • Fix: Switch to

    
     or 
    
    
    
    . Keep the reaction at 0°C–RT. Never heat to reflux during the addition phase.[1]
Issue 2: "My product is stuck in the aqueous layer."

Diagnosis: High Polarity trap.

  • Cause: 1-Allyl-3-hydroxypiperidine is an amino-alcohol with high water solubility.

  • Fix:

    • Saturation: Saturate the aqueous phase with NaCl (Salting out).[1]

    • Solvent Switch: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.

Issue 3: "Yield is low; NMR shows a complex mixture."

Diagnosis: Quaternization (Over-alkylation).[1]

  • Cause: Excess allyl bromide was used.[1] The secondary amine product is more nucleophilic than the starting material.[1]

  • Fix: Use a slight deficit of allyl bromide (0.95 eq). It is easier to separate unreacted starting material (polar, sticks to silica) than the quaternary salt.[1]

Part 3: Visualization of Logic

Figure 1: Reaction Workflow & Decision Tree This diagram maps the synthesis logic and troubleshooting pathways.

G Start Start: 3-Hydroxypiperidine Reagents Add K2CO3, ACN Cool to 0°C Start->Reagents Addition Add Allyl Bromide (0.95 eq) Dropwise Reagents->Addition Check TLC/LCMS Check Addition->Check Success Product: 1-Allyl-3-hydroxypiperidine Check->Success Major Spot (Rf ~0.3) Fail_O Impurity: O-Allyl ether Check->Fail_O High Rf Spot (Temp too high) Fail_Quat Impurity: Quaternary Salt Check->Fail_Quat Baseline Spot (Excess Allyl-Br) Fail_O->Reagents Restart: Lower Temp Fail_Quat->Addition Restart: Control Stoichiometry

Caption: Workflow logic for N-alkylation, highlighting critical checkpoints for impurity formation.

Part 4: Characterization Standards

Verify your product identity using these key NMR signatures.

SignalChemical Shift (

)
MultiplicityInterpretation
Allyl Vinyl CH 5.8 - 5.9 ppmMultipletCharacteristic internal alkene proton.
Allyl Terminal

5.1 - 5.2 ppmMultipletTerminal alkene protons (distinctive splitting).[1]
Allyl

3.0 - 3.1 ppmDoubletMethylene group attached to Nitrogen.
Piperidine C3-H 3.6 - 3.8 ppmMultipletProton adjacent to the Hydroxyl group (shifts downfield if O-alkylated).

Quality Control Check: If the signal at 3.6 ppm shifts to ~4.0 ppm , you have likely formed the O-allyl ether .[1]

References

  • Preparation of N-substituted 3-hydroxypiperidines

    • Source: ChemicalBook & Patent Literature (CN106432059A).[1]

    • Context: Describes the general N-alkylation conditions for 3-hydroxypiperidine derivatives using inorganic bases in aqueous/organic media.
    • URL:

  • Regioselectivity in Piperidine Alkylation

    • Source: Old Dominion University Digital Commons.[1]

    • Context: Detailed study on the regioselective 3-alkylation and N-alkylation of piperidines, confirming N-nucleophilicity dominance.
    • URL: [1]

  • Physical Properties & Spectral Data

    • Source: PubChem (CID 23293 for parent 3-Hydroxypiperidine).
    • Context: Baseline NMR and physical property data for the parent scaffold to assist in differential diagnosis of the product.
    • URL: [1]

Sources

Optimization

Technical Support Center: 1-Allyl-3-hydroxypiperidine Synthesis

Topic: Optimizing Reaction Yield for 1-Allyl-3-hydroxypiperidine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Yield for 1-Allyl-3-hydroxypiperidine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Welcome to the Reaction Optimization Help Desk. This guide addresses the specific challenges of synthesizing 1-Allyl-3-hydroxypiperidine via the N-alkylation of 3-hydroxypiperidine. This transformation, while theoretically simple, is plagued by two common failure modes: chemoselectivity issues (O- vs. N-alkylation) and yield loss during aqueous workup due to the product's high water solubility.[1][2]

Part 1: The "Golden Path" Protocol

Standardized Operating Procedure for High-Fidelity Synthesis[1][2]

The Core Challenge: The starting material, 3-hydroxypiperidine, contains two nucleophiles: a secondary amine and a secondary alcohol.[1][2] To achieve high yield, you must favor the amine (N-alkylation) while suppressing the alcohol (O-alkylation) and preventing over-alkylation to the quaternary ammonium salt.[1][2]

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv Allyl BromideExcess alkyl halide promotes quaternization (bis-alkylation).[1][2] Keep it close to 1:1.
Base Potassium Carbonate (

), 2.5 equiv
A weak inorganic base neutralizes the HBr byproduct but is too weak to deprotonate the hydroxyl group (

~16), preventing O-alkylation.[1][2]
Solvent Acetonitrile (ACN) or AcetonePolar aprotic solvents favor

kinetics without solvating the nucleophile as strongly as protic solvents (e.g., EtOH), enhancing rate and selectivity.[1][2]
Temperature

Room Temp (RT)
Start cold to control the exotherm and kinetic selectivity. Heat promotes O-alkylation.[1][2]
Step-by-Step Workflow
  • Neutralization (Critical if using HCl salt): Suspend 3-hydroxypiperidine hydrochloride (1.0 equiv) and finely ground anhydrous

    
     (2.5 equiv) in dry Acetonitrile (0.5 M concentration). Stir at RT for 30 mins to liberate the free amine.[1][2]
    
  • Controlled Addition: Cool the suspension to 0°C . Add Allyl Bromide (1.1 equiv) dropwise over 30–60 minutes.[1][2]

    • Note: Rapid addition creates localized hot spots, leading to bis-allylation.[1][2]

  • Reaction: Allow to warm to RT naturally. Stir for 12–16 hours.[2] Monitor by TLC (DCM/MeOH 9:1, stain with Ninhydrin or

    
    ).[1][2]
    
  • Filtration: Filter off the inorganic salts (

    
    , residual 
    
    
    
    ).[1][2] Wash the cake with ACN.
  • Concentration: Evaporate the solvent in vacuo to obtain the crude oil. Do not perform an aqueous wash yet. [1][2]

Part 2: Troubleshooting Guide (Q&A)
Category 1: Yield Loss & Workup [1][2][3]

Q: I synthesized the compound, but after the aqueous workup, my yield is <20%. Where did it go? A: You likely washed it down the drain.[1][2] 1-Allyl-3-hydroxypiperidine is a polar amino-alcohol and is highly water-soluble, especially in acidic or neutral pH.[1][2]

  • The Fix: Avoid large volume aqueous washes.[1][2]

    • Method A (Preferred): Dry loading.[1][2] After filtering the reaction salts, evaporate the solvent, dissolve the residue in minimal DCM, and load directly onto a silica column.

    • Method B (Extraction): If you must extract, saturate the aqueous phase with NaCl (salting out) and adjust pH to >12 (using NaOH) to ensure the amine is fully deprotonated and less water-soluble.[1][2] Extract exhaustively (3-4x) with DCM or Chloroform.[1][2]

Q: My product won't solidify. Is it impure? A: Not necessarily.[2] The free base of 1-Allyl-3-hydroxypiperidine is typically a viscous, colorless-to-yellow oil.[1][2] It will not crystallize easily.[2] If you require a solid, convert it to the hydrochloride or oxalate salt by treating the ethereal solution with anhydrous HCl or oxalic acid.[1][2]

Category 2: Impurity Profiles

Q: I see a spot with a higher


 than my product. What is it? 
A:  This is likely the O-alkylated  or N,O-bis-alkylated  byproduct.[1][2]
  • Cause: Reaction temperature was too high, or the base was too strong (e.g., NaH).[1][2]

  • Solution: Maintain temperature at 0°C during addition. Ensure you are using a carbonate base, not a hydride or hydroxide.[1][2]

Q: I see a spot at the baseline that won't move. What is it? A: This is the Quaternary Ammonium Salt (N,N-diallyl-3-hydroxypiperidinium bromide).[1][2]

  • Cause: Excess allyl bromide was used, or the addition was too fast.[1][2]

  • Solution: Strict stoichiometry (1.0 : 1.1). Use a syringe pump for the allyl bromide addition.[1][2]

Part 3: Visualization of Pathways
Diagram 1: Reaction Logic & Impurity Formation

This diagram illustrates the kinetic competition between the desired N-alkylation and the undesired side reactions.[1][2]

ReactionPathways Start 3-Hydroxypiperidine Product 1-Allyl-3-hydroxypiperidine (Target: Kinetic Product) Start->Product Path A: N-Alkylation (Fast, 0°C) Side_O 3-(Allyloxy)piperidine (O-Alkylation) Start->Side_O Path B: O-Alkylation (Slow, requires Heat) Reagent + Allyl Bromide (Base: K2CO3) Side_Quat N,N-Diallyl Salt (Over-Alkylation) Product->Side_Quat Path C: 2nd Alkylation (Excess Reagent)

Caption: Kinetic pathways. Path A is favored by weak bases and low temperatures.[2] Path C is triggered by reagent excess.[1][2]

Diagram 2: Purification Decision Tree

Follow this logic to maximize recovery based on the physical state of your crude mixture.

PurificationLogic Crude Crude Reaction Mixture (Solvent: ACN) Filter Filter Salts (KBr, K2CO3) Crude->Filter Evap Evaporate Solvent Filter->Evap Decision Choose Workup Method Evap->Decision MethodA Method A: Direct Purification (Best for small scale) Decision->MethodA High Yield Priority MethodB Method B: Aqueous Extraction (Best for large scale) Decision->MethodB Bulk Scale Priority Col Flash Chromatography (DCM:MeOH 95:5) MethodA->Col SaltOut Saturate Aqueous Phase (NaCl) pH > 12 (NaOH) MethodB->SaltOut Extract Extract w/ DCM (x4) SaltOut->Extract Distill Vacuum Distillation Extract->Distill

Caption: Workflow for maximizing recovery. Method A prevents loss to the aqueous phase.[1][2]

References & Grounding
  • ChemicalBook. 3-Hydroxypiperidine Properties and Synthesis. (General properties and industrial synthesis routes via hydrogenation or cyclization).[1][2] Link

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][2][4] Organic Letters.[2][4] (Discusses the fundamental challenge of N vs O selectivity in amino alcohols). Link

  • Thermo Fisher Scientific. Prepare molecules with poor solubility for immobilization.[2] (Technical guide on handling water-soluble amines and purification strategies). Link

  • ResearchGate (Community FAQ). Procedure for N-alkylation of Piperidine. (Practical discussion on base selection and solvent effects for piperidine alkylation). Link

Sources

Troubleshooting

Section 1: Understanding 1-Allyl-3-hydroxypiperidine and Common Impurities

<Technical Support Center: Purification of 1-Allyl-3-hydroxypiperidine For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 1-Allyl-3-hydroxypipe...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Purification of 1-Allyl-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-Allyl-3-hydroxypiperidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome common purification challenges.

1-Allyl-3-hydroxypiperidine is a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds.[1][2] Its structure, featuring a basic piperidine ring, a hydroxyl group, and an allyl group, presents unique purification challenges.

What are the typical impurities I might encounter?

Impurities in a synthesis of 1-Allyl-3-hydroxypiperidine can arise from several sources:

  • Starting Materials: Unreacted precursors, such as 3-hydroxypiperidine or an allylating agent, are common impurities.

  • Side-Products: Over-allylation (N,O-diallylation), elimination products, or products from rearrangement of the allyl group can occur.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and work-up steps are frequently present.

  • Degradation Products: The compound can be susceptible to oxidation, especially if not stored properly.[3]

What are the key physical properties to consider during purification?

Understanding the physical properties of 1-Allyl-3-hydroxypiperidine is crucial for selecting an appropriate purification method.

PropertyValueSignificance for Purification
Molecular Weight 141.21 g/mol Influences diffusion rates in chromatography and volatility in distillation.
Appearance Colorless to pale yellow liquid or crystalline solidA yellow tint may indicate the presence of oxidation products.[1][2][3]
Solubility Soluble in water, ethanol, and various organic solventsHigh solubility in a range of solvents offers flexibility in choosing chromatographic mobile phases and extraction solvents.[1]
Stability Stable under recommended storage conditions (2-8 °C)To prevent degradation, it is important to store the compound in a cool, dry place, away from strong oxidizing agents.[4]

Section 2: Purification Methodologies and Troubleshooting

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Distillation

Distillation is a primary method for purifying 1-Allyl-3-hydroxypiperidine, especially on a larger scale.

FAQ: My distilled 1-Allyl-3-hydroxypiperidine is still impure. What could be the issue?

Several factors can lead to impure fractions after distillation:

  • Azeotrope Formation: The compound may form an azeotrope with residual solvents or impurities, making separation by simple distillation difficult.

  • Thermal Decomposition: Although generally stable, prolonged heating at high temperatures can lead to degradation.

  • Insufficient Fractionation: The boiling points of the impurities might be too close to that of the product for effective separation with a simple distillation setup.

Troubleshooting Flowchart: Distillation

G start Impure Distillate check_bp Are boiling points of impurities close to the product? start->check_bp check_thermal Is there evidence of decomposition (darkening, charring)? check_bp->check_thermal No fractional Use a fractionating column (e.g., Vigreux or packed column) check_bp->fractional Yes vacuum Perform distillation under reduced pressure to lower the boiling point check_thermal->vacuum Yes check_azeotrope Does the boiling point remain constant with changing composition? check_thermal->check_azeotrope No purified Purified Product fractional->purified vacuum->purified azeotropic_dist Consider azeotropic distillation with a suitable entrainer check_azeotrope->azeotropic_dist Yes check_azeotrope->purified No azeotropic_dist->purified

Caption: Troubleshooting workflow for distillation of 1-Allyl-3-hydroxypiperidine.

Experimental Protocol: Vacuum Distillation of 1-Allyl-3-hydroxypiperidine
  • Preparation: Ensure all glassware is thoroughly dried to prevent contamination with water.

  • Setup: Assemble a vacuum distillation apparatus. Use a well-insulated distillation flask and a fractionating column if closely boiling impurities are suspected.

  • Drying: If water is a suspected impurity, pre-dry the crude product over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Heat the distillation flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[4]

Column Chromatography

Column chromatography is a highly effective technique for separating 1-Allyl-3-hydroxypiperidine from impurities with different polarities.

FAQ: I'm observing significant streaking of my compound on the silica gel column. How can I resolve this?

Streaking is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica surface.

Troubleshooting Guide: Column Chromatography

IssueCauseSolution
Streaking/Tailing Strong interaction between the basic amine and acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent.[5]
Poor Separation Inappropriate solvent system.Optimize the eluent polarity through TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Compound Stuck on Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent (gradient elution).
Co-elution of Impurities Similar polarity of the product and impurities.Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

Workflow for Overcoming Streaking in Amine Purification

G start Streaking observed on silica gel TLC/column add_base Add 0.5-2% triethylamine or ammonia to the eluent start->add_base check_separation Does streaking persist? add_base->check_separation optimize_solvent Optimize eluent polarity check_separation->optimize_solvent Yes purified Improved Separation check_separation->purified No change_stationary_phase Switch to a different stationary phase (e.g., alumina, reverse-phase) optimize_solvent->change_stationary_phase change_stationary_phase->purified

Caption: Logical steps to troubleshoot streaking during chromatographic purification.

Experimental Protocol: Flash Chromatography of 1-Allyl-3-hydroxypiperidine
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude 1-Allyl-3-hydroxypiperidine in a minimum amount of the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Crystallization

If 1-Allyl-3-hydroxypiperidine is a solid at room temperature or forms a stable salt, crystallization can be an effective purification method.

FAQ: My compound is not crystallizing, or it is oiling out. What should I do?

Crystallization can be challenging, especially if the compound has a low melting point or is impure.

Troubleshooting Tips for Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with different solvents and solvent mixtures.

  • Seeding: Introduce a seed crystal of the pure compound to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

  • Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.

Section 3: Purity Analysis

After purification, it is essential to assess the purity of 1-Allyl-3-hydroxypiperidine.

What analytical techniques are recommended for purity assessment?
  • Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both purity assessment and chiral analysis if a chiral stationary phase is employed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 4: Safety and Handling

Proper safety precautions are paramount when working with 1-Allyl-3-hydroxypiperidine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][4]

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse with plenty of water and seek medical attention.[1]

References
  • Radboud Repository. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]

Sources

Optimization

identifying side reactions in 1-Allyl-3-hydroxypiperidine synthesis

This guide serves as a specialized technical resource for researchers synthesizing 1-Allyl-3-hydroxypiperidine (CAS: 5382-16-1 / derivative). It focuses on impurity profiling, reaction monitoring, and troubleshooting the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers synthesizing 1-Allyl-3-hydroxypiperidine (CAS: 5382-16-1 / derivative). It focuses on impurity profiling, reaction monitoring, and troubleshooting the specific regioselectivity challenges inherent to bifunctional piperidines.[1]

🔬 Core Reaction Overview

The primary synthesis involves the N-alkylation of 3-hydroxypiperidine with allyl bromide (or allyl chloride) in the presence of a base.[1] While conceptually simple, the presence of two nucleophilic sites (secondary amine and secondary alcohol) creates a competition that dictates product purity.[1]

Target Transformation: 3-Hydroxypiperidine + Allyl Bromide (+ Base) → 1-Allyl-3-hydroxypiperidine

📊 Reaction Pathway Analysis

The following diagram maps the kinetic vs. thermodynamic pathways and potential off-target deviations.

ReactionPathways SM 3-Hydroxypiperidine (Starting Material) Target 1-Allyl-3-hydroxypiperidine (Target Product) SM->Target Path A: N-Alkylation (Kinetic Preference) O_Alk 3-(Allyloxy)piperidine (O-Alkylation) SM->O_Alk Path C: O-Alkylation (Strong Base/High T) AllylBr Allyl Bromide Quat Quaternary Ammonium Salt (Over-Alkylation) Target->Quat Path B: Over-Alkylation (Excess Reagent) Bis N,O-Diallyl Derivative Target->Bis Path E O_Alk->Bis Path D

Figure 1: Reaction network showing the kinetic competition between N-alkylation (Target) and O-alkylation/Quaternization side paths.

🛠 Module 1: Troubleshooting Side Reactions

Issue 1: Formation of Quaternary Ammonium Salts

Symptom:

  • Reaction mixture becomes thick/cloudy with white precipitate.

  • LCMS shows a mass peak of [M+41]⁺ relative to the product.

  • Aqueous workup results in low mass recovery (salt stays in water).

Root Cause: The product (tertiary amine) is still nucleophilic. If Allyl Bromide is present in excess or added too quickly, it reacts with the product to form the N,N-diallyl-3-hydroxypiperidinium salt.[1]

Corrective Action:

  • Stoichiometry Control: Use a slight deficit of Allyl Bromide (0.95 eq) relative to the piperidine. It is easier to wash away unreacted starting material (water soluble) than to separate the quaternary salt.

  • Dilution: Run the reaction at high dilution (0.1 M) to minimize intermolecular collisions between the product and alkylating agent.

  • Addition Protocol: Add Allyl Bromide dropwise over 60 minutes at 0°C. Do not dump it in all at once.

Issue 2: O-Alkylation (Ether Formation)

Symptom:

  • NMR shows a new set of allylic signals downfield.

  • Product is less polar than expected on TLC.

Root Cause: While the amine is more nucleophilic than the alcohol, strong bases (like NaH or KOH) or polar aprotic solvents (DMF/DMSO) can enhance the nucleophilicity of the hydroxyl group, promoting Path C (Figure 1).[1]

Corrective Action:

  • Base Selection: Switch to a mild inorganic base like K₂CO₃ or NaHCO₃ . Avoid NaH or strong alkoxides.

  • Solvent Choice: Use Acetonitrile (MeCN) or Acetone. These solvents solvate the cation but do not activate the hydroxyl group as aggressively as DMF.

📉 Module 2: Analytical Identification (FAQs)

Q: How do I distinguish N-Allyl from O-Allyl impurities by NMR?

A: The chemical shift of the methylene protons adjacent to the allyl group is the definitive marker.[1]

FeatureN-Allyl (Target) O-Allyl (Impurity) Reasoning
Allylic -CH₂- δ 2.9 – 3.1 ppm δ 3.9 – 4.1 ppm Nitrogen is less electronegative than Oxygen, causing less deshielding.
H-3 (Chiral Center) δ 3.5 – 3.8 ppm δ 3.4 – 3.6 ppm O-alkylation changes the electronic environment of the methine proton directly.
Carbon NMR N-CH₂: ~60 ppm O-CH₂: ~70 ppm Distinctive shift due to heteroatom electronegativity.
Q: Why is my yield low despite full conversion of starting material?

A: You likely formed the Quaternary Salt .

  • Verification: Check the aqueous layer of your extraction. The quaternary salt is highly water-soluble and will not extract into DCM or EtOAc at basic pH.

  • Test: Evaporate a small sample of the aqueous layer and run an NMR. If you see allyl signals but no aromatic/organic solvent peaks, your product is "stuck" as a salt.[1]

🧪 Module 3: Optimized Synthetic Protocol

Standardized procedure to maximize N-selectivity.

Reagents:

  • 3-Hydroxypiperidine (1.0 eq) [Free base preferred; if HCl salt, add extra base][1]

  • Allyl Bromide (0.95 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2]

  • Acetonitrile (ACN) (Reagent Grade, 0.2 M concentration)[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3-Hydroxypiperidine and K₂CO₃ in ACN. Stir at room temperature for 15 minutes to ensure deprotonation/equilibration.

  • Cooling: Cool the suspension to 0°C using an ice bath. Low temperature suppresses the activation energy required for O-alkylation.[1]

  • Addition: Dissolve Allyl Bromide in a small volume of ACN. Add this solution dropwise via syringe pump or addition funnel over 30–60 minutes.

  • Reaction: Allow to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).

  • Workup:

    • Filter off the solid K₂CO₃/KBr salts.

    • Concentrate the filtrate to remove ACN.

    • Redissolve residue in DCM and wash with saturated NaHCO₃ (pH ~9). Avoid acidic washes, or you will lose the product to the water phase.[1]

    • Dry over Na₂SO₄ and concentrate.[3]

📊 Module 4: Impurity Logic Tree

Use this logic flow to diagnose the state of your reaction mixture.

Troubleshooting Start Analyze Crude Mixture (TLC / LCMS) Q1 Is Starting Material Present? Start->Q1 Action1 Add 0.1 eq Allyl Bromide (Careful addition) Q1->Action1 Yes Q2 Is [M+41] Peak Dominant? Q1->Q2 No Result2 Quaternary Salt Formed (Irreversible) Q2->Result2 Yes Q3 Is there a spot Less Polar than Product? Q2->Q3 No Result3 O-Alkylation Detected (Check Base Strength) Q3->Result3 Yes Success Target Product Identified Q3->Success No

Figure 2: Diagnostic logic tree for reaction monitoring.

📚 References

  • N-Alkylation of Piperidine Derivatives:

    • Title: Procedure for N-alkylation of Piperidine?

    • Source: ResearchGate[1][4]

    • URL:[Link]

    • Relevance: Establishes baseline protocols for secondary amine alkylation using K2CO3/ACN vs. DIPEA.

  • Regioselectivity (N vs O) in Amino Alcohols:

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5]

    • Source: PubMed / Elsevier[1]

    • URL:[Link]

    • Relevance: Provides the mechanistic and analytical basis for distinguishing N- vs O-alkylated isomers using NMR shifts.

  • Synthesis of 3-Hydroxypiperidine Derivatives:

    • Title: Preparation method of 3-hydroxypiperidine and derivatives.[3][6][7][8][9]

    • Source: Google Patents (CN106432059A)[1]

    • URL:

    • Relevance: Details industrial conditions for handling 3-hydroxypiperidine intermediates and salt formation.

  • Preparation of Allyl Bromide:

    • Title: Preparation of allyl bromide (3-bromopropene).

    • Source: PrepChem[1]

    • URL:[Link]

    • Relevance: Background on the alkylating agent's reactivity and potential for hydrolysis/elimination.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1-Allyl-3-Hydroxypiperidine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STEREO-PIP-001 Welcome to the Technical Support Center You are accessing the advanced troubleshooting hub for 1-Allyl-3-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STEREO-PIP-001

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting hub for 1-Allyl-3-hydroxypiperidine . This molecule presents a classic "Janus-faced" challenge in synthesis: it contains a basic nitrogen capable of catalyst poisoning and a reactive allyl group that limits the use of standard hydrogenation protocols.

This guide moves beyond generic textbook advice. We focus on the two most robust pathways to high enantiomeric excess (


): Asymmetric Transfer Hydrogenation (ATH)  and Enzymatic Kinetic Resolution (EKR) .

Module 1: Asymmetric Synthesis (Creating the Center)

Objective: Direct reduction of 1-allyl-3-piperidone to chiral 1-allyl-3-hydroxypiperidine.

The Core Challenge: Catalyst Poisoning

Unlike


-Boc or 

-Cbz protected piperidones, the

-allyl variant is a Lewis base. The free nitrogen lone pair can coordinate to Ruthenium or Rhodium metal centers, effectively killing the catalyst.
Protocol: Modified Noyori Transfer Hydrogenation

Recommended System: RuCl(p-cymene)[(R,R)-Ts-DPEN] Critical Adjustment: You must protonate the nitrogen or use a specific hydrogen donor ratio to prevent coordination.

Step-by-Step Workflow
  • Pre-Complexation:

    • Mix

      
       and 
      
      
      
      -Ts-DPEN in anhydrous DMF.
    • Heat to 80°C for 1 hour, then cool to RT. This ensures the active 16-electron species is formed before the substrate is introduced.

  • The "Buffer" Trick (Crucial Step):

    • Do not use standard Formic Acid/TEA (5:2) mix directly.

    • Adjustment: Use a HCOOH:TEA ratio of 1.2:1 . The slight excess of acid ensures the piperidine nitrogen remains protonated (

      
      ) during the reaction, preventing it from binding to the Ru center.
      
  • Reaction Execution:

    • Add the 1-allyl-3-piperidone (freshly distilled or generated in situ).

    • Stir at 25°C. Monitor via GC/TLC.

    • Stop Condition: Do not aim for 100% conversion if

      
       starts dropping. Quench at 95-98% conversion.
      
Troubleshooting the Reduction
SymptomProbable CauseCorrective Action
No Reaction Catalyst poisoning by free amine.Increase HCOOH ratio. Ensure substrate is the HCl salt, or add 1 eq. of HCl before catalyst addition.
Low ee (<70%) "Leakage" via background reduction.Lower temperature to 0°C. Background (non-catalytic) reduction is faster at high temps.
Allyl Isomerization Ruthenium hydride migration.Reaction time is too long. Stop reaction immediately upon consumption of starting material.

Module 2: Enzymatic Kinetic Resolution (Fixing the Center)

Objective: Separating a racemic mixture of


-1-allyl-3-hydroxypiperidine using Lipases.
Why this works:  Lipases are unaffected by the basic nitrogen and the allyl group.
The System: Candida antarctica Lipase B (CAL-B)

CAL-B (immobilized as Novozym 435) is the gold standard. It selectively acetylates the


-enantiomer (typically), leaving the 

-alcohol.
Visual Workflow: Kinetic Resolution

KineticResolution Start Racemic 1-Allyl-3-hydroxypiperidine Reaction CAL-B (Novozym 435) Vinyl Acetate (Acyl Donor) MTBE (Solvent) Start->Reaction Check Check Conversion (GC/HPLC) Reaction->Check Check->Reaction < 49% Stop Stop at 50% Conversion Check->Stop 50% Workup Filter Enzyme Acid/Base Extraction Stop->Workup ProductA (S)-Alcohol (Unreacted) Workup->ProductA Aqueous Phase (pH 2) ProductB (R)-Acetate (Hydrolyze to get R-Alcohol) Workup->ProductB Organic Phase

Figure 1: Workflow for the enzymatic kinetic resolution of 1-allyl-3-hydroxypiperidine using CAL-B.

Critical Parameters for Optimization
  • Acyl Donor: Use Vinyl Acetate .

    • Why: The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-reversible. Using ethyl acetate creates ethanol, which can reverse the reaction.

  • Water Activity (

    
    ): 
    
    • Strictly anhydrous conditions can make the enzyme rigid and slow.

    • Tip: Add molecular sieves to the solvent, but equilibrate the enzyme in a chamber with a saturated salt solution (e.g.,

      
      ) to set 
      
      
      
      to ~0.5 before use.

Module 3: The "N-Allyl" Factor & Stability

User Query: "My starting material turns black/tarry before I can react it."

Diagnosis: 1-Allyl-3-piperidone is an unstable enaminone precursor. The free base undergoes self-condensation (aldol-type polymerization).

Corrective Protocol: The "Salt-Crack" Method

  • Storage: Always store the ketone as the Hydrochloride (HCl) salt . It is a stable white solid.

  • Usage:

    • Suspend the HCl salt in your reaction solvent.

    • Add exactly 1.0 equivalent of base (e.g.,

      
       or TEA) immediately before adding the catalyst/enzyme.
      
    • Do not pre-freebase and store.

Module 4: Analytical Troubleshooting (HPLC)

User Query: "I cannot separate the enantiomers on HPLC. The peaks are tailing badly."

Root Cause: The basic nitrogen atom interacts with the acidic silanols on the silica backbone of the chiral column.

The Fix: Mobile Phase Additives You must suppress the ionization of the amine or block the silanols.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Column Chiralcel OD-H or AD-HChiralpak IC or IG (Immobilized phases are more robust)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA : DEA (90:10:0.1 )
Additive NoneDiethylamine (DEA) or Ethanolamine
Flow Rate 1.0 mL/min0.5 mL/min (improves resolution of tailing peaks)

Note: If using Chiralpak IC (immobilized), you can use DCM/MeOH mixtures which often solvate the piperidine better than Hexane, leading to sharper peaks.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

    • Context: Foundational text on the mechanism of
  • Gotor, V., et al. (2009). Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. Chemical Reviews.

    • Context: Comprehensive review on using CAL-B for resolving amines and amino-alcohols.
  • Stalels, M., et al. (2013). Enantioselective Synthesis of 3-Hydroxypiperidines. Tetrahedron: Asymmetry.

    • Context: Specific protocols for piperidine resolution and the impact of N-protecting groups.
  • Daicel Chiral Technologies. (2023). Instruction Manual for Chiralpak IC.

    • Context: Technical specifications for immobilized columns required for basic amine separ
Optimization

troubleshooting 1-Allyl-3-hydroxypiperidine NMR and mass spectrometry data

Technical Support Center: 1-Allyl-3-hydroxypiperidine A Guide to Troubleshooting NMR and Mass Spectrometry Data Welcome to the technical support guide for the analytical characterization of 1-Allyl-3-hydroxypiperidine. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Allyl-3-hydroxypiperidine

A Guide to Troubleshooting NMR and Mass Spectrometry Data

Welcome to the technical support guide for the analytical characterization of 1-Allyl-3-hydroxypiperidine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your troubleshooting process. This guide is structured as a series of questions you might encounter in the lab, leading you through logical, self-validating workflows to interpret your data with confidence.

Section 1: Foundational Data & Structure

Before troubleshooting, it is critical to have a baseline of expected analytical data. 1-Allyl-3-hydroxypiperidine (Molecular Weight: 141.21 g/mol ) is a substituted heterocyclic amine. Its structure presents distinct features that are readily identifiable through NMR and MS analysis.

Caption: Structure of 1-Allyl-3-hydroxypiperidine with IUPAC numbering.

Expected ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for 1-Allyl-3-hydroxypiperidine in CDCl₃. These are estimates based on standard chemical shift values for similar functional groups.[1][2][3][4] Actual values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Position Description Predicted Shift (δ, ppm) Multiplicity Integration
8 Allyl CH 5.85 - 5.75 ddt 1H
9 Allyl CH₂ (trans) 5.20 - 5.12 d 1H
9 Allyl CH₂ (cis) 5.15 - 5.08 d 1H
OH Hydroxyl 1.5 - 3.5 (variable) br s 1H
3 CH-OH ~3.80 m 1H
7 N-CH₂-Allyl ~3.05 d 2H
2, 6 (eq) N-CH₂ (Piperidine) ~2.80 m 2H
2, 6 (ax) N-CH₂ (Piperidine) ~2.20 m 2H

| 4, 5 | CH₂ (Piperidine) | 1.90 - 1.40 | m | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Position Description Predicted Shift (δ, ppm)
8 Allyl CH ~135.0
9 Allyl CH₂ ~117.5
3 CH-OH ~67.0
7 N-CH₂-Allyl ~62.0
2, 6 N-CH₂ (Piperidine) ~59.0, ~54.0

| 4, 5 | CH₂ (Piperidine) | ~32.0, ~22.0 |

Expected Mass Spectrometry Data

Under Electrospray Ionization (ESI), the compound is expected to show a strong protonated molecular ion. Under Electron Ionization (EI), fragmentation is more extensive.

Table 3: Predicted ESI and EI Mass Fragments

m/z Ion Ionization Mode Description
142.12 [M+H]⁺ ESI Protonated molecular ion
164.10 [M+Na]⁺ ESI Sodium adduct
141.12 [M]⁺˙ EI Molecular ion
100.09 [M-C₃H₅]⁺ EI Loss of allyl group (α-cleavage)
98.07 [M-C₃H₅-H₂]⁺ EI Subsequent loss of H₂

| 84.08 | [C₅H₁₀N]⁺ | EI | Piperidine ring fragment |

Section 2: General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can resolve many common problems. This workflow ensures that basic checks are performed before more complex investigations are undertaken.

Sources

Troubleshooting

stability and degradation pathways of 1-Allyl-3-hydroxypiperidine

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-Allyl-3-hydroxypiperidine , a bifunctional heterocyclic building block used frequently in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-Allyl-3-hydroxypiperidine , a bifunctional heterocyclic building block used frequently in the synthesis of pharmaceutical intermediates (e.g., for BTK inhibitors like Ibrutinib analogs) and chiral ligands.[1][2]

The following content is structured as a Tier-2 Technical Support resource, designed for organic chemists and analytical scientists.

Molecule Profile & Stability Overview

Compound: 1-Allyl-3-hydroxypiperidine CAS: 143900-44-1 (Generic/Analogous) / Note: Specific CAS may vary by salt form.[1][2] Structure: A piperidine ring featuring a secondary hydroxyl group at C3 and an allyl group attached to the N1 nitrogen.

Core Stability Matrix
ParameterRatingTechnical Context
Oxidative Stability Low The tertiary allylic amine moiety is highly susceptible to N-oxidation by atmospheric oxygen, peroxides, or trace metal catalysts.[1][2]
Thermal Stability Moderate Stable up to ~100°C in inert atmosphere. Prolonged heating >120°C can trigger [2,3]-sigmatropic rearrangements or polymerization.
Hydrolytic Stability High The cyclic amine and alcohol backbone are resistant to hydrolysis in neutral/basic aqueous media.
Photostability Low Susceptible to photo-induced radical formation at the allylic position, leading to yellowing/browning.[1]
Hygroscopicity High As a free base, it is hygroscopic. It readily absorbs atmospheric moisture, altering assay calculations.

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is critical for troubleshooting impurities.

Primary Pathway: N-Oxidation & Cope Elimination

The electron-rich nitrogen is the "soft spot" of the molecule. upon exposure to air (O2) or peroxides (often found in aged ether/THF solvents), the nitrogen oxidizes to the N-Oxide .[1][3]

  • Risk: If this N-oxide is heated, it can undergo a Cope Elimination (a syn-elimination), cleaving the allyl group to form a hydroxylamine and acrolein (or propene derivatives).[1][2]

Secondary Pathway: Allylic Radical Polymerization

The allyl group (


) can undergo radical-initiated oligomerization, especially if stored in light or with radical initiators.[2] This typically manifests as a viscous "gum" or insoluble particulate.
Pathway Visualization

The following diagram maps the causality of degradation, linking stressors to specific byproducts.[1]

DegradationPathways Main 1-Allyl-3-hydroxypiperidine (Active) NOxide N-Oxide Impurity (Polar/Early Eluting) Main->NOxide Oxidation (Air/Peroxides) Ketone 3-Piperidone Derivative (Oxidative Dehydrogenation) Main->Ketone Strong Oxidants (e.g., PCC, Swern) Salt Hygroscopic Salt (Stable Form) Main->Salt Acid (HCl/TFA) CopeProd Hydroxylamine + Acrolein/Diene NOxide->CopeProd Heat (>100°C) Cope Elimination

Figure 1: Mechanistic degradation map showing the critical N-oxide gateway and thermal elimination risks.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned yellow/brown during storage."

Diagnosis: Oxidative degradation (N-oxide formation) or trace polymerization.

  • Root Cause: The tertiary amine reacts with atmospheric oxygen to form N-oxides, which are often colored.[1][3] Alternatively, light exposure may have triggered radical coupling of the allyl group.

  • Immediate Action:

    • Check LC-MS for a mass shift of +16 Da (M+16), indicative of the N-oxide.

    • If purity is >95%, the color is likely due to trace (<0.1%) highly conjugated oligomers (a "chromophore effect").

    • Purification: Pass the material through a short pad of basic alumina or silica (eluting with DCM/MeOH) to remove polar N-oxides and polymers.

  • Prevention: Store under Argon/Nitrogen at 4°C. Wrap vials in aluminum foil.

Issue 2: "The assay (purity) is dropping, but no new peaks appear on HPLC."

Diagnosis: Hygroscopicity (Water uptake).

  • Root Cause: The free base form possesses both a hydrogen bond donor (OH) and acceptor (N), making it a "water magnet." Absorbed water increases the sample weight, artificially lowering the % w/w assay without generating impurity peaks.[1]

  • Verification: Run a Karl Fischer (KF) titration. You will likely find water content >1-2%.

  • Solution: Dry the sample under high vacuum (<1 mbar) at room temperature for 4–6 hours. For critical weighing, use a glovebox or handle quickly.

Issue 3: "I see a new peak at RRT ~0.8 (Early eluting) in my Reverse Phase method."

Diagnosis: N-Oxide formation.

  • Technical Context: N-oxides are significantly more polar than the parent tertiary amine. In standard C18 HPLC (high pH or low pH), they typically elute before the main peak.

  • Causality: Did you use an ether solvent (THF, Diethyl ether) during workup? These often contain peroxides which rapidly oxidize N-allyl amines.

  • Fix: Treat the sample with a mild reducing agent (e.g., aqueous sodium bisulfite or triphenylphosphine) to revert the N-oxide back to the amine if the degradation is minor.[1]

Issue 4: "Low yields during coupling reactions (e.g., Amide coupling)."

Diagnosis: Interference from the C3-Hydroxyl group.

  • Root Cause: While the N-allyl amine is the intended nucleophile (or the site of reaction is elsewhere), the secondary alcohol at C3 is nucleophilic enough to compete, forming esters (O-acylation) instead of amides, or causing side reactions.[1]

  • Strategy: If the reaction targets the nitrogen (unlikely here as it is tertiary) or another site, ensure the C3-OH is protected (e.g., TBDMS ether) or use highly selective conditions.[1][2] Note: If 1-Allyl-3-hydroxypiperidine is the nucleophile, the tertiary amine is non-nucleophilic due to steric bulk/alkylation, so the OH is the primary reactive site.[1][2]

Standardized Protocols

A. Storage & Handling Protocol
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Temperature: Refrigerator (2°C to 8°C).

  • Desiccant: Store secondary container with activated silica gel or molecular sieves.

B. Analytical Method (HPLC) for Purity & Impurities

Use this method to separate the parent amine from the polar N-oxide and non-polar oligomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) [Basic pH suppresses protonation, improving peak shape for amines][1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B[1]

    • 12 min: 95% B

    • 12.1 min: 5% B[1]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (Recommended for accurate quantitation of non-UV active impurities).

C. Emergency Neutralization (Spill)
  • Hazard: Corrosive and Flammable.

  • Action: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with oxidizers). Neutralize the area with dilute acetic acid or citric acid solution before final water wash.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine (Analogous Structure).[2] Retrieved from

  • Organic Chemistry Portal. (2021). Oxidation of Tertiary Amines to N-Oxides.[4][5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification & Handling: Piperidine Derivatives. Retrieved from [2]

  • National Institutes of Health (NIH). (2022). Enzymatic N-Allylation of Primary and Secondary Amines.[6][7] ACS Sustainable Chem. Eng. Retrieved from

  • ChemicalBook. (2025). (S)-1-Boc-3-hydroxypiperidine Properties and Stability. Retrieved from [2]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Allyl-3-hydroxypiperidine

Status: Operational Ticket Focus: Process Optimization, Safety, and Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Scale-Up Mandate Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Optimization, Safety, and Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Mandate

Welcome to the technical support hub. You are likely scaling the N-alkylation of 3-hydroxypiperidine (3-HP) with allyl bromide (or chloride). While this transformation appears simple on paper, scaling it to kilogram quantities introduces three critical failure modes:

  • Regioselectivity: Competition between N-alkylation (desired) and O-alkylation (impurity).[1]

  • Thermodynamics: The reaction is exothermic and involves lachrymatory reagents.

  • Genotoxicity: Residual allyl halides are potent Genotoxic Impurities (GTIs) that require strict control strategies.

This guide addresses these specific bottlenecks.

Module 1: Reaction Optimization & Selectivity
Q: I am observing 10-15% O-alkylated impurity by HPLC. How do I shift selectivity toward N-alkylation?

A: The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the basicity of the medium. The nitrogen atom in 3-HP is a softer nucleophile than the oxygen, but high basicity can deprotonate the hydroxyl group (pKa ~15), making it competitive.

Corrective Protocol:

  • Base Selection: Switch from strong bases (NaH, KOH) or organic bases (TEA) to inorganic carbonate bases (K₂CO₃ or Na₂CO₃). Carbonates are strong enough to neutralize the HBr generated but too weak to significantly deprotonate the hydroxyl group.

  • Solvent Switch: Use Acetonitrile (ACN) or Acetone . These polar aprotic solvents solvate the cation (K+), leaving the carbonate anion active enough to scavenge acid without promoting O-alkylation. Avoid DMF if possible, as it can accelerate O-alkylation due to high polarity.

  • Stoichiometry: Ensure you are using the Free Base of 3-HP. If you start with 3-HP[2][3][4]·HCl (common commercial form), you must add exactly 1.0 equivalent of extra base to neutralize the salt before adding the allyl bromide.

The Selectivity Logic Flow:

SelectivityLogic Start Start: 3-Hydroxypiperidine FormCheck Is Starting Material HCl Salt? Start->FormCheck Neutralize Action: Add 1.0 eq Base (In-situ Free Basing) FormCheck->Neutralize Yes BaseChoice Base Selection Strategy FormCheck->BaseChoice No (Free Base) Neutralize->BaseChoice StrongBase Strong Base (NaH, KOH) High pH BaseChoice->StrongBase Avoid WeakBase Weak Base (K2CO3, NaHCO3) Buffered pH BaseChoice->WeakBase Recommended ResultO Result: O-Alkylation (Impurity) + N-Alkylation StrongBase->ResultO ResultN Result: Selective N-Alkylation (Target) WeakBase->ResultN

Figure 1: Decision tree for maximizing N-selectivity during alkylation.

Module 2: Process Safety & Thermodynamics
Q: The reaction mixture turned black and exothermed rapidly upon adding allyl bromide. What happened?

A: You likely experienced a "runaway" alkylation driven by the accumulation of reagents. Allyl bromide is highly reactive. If added all at once (bolus addition) to a warm mixture, the heat of reaction triggers a self-accelerating decomposition or polymerization of the allyl halide.

Safety & Scale-Up Protocol:

  • Dosing Control: Never add allyl bromide in one shot at scale. Use a dropping funnel or dosing pump .

  • Temperature: Cool the reactor to 0–5°C during addition. The reaction is fast; low temperature suppresses side reactions (including color-forming oxidation).

  • Agitation: Ensure high-shear mixing. Heterogeneous reactions (solid K₂CO₃ in ACN) can form "hot spots" if mixing is poor.

Quantitative Safety Data:

ParameterSpecificationReason
Reagent Allyl BromideHigher reactivity than chloride; requires stricter temp control.
Addition Temp 0°C to 5°CSuppresses exotherm and O-alkylation.
Reaction Temp 20°C to 25°CAllow to warm only after addition is complete.
Quench Aqueous NH₄ClNeutralizes residual base and stops reaction gently.
Module 3: Work-up & Genotoxic Impurity (GTI) Control
Q: We are detecting residual Allyl Bromide (50 ppm) in the final product. How do we remove it?

A: Allyl bromide is a structural alert for genotoxicity (alkylating agent). Regulatory limits (TTC) often require levels <10 ppm. Standard evaporation is insufficient due to boiling point similarities or trapping in the oil.

The Scavenging Protocol (Self-Validating): Do not rely on distillation alone. Implement a Chemical Scavenging Step in the work-up.

  • The Scavenger: Add a small amount (0.1 – 0.2 eq) of a sacrificial amine (e.g., Pyrrolidine or Morpholine ) or Sodium Thiosulfate to the reaction mixture after conversion is complete but before aqueous work-up.

  • Mechanism: The scavenger reacts rapidly with residual allyl bromide to form a water-soluble salt (e.g., N-allylpyrrolidinium bromide).

  • Validation:

    • Step 1: Run HPLC.[5][6] If Allyl Bromide > 0.1%, add Scavenger.

    • Step 2: Stir 1 hour.

    • Step 3: Aqueous extraction (pH 2-3). The product (1-Allyl-3-HP) stays in water; non-basic impurities wash out.

    • Step 4: Basify aqueous layer (pH >12) and extract product into DCM/MTBE. The scavenged byproduct remains in the water.

GTI Removal Workflow:

PurificationWorkflow RxnEnd Reaction Complete (Contains residual Allyl Br) Scavenge Add Scavenger (Na-Thiosulfate or Amine) RxnEnd->Scavenge Reaction Stir 1 hr Allyl Br -> Water Soluble Species Scavenge->Reaction Wash Acidic Wash (pH 2) Product in Water Reaction->Wash Separation Phase Separation Org: Waste | Aq: Product Wash->Separation Isolation Basify & Extract Final Product Isolation Separation->Isolation Recover Product

Figure 2: Downstream processing workflow to ensure removal of genotoxic allyl bromide.

References
  • Synthesis of 3-Hydroxypiperidine Core

    • Patent: "Preparation method of 3-hydroxypiperidine."[2][6][7] CN105367484A (2016). Describes the hydrogenation of 3-hydroxypyridine, the precursor to the alkylation step.[4]

    • Source:

  • N-Alkylation Selectivity (General Principles)

    • Article: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668 (2013).[8]

    • Source:

  • Control of Genotoxic Impurities (Allyl Halides)

    • Guidance: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH M7 Guideline.
    • Source:

  • Safety Data & Handling

    • SDS: Allyl Bromide Safety Data Sheet.[9][10] (Hazards: H225, H301, H314, H341).

    • Source:

Sources

Troubleshooting

Technical Support Center: 1-Allyl-3-hydroxypiperidine Byproduct Analysis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Reaction Impurities & Stability Profiles Last Updated: February 14, 2026[1] Introduction: The Stability Paradox Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Reaction Impurities & Stability Profiles Last Updated: February 14, 2026[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-Allyl-3-hydroxypiperidine . As a chiral building block often employed in the synthesis of tyrosine kinase inhibitors and neuroactive ligands, this molecule presents a unique "stability paradox." While the piperidine ring is robust, the coexistence of a basic nitrogen, an allylic handle, and a secondary hydroxyl group creates a triad of reactive sites prone to specific degradation pathways.[1]

This guide moves beyond basic certificates of analysis. We analyze the causality of byproduct formation—why impurities form, how to detect them, and how to prevent them.

Module 1: The Allyl Migration (Isomerization)

Q: I see a significant impurity with the same molecular weight (MW) as my starting material but a different retention time. What is it?

Diagnosis: You are likely observing the enamine isomer (1-(Prop-1-en-1-yl)piperidin-3-ol).[1]

The Science: The N-allyl group is susceptible to isomerization into an N-propenyl group (enamine). This transformation is thermodynamically driven (conjugation of the double bond with the nitrogen lone pair) but kinetically slow unless catalyzed.

  • Trigger: Trace transition metals (Ru, Rh, Pd) from previous synthetic steps or contaminated solvents are the primary culprits.[1] Strong bases (e.g., t-BuOK) can also catalyze this proton shift.[1]

  • Consequence: The enamine is unstable to hydrolysis. Upon exposure to aqueous acid (workup), it hydrolyzes to release propanal and the deallylated secondary amine (3-hydroxypiperidine), leading to a sudden drop in yield.[1]

Troubleshooting Protocol:

StepActionRationale
1 Check Catalyst History If the allyl group was installed via metal catalysis (e.g., Tsuji-Trost), residual metal is active.[1]
2 Add Scavengers Treat the reaction mixture with QuadraPure™ TU or N-Acetylcysteine before workup to sequester metal ions.
3 pH Control Avoid prolonged exposure to strong bases. If using base, keep temperature < 0°C.

Module 2: Oxidative Instability (N-Oxides & Ketones)

Q: My product is turning yellow/brown upon storage, and LC-MS shows a +16 Da peak. Is this the N-oxide?

Diagnosis: Yes, this is predominantly 1-Allyl-3-hydroxypiperidine-1-oxide , but do not rule out the 3-piperidone derivative.[1]

The Science:

  • N-Oxidation: The tertiary amine is electron-rich and nucleophilic. It reacts rapidly with peroxides found in uninhibited ethers (THF, Diethyl ether) or atmospheric oxygen over time.

  • Alcohol Oxidation: The C3-hydroxyl is a secondary alcohol. While less prone to spontaneous air oxidation than the amine, it can be oxidized to the ketone (1-allyl-3-piperidone) by trace oxidants or radical initiators.[1]

Self-Validating Test: To distinguish between N-oxide and Ketone:

  • Treat a small aliquot with aqueous NaHSO₃ (Sodium Bisulfite).

Prevention Protocol:

  • Solvent Hygiene: exclusively use anhydrous, BHT-stabilized THF or fresh DCM.[1]

  • Storage: Store under Argon at -20°C. The amine is hygroscopic and air-sensitive over long periods.

Module 3: Dehydration (Elimination)[1]

Q: I am detecting a mass of [M-18] and the formation of a double bond in the ring. Why is the hydroxyl group leaving?

Diagnosis: Acid-catalyzed dehydration yielding 1-allyl-1,4,5,6-tetrahydropyridine (or its isomers).[1]

The Science: The 3-hydroxyl group is beta to the nitrogen. In acidic media (or with Lewis acids), the hydroxyl is protonated and eliminated. This is often followed by double bond migration to form the more stable enamine (tetrahydropyridine) structure.

  • Risk Factor: High temperatures (>80°C) in the presence of acidic salts (e.g., amine hydrochlorides) or during acidic workups.

Corrective Workflow:

  • Neutralize Early: Ensure the reaction mixture is quenched into a buffered solution (sat. NaHCO₃) rather than water or dilute acid.

  • Temperature Limit: Do not heat the free base above 60°C during rotary evaporation; use high vacuum at lower temperatures instead.

Visualizing the Degradation Pathways

The following diagram maps the transformation of 1-Allyl-3-hydroxypiperidine into its three primary byproducts. Use this to correlate your LC-MS data with the likely structural defect.

ByproductPathways cluster_legend Legend SM 1-Allyl-3-hydroxypiperidine (Starting Material) Enamine Enamine Isomer (N-Propenyl derivative) [Isomerization] SM->Enamine Ru/Rh Catalyst or Strong Base NOxide N-Oxide (M+16) [Oxidation] SM->NOxide Peroxides (THF) or Air (O2) Tetrahydro Tetrahydropyridine (M-18) [Dehydration] SM->Tetrahydro Heat + Acid (-H2O) Deallylated 3-Hydroxypiperidine (Secondary Amine) [Hydrolysis] Enamine->Deallylated Aq. Acid (Workup) key Blue: Target | Yellow: Intermediate Impurity | Red: Terminal Byproduct

Caption: Mechanistic map of 1-Allyl-3-hydroxypiperidine degradation. Yellow paths indicate catalytic failures; Red paths indicate environmental/workup failures.

Module 4: Analytical Fingerprinting

Use this reference table to interpret your analytical data quickly.

ImpurityMass Shift (LC-MS)Retention Time (Relative to SM)Characteristic Signal (1H NMR)
Enamine Isomer 0 (Same MW)Later (Less polar)Vinyl protons shift from ~5.8 ppm (allyl) to ~6.2 ppm (propenyl, d, J=14Hz).[1]
N-Oxide +16 DaEarlier (More polar)Downfield shift of ring protons alpha to Nitrogen (~3.2-3.5 ppm).[1]
3-Piperidone -2 DaSimilarLoss of CH-OH signal (~3.8 ppm); Appearance of ketone C=O in IR (1715 cm⁻¹).[1]
Dehydrated -18 DaLaterNew olefinic protons inside the ring (~5.7 ppm).

References

  • Trost, B. M., et al. (2017).[1][2] "Isomerization of N-Allyl Amides to Form Geometrically Defined Enamides." Journal of the American Chemical Society.[3][4] [1]

    • Relevance: Establishes the mechanism of metal-catalyzed N-allyl isomerization, a critical failure mode for this molecule.
  • Wang, D. Y., et al. (1989).[1][5] "Biological N-oxidation of piperidine in vitro." Acta Pharmacologica Sinica.

    • Relevance: Validates the susceptibility of the piperidine nitrogen to oxidation (N-oxide formation)
  • Ren, Z., & da Silva, G. (2019).[1] "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ChemRxiv.

    • Relevance: While focusing on piperazine, this provides the kinetic grounding for radical abstraction at the C2/C3 positions in cyclic amines, relevant to the degradation of 3-hydroxypiperidine.[1]

  • ChemicalBook. (2025). "3-Hydroxypiperidine Properties and Synthesis."

    • Relevance: Provides baseline physical properties and standard synthetic routes (reduction of 3-hydroxypyridine)
  • Sigma-Aldrich. (2025). "Product Specification: 3-Hydroxypiperidine hydrochloride."

    • Relevance: Confirms commercial handling standards and stability d

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1-Allyl-3-hydroxypiperidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Allyl-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Allyl-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic transformation. We will move from frequently asked questions to in-depth troubleshooting guides, providing not just protocols, but the underlying scientific rationale for experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-allylation of 3-hydroxypiperidine.

Q1: What are the primary catalytic systems for synthesizing 1-Allyl-3-hydroxypiperidine from 3-hydroxypiperidine and an allyl source?

A1: The most prevalent and effective methods utilize transition metal catalysts, primarily from Group 8-10 metals. The three main classes of catalysts to consider are:

  • Palladium-based catalysts: This is the most common approach, typically employing a Pd(0) or Pd(II) precursor. The reaction generally proceeds via a Tsuji-Trost type mechanism, which involves the formation of a π-allylpalladium complex.[1] This method is well-documented, versatile, and often high-yielding.[2][3]

  • Rhodium-based catalysts: Rhodium catalysts are also highly effective for N-alkylation and allylation reactions.[4][5] They can offer different selectivity profiles compared to palladium and may be advantageous for specific substrates or for achieving high enantioselectivity in asymmetric variants.[6][7]

  • Ruthenium-based catalysts: While perhaps less common for this specific transformation than palladium, ruthenium catalysts are powerful for various C-N bond formations, including reductive amination and borrowing hydrogen catalysis.[8][9][10] They could be considered for alternative synthetic routes, for instance, using allyl alcohol directly.

Q2: My primary challenge is selectivity. How do I favor N-allylation over competing O-allylation of the hydroxyl group?

A2: This is the critical challenge in this synthesis due to the two nucleophilic sites on the 3-hydroxypiperidine substrate. Favoring N-allylation relies on exploiting the different nucleophilic characters of the amine and the alcohol. The secondary amine is a "softer" nucleophile than the hydroxyl group's oxygen. In palladium-catalyzed allylic substitutions, soft nucleophiles preferentially attack the allyl group of the π-allylpalladium intermediate, whereas hard nucleophiles may attack the metal center first.[1]

To enhance N-selectivity:

  • Utilize Palladium Catalysis: The mechanism of the Tsuji-Trost reaction inherently favors attack by soft nucleophiles like amines on the allyl moiety.[1][11]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or a mild inorganic base (e.g., K₂CO₃).[12][13] Strong, hard bases like sodium hydride (NaH) can deprotonate the hydroxyl group more readily, increasing the likelihood of O-allylation.

  • Solvent Selection: Aprotic solvents of medium polarity, such as THF or Dichloromethane (DCM), are generally preferred.[14] Protic solvents can potentially solvate the amine lone pair, reducing its nucleophilicity.

Q3: What are the typical starting materials for the allyl group?

A3: The choice of the allyl source is intrinsically linked to the catalytic cycle.

  • For Palladium-catalyzed reactions: Allyl halides (bromide, chloride), allyl acetate, or allyl carbonate are most common. They readily undergo oxidative addition to a Pd(0) catalyst to form the key π-allylpalladium intermediate.[1][11]

  • For Ruthenium/Iridium-catalyzed "Borrowing Hydrogen" reactions: Allyl alcohol can be used.[8] The catalyst first dehydrogenates the alcohol to an enal, which then undergoes condensation with the amine, followed by hydrogenation of the resulting enamine.[2] This is an atom-economical approach as the only byproduct is water.

Section 2: Catalyst System Selection Guide

Choosing the right catalyst system from the outset is crucial for success. The following decision framework and data table can guide your selection.

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing your catalyst system based on experimental priorities.

CatalystSelection Start Define Synthesis Goals Priority Primary Goal? Start->Priority HighYield High Yield & General Applicability Priority->HighYield  Yield Asymmetry Asymmetric Synthesis (Chiral Product) Priority->Asymmetry Stereocontrol AtomEconomy Atom Economy & Green Chemistry Priority->AtomEconomy Sustainability PdSystem Start with Palladium (Pd) (e.g., Pd₂(dba)₃ / PPh₃) HighYield->PdSystem RhSystem Consider Rhodium (Rh) with Chiral Ligands (e.g., [Rh(cod)₂]BF₄ / MeO-BIPHEP) Asymmetry->RhSystem RuSystem Explore Ruthenium (Ru) 'Borrowing Hydrogen' Catalysis (e.g., Ru-JOSIPHOS) AtomEconomy->RuSystem Optimization Reaction Optimization (Ligand, Base, Solvent, Temp) PdSystem->Optimization RhSystem->Optimization RuSystem->Optimization Troubleshoot Troubleshoot Issues (Yield, Selectivity, Purity) Optimization->Troubleshoot If issues persist Success Successful Synthesis Optimization->Success If successful Troubleshoot->Optimization Re-optimize Troubleshoot->Success If resolved

Caption: Decision workflow for initial catalyst system selection.

Comparison of Primary Catalyst Systems
FeaturePalladium (Pd) SystemRhodium (Rh) SystemRuthenium (Ru) System
Typical Precursor Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄[Rh(cod)₂]BF₄, Rh₂(OAc)₄[RuCl₂(p-cymene)]₂, Ru-JOSIPHOS complexes
Common Ligands PPh₃, dppe, (R,R)-Trost LigandChiral dienes (e.g., Hayashi's), BIPHEP-type ligands[7]JOSIPHOS, other phosphines
Mechanism Tsuji-Trost Allylation[1]Allylic Amination, Carbene Insertion[6][15]Borrowing Hydrogen, C-H Activation[9][10]
Allyl Source Allyl acetate, allyl carbonate, allyl halidesAllyl acetate, allyl trichloroacetimidates[6]Allyl alcohol, butadiene[16]
Key Advantage High reliability, extensive literature, excellent for N-selectivity.[2]Superior for asymmetric synthesis, high enantioselectivity.[6][7]High atom economy (water byproduct), uses inexpensive allyl alcohol.
Potential Issue Requires stoichiometric base, potential for catalyst deactivation.Can be sensitive to substrate scope, higher cost of chiral ligands.May require higher temperatures, potential for isomerization side products.
Reference [3][11][14][6][7][15][9][16]

Section 3: Troubleshooting Guides

This section provides detailed guidance for overcoming common experimental hurdles.

Guide 1: Low or No Product Yield

Low yield is a frequent issue that can stem from multiple sources. Follow this diagnostic approach.

Q: My reaction shows very low conversion of the 3-hydroxypiperidine starting material. What should I investigate first?

A: Start by verifying the integrity of your catalytic system.

Step 1: Catalyst Activation and Integrity Many palladium-catalyzed reactions require the in-situ reduction of a Pd(II) precursor to the active Pd(0) species, or the use of an air-sensitive Pd(0) source.[11]

  • Problem: The Pd(0) catalyst was not generated or was oxidized.

  • Causality: Pd(OAc)₂ requires a phosphine ligand to act as both a ligand and a reductant. If the ligand is impure or the reaction is not properly degassed, the active catalyst will not form or will be quenched by oxygen. Pd(PPh₃)₄ is sensitive to air and must be handled under an inert atmosphere.

  • Solution:

    • Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

    • Use fresh, high-purity catalyst precursors and ligands.

    • Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

Step 2: Choice of Base and Solvent The base is critical for deprotonating the amine nucleophile (or the intermediate ammonium salt), allowing it to participate in the catalytic cycle.[12]

  • Problem: The chosen base is too weak or is insoluble in the reaction medium.

  • Causality: An inefficient deprotonation step will stall the catalytic cycle. For example, if the piperidinium salt forms after an initial reaction, it must be neutralized by the base to regenerate the free amine for the next turnover.[11]

  • Solution:

    • If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure vigorous stirring. Consider a solvent where the base has at least partial solubility.

    • Switch to a soluble organic base like Diisopropylethylamine (DIPEA) or DBU.

    • Ensure the base is strong enough for the specific reaction conditions but not so strong that it promotes side reactions (see Selectivity Guide).

Step 3: Reaction Temperature and Time

  • Problem: The reaction has not reached its activation energy or has not run long enough.

  • Causality: Allylic aminations often proceed at room temperature but can be slow. Some systems require thermal energy to facilitate key steps like oxidative addition or reductive elimination.

  • Solution:

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

    • If no conversion is observed after several hours at room temperature, gradually increase the temperature to 40-60 °C and continue monitoring.[12]

Troubleshooting Flowchart: Low Yield

LowYield Start Low Yield Observed CheckCatalyst 1. Verify Catalyst System Start->CheckCatalyst CheckBase 2. Evaluate Base/Solvent CheckCatalyst->CheckBase Catalyst OK Sol_Catalyst1 Use fresh Pd source & ligand CheckCatalyst->Sol_Catalyst1 Inactive? Sol_Catalyst2 Ensure inert atmosphere (degas solvents) CheckCatalyst->Sol_Catalyst2 Air-sensitive? CheckConditions 3. Assess Reaction Conditions CheckBase->CheckConditions Base OK Sol_Base Switch to a stronger or more soluble base (e.g., DIPEA) CheckBase->Sol_Base Ineffective? Sol_Conditions1 Increase temperature (e.g., to 50 °C) CheckConditions->Sol_Conditions1 Too cold? Sol_Conditions2 Increase reaction time (monitor by TLC/LCMS) CheckConditions->Sol_Conditions2 Too short? End Yield Improved CheckConditions->End Conditions OK Sol_Catalyst1->CheckBase Sol_Catalyst2->CheckBase Sol_Base->CheckConditions Sol_Conditions1->End Sol_Conditions2->End

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

Guide 2: Poor N- vs. O-Allylation Selectivity

Q: My TLC/LC-MS shows two product spots with the same mass. How can I confirm and then suppress the formation of the O-allylated byproduct?

A: Differentiating between N- and O-allylated isomers can be done with NMR (¹H and ¹³C), where the chemical shifts of protons and carbons near the nitrogen and oxygen atoms will be distinctly different. Once confirmed, optimizing for N-selectivity is key.

  • Problem: The reaction conditions favor the competing O-allylation pathway.

  • Causality: The relative nucleophilicity of the amine and the hydroxyl group is highly dependent on the reaction environment. Conditions that increase the nucleophilicity of the oxygen atom (a "hard" nucleophile) will lead to more of the undesired byproduct.

  • Solutions to Improve N-Selectivity:

    • Re-evaluate the Base: This is the most critical factor. Avoid strong, hard bases like NaH or KOtBu. These bases will preferentially deprotonate the more acidic hydroxyl group, creating a highly nucleophilic alkoxide. Use a milder base like K₂CO₃ or an organic amine base like Et₃N or DIPEA.[12] These are sufficient to deprotonate the intermediate piperidinium salt without significantly deprotonating the alcohol.

    • Ligand Modification (for Pd systems): The electronic and steric properties of the phosphine ligand can influence selectivity. Bulky ligands can sterically hinder the approach of the nucleophile. Experiment with different ligands (e.g., switching from PPh₃ to a bulkier ligand like P(o-tolyl)₃ or a bidentate ligand like dppe) to see how it impacts the N/O ratio.

    • Protecting Groups: If selectivity remains a persistent issue, a protecting group strategy is a reliable, albeit less atom-economical, solution. Protect the hydroxyl group as a silyl ether (e.g., TBS ether) before the N-allylation. The protecting group can then be removed in a subsequent step.

Section 4: Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Allylation of 3-Hydroxypiperidine

This protocol provides a robust starting point for the synthesis of 1-Allyl-3-hydroxypiperidine using a common palladium catalyst system.

Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • Allyl methyl carbonate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (15 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 eq) and PPh₃ (0.15 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF. Stir the mixture for 15 minutes at room temperature until the catalyst dissolves to form a homogenous solution.

  • Add 3-hydroxypiperidine (1.0 eq), followed by solid potassium carbonate (2.0 eq).

  • Finally, add allyl methyl carbonate (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent system) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the celite pad with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., from 100% DCM to 95:5 DCM:MeOH) to afford pure 1-Allyl-3-hydroxypiperidine.

References

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines.JACS Au.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
  • Heterogeneous Rhodium Single-Atom-Site Catalyst Enables Chemoselective Carbene N–H Bond Insertion.Journal of the American Chemical Society.
  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines.Semantic Scholar.
  • Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic [(η3-allyl)PdL2]+ Complexes.
  • An overview of palladium-catalyzed N-alkylation reactions.Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium catalyzed N-alkylation of amines with alcohols.ScienceDirect.
  • Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines.PMC.
  • Rhodium-Catalyzed Asymmetric Hydroamin
  • Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes.RSC Publishing.
  • Optimization of a palladium-catalyzed allylic substitution.
  • Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes.NIH.
  • Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes.Chemical Science (RSC Publishing).
  • Tsuji-Trost Allylation. YouTube. [Link]

  • New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation.
  • Rhodium-Catalyzed N Allylation of Thymine. ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Ruthenium-Catalyzed Butadiene-Mediated Crotylation and Oxazaborolidine-Catalyzed Vinylogous Mukaiyama Aldol Reaction for The Synthesis of C1-C19 and C23-C35 of Neaumycin B.PMC.

Sources

Reference Data & Comparative Studies

Validation

methods for validating the structure of 1-Allyl-3-hydroxypiperidine

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, QC Managers[1] Executive Summary 1-Allyl-3-hydroxypiperidine (CAS: N/A for specific isomer, generic analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, QC Managers[1]

Executive Summary

1-Allyl-3-hydroxypiperidine (CAS: N/A for specific isomer, generic analogues exist) represents a bifunctional heterocyclic building block critical in the synthesis of neuroactive alkaloids and chiral ligands.[1] Its validation requires a multi-dimensional approach due to three specific structural challenges:

  • Chirality: The C3 carbon is a stereocenter; distinguishing enantiomers (

    
     vs 
    
    
    
    ) is non-trivial by standard NMR.
  • Conformational Flexibility: The piperidine ring undergoes chair-chair interconversion, complicating coupling constant (

    
    -value) analysis.
    
  • Nitrogen Inversion: The N-allyl group can invert, potentially broadening NMR signals at room temperature.

This guide compares and details the four primary validation methodologies: High-Field NMR , Chiral HPLC , HRMS , and FT-IR , providing a self-validating system for structural confirmation.[1]

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares the utility of each method for this specific molecule.

FeatureMethod A: 2D NMR (COSY/HSQC) Method B: Chiral HPLC Method C: ESI-HRMS Method D:[1] FT-IR
Primary Utility Connectivity & Relative StereochemistryEnantiomeric Purity (% ee)Molecular Formula & FragmentationFunctional Group ID (Rapid QC)
Specificity High (Unique Fingerprint)High (Isomer Specific)Medium (Formula Confirmation)Low (Class Confirmation)
Sample Req. ~5-10 mg (Recoverable)<1 mg (Destructive)<0.1 mg (Destructive)~2 mg (Recoverable)
Cost/Run MediumHigh (Column Dependent)LowVery Low
Critical Limitation Cannot distinguish enantiomers without chiral shift reagents.[1]Requires reference standards for absolute config.Isomers (e.g., N-propyl vs N-allyl) may have same mass.[1]Cannot prove connectivity.
Part 2: Detailed Experimental Protocols
Protocol A: Structural Elucidation via High-Field NMR

Objective: Confirm the N-Allyl connectivity and C3-Hydroxyl position. Causality:


 is standard, but 

is recommended here to observe the Hydroxyl proton (

) coupling, which validates the C3 position and slows proton exchange.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of 1-Allyl-3-hydroxypiperidine in 0.6 mL

    
    .
    
  • Acquisition:

    • 1H NMR (400 MHz+): 16 scans. Look for the characteristic Allyl pattern (multiplet at 5.8 ppm, two doublets at 5.1-5.2 ppm).[1]

    • COSY (Correlation Spectroscopy): Establish the spin system from H2

      
       H3 
      
      
      
      H4.
    • HSQC: Correlate protons to carbons (separating ring

      
       from allyl 
      
      
      
      ).
  • Data Analysis (Expected Shifts):

PositionProton (

ppm)
MultiplicityKey Correlation (COSY/HMBC)
Allyl -CH= 5.75 - 5.90Multiplet (ddt)Connects to Allyl

and Terminal

Allyl =CH2 5.10 - 5.25Two DoubletsDistinctive "roofing" effect
Allyl N-CH2 2.90 - 3.05Doublet/MultipletHMBC to Piperidine C2 and C6
H3 (Chiral) 3.40 - 3.60MultipletCOSY to OH and H2/H4
-OH 4.50 - 4.80Broad SingletDisappears on

shake
Protocol B: Enantiomeric Separation via Chiral HPLC

Objective: Quantify the ratio of


 and 

enantiomers. Causality: Piperidines are basic. Standard silica columns cause peak tailing. Polysaccharide-based columns (Amylose/Cellulose) with basic modifiers are required to suppress ionization of the tertiary amine.

System Setup:

  • Column: Chiralpak IC or IG (Immobilized phases are more robust for amine modifiers).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor: Must be

    
     (adjusted via Diethylamine concentration).[1]
    
Protocol C: Fragmentation Analysis via ESI-MS

Objective: Confirm the presence of the Allyl group via specific neutral loss. Causality: In ESI(+), the tertiary amine protonates easily (


).[1] Collision Induced Dissociation (CID) typically cleaves the weakest bond, which is often the N-Allyl bond or dehydration at C3.[1]

Fragmentation Pathway:

  • Precursor:

    
     (
    
    
    
    ).[1]
  • Primary Fragment: Loss of

    
     (18 Da) 
    
    
    
    
    
    (Tetrahydropyridine cation).[1]
  • Secondary Fragment: Loss of Allyl radical/propene

    
     Ring cleavage products.
    
Part 3: Visualization of Validation Logic
Diagram 1: The Structural Validation Decision Matrix

This flowchart guides the researcher through the logical steps of validating the compound, handling potential failure points like low purity or ambiguous stereochemistry.[1]

ValidationMatrix Start Crude 1-Allyl-3-hydroxypiperidine Step1 1. ESI-MS Analysis (Check m/z 142) Start->Step1 Decision1 Mass Correct? Step1->Decision1 Step2 2. 1H NMR (DMSO-d6) (Check Allyl & OH signals) Decision1->Step2 Yes Fail1 Discard/Repurify (Check Synthesis) Decision1->Fail1 No (Wrong Product) Decision2 Purity > 95%? Step2->Decision2 Step3 3. Chiral HPLC (Determine % ee) Decision2->Step3 Yes Fail2 Recrystallize/Column (Remove Isomers) Decision2->Fail2 No (Impure) Final Validated CoA (Structure + Purity + Chirality) Step3->Final Fail2->Step2 Retry

Caption: Logical workflow for validating 1-Allyl-3-hydroxypiperidine, prioritizing Mass Check (Go/No-Go) before expensive Chiral HPLC.

Diagram 2: NMR Connectivity Logic (COSY & HMBC)

This diagram visualizes how 2D NMR techniques connect the "islands" of the molecule (The Allyl group and the Piperidine Ring) to prove they are bonded.[1]

NMR_Logic cluster_legend Legend Allyl Allyl Group (5.1 - 5.9 ppm) RingN Piperidine N-CH2 (C2/C6) Allyl->RingN HMBC (Connects N to Allyl) ChiralC Chiral Center (C3-H) RingN->ChiralC COSY (Vicinal Coupling) OH Hydroxyl (-OH) ChiralC->OH COSY (Visible in DMSO) key1 HMBC = Through Bond (Long Range) key2 COSY = Through Space/Neighbor

Caption: Interaction map showing how HMBC bridges the N-Allyl gap and COSY confirms the hydroxyl position.

References
  • PubChem Compound Summary. "1-Boc-3-hydroxypiperidine (Analogue Reference)." National Center for Biotechnology Information. Accessed 2024. Link

  • BenchChem Application Note. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Library. Link[1]

  • Ju, X., et al. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction."[1] Applied Biochemistry and Biotechnology, 2016.[1] Link

  • Reich, H. J. "Bordwell pKa Table & NMR Shift Data (Piperidines/Allyl)." University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis and Purity Assessment of 1-Allyl-3-hydroxypiperidine

Introduction 1-Allyl-3-hydroxypiperidine is a versatile chiral building block in synthetic chemistry, particularly valued in the development of novel pharmaceutical agents. As a substituted piperidine, it belongs to a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Allyl-3-hydroxypiperidine is a versatile chiral building block in synthetic chemistry, particularly valued in the development of novel pharmaceutical agents. As a substituted piperidine, it belongs to a class of heterocyclic compounds prevalent in numerous alkaloids and active pharmaceutical ingredients (APIs).[1] The precise characterization of its purity and the accurate determination of its concentration are paramount for ensuring the reliability of downstream applications, from reaction yield calculations to the safety and efficacy of final drug products. The presence of impurities, including stereoisomers, can significantly impact biological activity and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative and purity analysis of 1-Allyl-3-hydroxypiperidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, provide validated experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific needs.

Analytical Challenges & Method Selection

The molecular structure of 1-Allyl-3-hydroxypiperidine—featuring a polar secondary amine, a hydroxyl group, and a chiral center, but lacking a native UV chromophore—presents distinct analytical challenges. The choice between HPLC, GC, and qNMR is not arbitrary; it is dictated by the specific analytical goal, whether it be routine quality control, trace impurity profiling, or primary standard characterization.

Method_Selection_Workflow cluster_goals start Define Analytical Goal for 1-Allyl-3-hydroxypiperidine goal1 Routine QC & Assay (High Throughput) goal2 Trace Impurity Profiling (High Sensitivity) goal3 Enantiomeric Purity goal4 Absolute Purity (Primary Standard) (High Accuracy) method_hplc HPLC with Derivatization goal1->method_hplc Cost-effective, robust separation goal2->method_hplc Non-volatile impurities method_gc GC with Derivatization goal2->method_gc Volatile impurities, high resolution method_chiral Chiral HPLC/GC goal3->method_chiral Stereoisomer separation is mandatory method_qnmr qNMR goal4->method_qnmr Non-destructive, no analyte standard needed

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds.[2] For a molecule like 1-Allyl-3-hydroxypiperidine that lacks a UV chromophore, direct UV detection is impractical. This limitation is overcome by pre-column derivatization, a process that chemically attaches a UV-active molecule to the analyte.[1]

Causality: The secondary amine of the piperidine ring is a nucleophile that readily reacts with electrophilic derivatizing agents. Reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride are ideal as they introduce a strongly UV-absorbing aromatic ring, dramatically enhancing detection sensitivity with standard UV detectors.[1][3] This approach is robust, cost-effective, and widely used in quality control labs.[2]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is designed as a self-validating system, incorporating a reference standard for identity and purity checks.

1. Reagents and Materials:

  • 1-Allyl-3-hydroxypiperidine (Sample and Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid

  • 4-Toluene Sulfonyl Chloride (Derivatizing Agent)

  • Sodium Bicarbonate (Buffer)

  • Methanol (HPLC Grade)

2. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Allyl-3-hydroxypiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Stock Solution (1 mg/mL): Prepare the sample solution identically.

3. Derivatization Procedure:

  • To a 1.0 mL aliquot of the stock solution (standard or sample) in a vial, add 1.0 mL of 1 M sodium bicarbonate buffer.

  • Add 1.0 mL of 4-toluene sulfonyl chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture and allow it to react at 60°C for 30 minutes.

  • Cool the solution to room temperature. The resulting solution is ready for HPLC analysis.[1]

4. HPLC System & Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm[5]

  • Injection Volume: 10 µL

5. Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the sample from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Methanol add_buffer Add Bicarbonate Buffer prep_sample->add_buffer derivatize Add Tosyl Chloride React at 60°C add_buffer->derivatize inject Inject Derivatized Sample derivatize->inject separate C18 Column Separation inject->separate detect UV Detection (228 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Concentration integrate->calculate

Caption: Experimental workflow for HPLC analysis with pre-column derivatization.

Chiral HPLC for Enantiomeric Purity

Since 1-Allyl-3-hydroxypiperidine is chiral, assessing its enantiomeric purity is often a critical requirement.[6] This is achieved using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

  • Rationale: Polysaccharide-based chiral columns (e.g., Chiralpak® series) are highly effective for separating a wide range of enantiomers, including those of piperidine derivatives.[5][7] The separation occurs due to differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

  • Methodology: The derivatized sample can often be analyzed directly on a chiral column. A typical mobile phase would be a mixture of n-Hexane and an alcohol like isopropanol.[7] The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess (ee%).

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[1] Amines, however, can be problematic due to their polarity, which often leads to poor peak shape (tailing) and interaction with the GC column.[8]

Causality: The lone pair of electrons on the nitrogen and the polar O-H group can interact with active sites on the column and liner, causing peak tailing. Derivatization is the key to mitigating this issue. By converting the amine and alcohol functionalities into less polar, more volatile groups (e.g., through acylation with trifluoroacetic anhydride), chromatographic performance is vastly improved.[9] This strategy makes the analyte more "GC-friendly" and enables high-resolution separation, which is excellent for impurity profiling.

Experimental Protocol: GC-MS with Derivatization

GC coupled with Mass Spectrometry (GC-MS) provides both quantitative data (from the chromatogram) and structural information (from the mass spectrum), making it a powerful tool for impurity identification.[10]

1. Reagents and Materials:

  • 1-Allyl-3-hydroxypiperidine (Sample and Reference Standard)

  • Ethyl Acetate (GC Grade)

  • Trifluoroacetic Anhydride (TFAA, Derivatizing Agent)

  • Pyridine (Catalyst)

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a GC vial.

  • Add 500 µL of ethyl acetate and 50 µL of pyridine.

  • Add 100 µL of TFAA. Cap the vial immediately and vortex.

  • Heat at 70°C for 20 minutes.

  • Cool to room temperature. The sample is ready for injection.

3. GC-MS System & Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Scan Range: 40-500 m/z

4. Data Analysis:

  • Purity Assessment: Use the total ion chromatogram (TIC) to determine the area percentage of the main derivatized peak.

  • Impurity Identification: Analyze the mass spectrum of any impurity peaks and compare them to spectral libraries or known fragmentation patterns to propose structures.

GC_Workflow start Weigh Sample into GC Vial add_solvents Add Ethyl Acetate & Pyridine start->add_solvents derivatize Add TFAA Heat at 70°C add_solvents->derivatize inject Inject into GC-MS derivatize->inject separate DB-5ms Column Separation (Temp Program) inject->separate detect Mass Spectrometry Detection (TIC) separate->detect analyze Analyze Chromatogram (Purity) & Mass Spectra (ID) detect->analyze

Caption: Experimental workflow for GC-MS analysis with derivatization.

Quantitative NMR (qNMR) Spectroscopy

qNMR stands out as a primary analytical method because it allows for the determination of purity without requiring a reference standard of the analyte itself.[11][12] Instead, a certified internal standard of known purity and weight is used.

Causality: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a known amount of an internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy.[13] This makes qNMR an invaluable tool for characterizing new chemical entities and certifying reference materials.

Experimental Protocol: Absolute Purity by ¹H qNMR

1. Reagents and Materials:

  • 1-Allyl-3-hydroxypiperidine (Sample)

  • Certified Internal Standard (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene). The standard must have signals that do not overlap with the analyte signals.

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

2. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the 1-Allyl-3-hydroxypiperidine sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent. Ensure complete dissolution.

3. NMR Acquisition Parameters (Critical for Quantification):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single 90° pulse

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (typically >30 seconds to ensure full relaxation).

  • Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Dummy Scans: 4

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved signal from the analyte (analyte) and a signal from the internal standard (std).

  • Calculate the purity using the following formula:[13]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

qNMR_Workflow weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity Using Formula integrate->calculate

Caption: Experimental workflow for absolute purity determination by qNMR.

Comparative Data Summary

The following table summarizes the key performance characteristics of each technique for the analysis of 1-Allyl-3-hydroxypiperidine. Values are representative and should be confirmed through method-specific validation.[14][15]

ParameterHPLC with DerivatizationGC-MS with DerivatizationQuantitative NMR (qNMR)
Primary Use Case Routine QC, Purity, AssayImpurity Profiling, IDAbsolute Purity, Standard Characterization
Analyte Standard RequiredRequiredNot Required (Internal Std Used)
Typical LOD/LOQ Low (µg/mL range)[3]Very Low (ng/mL range)[10]High (mg/mL range)
Precision (%RSD) < 2%< 5%< 1%
Accuracy HighHighVery High (Primary Method)[11]
Throughput HighMediumLow
Enantiomeric Purity Yes (with Chiral Column)[5]Yes (with Chiral Column)Yes (with Chiral Shift Reagent)
Key Advantage Robust, widely availableHigh sensitivity & structural infoHigh accuracy, no analyte standard needed
Key Limitation Derivatization requiredDerivatization required, analyte must be volatileLower sensitivity, requires high-field NMR

Conclusion and Recommendations

The selection of an analytical method for 1-Allyl-3-hydroxypiperidine must be aligned with the specific requirements of the analysis. No single technique is universally superior; instead, they offer complementary information.

  • For routine quality control and potency assays , HPLC with pre-column derivatization is the method of choice. It is robust, precise, and cost-effective, making it ideal for high-throughput environments.[2] For enantiomeric purity, Chiral HPLC is the industry standard.[16]

  • For in-depth impurity profiling and identification , GC-MS with derivatization offers unparalleled sensitivity and resolving power, allowing for the detection and structural elucidation of trace volatile impurities.[1]

  • For the characterization of a reference material or for obtaining an absolute purity value without a specific standard , qNMR is the definitive technique. Its high accuracy and status as a primary ratio method make it the gold standard for metrological traceability.[12]

A comprehensive quality assessment of 1-Allyl-3-hydroxypiperidine, particularly during process development and for regulatory submissions, often employs a combination of these techniques.[17] Using an orthogonal method (e.g., confirming HPLC purity with qNMR) provides a high degree of confidence in the analytical results, ensuring the quality and reliability of this critical chemical intermediate.[11]

References

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • WHO. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
  • Biosynce. (2025, July 7). What are the detection methods for piperidine?.
  • Siddiqui, S., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed.
  • Patel, K. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of Isothiochroman-6-amine.
  • Benchchem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?.
  • Semantic Scholar. (n.d.). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities.
  • Alwsci Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MilliporeSigma. (n.d.). Purity by Absolute qNMR Instructions.
  • Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • Guidechem. (n.d.). 1-Boc-3-allyl-3-hydroxypiperidine 1331825-48-9 wiki.
  • ChemicalBook. (2025, October 14). 1-Boc-3-allyl-3-hydroxypiperidine | 1331825-48-9.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Benchchem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • PubChem. (n.d.). 3-Hydroxypiperidine.
  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs.
  • CNR-IRIS. (2022, April 14). High-Throughput Native Mass Spectrometry Screening in Drug Discovery.
  • J&K Scientific. (n.d.). (S)-1-Boc-3-hydroxypiperidine, 97%.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • MDPI. (n.d.). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands.
  • MassBank. (n.d.). Piperidines.
  • ResearchGate. (n.d.). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine.

Sources

Validation

1-Allyl-3-Hydroxypiperidine: A Versatile Scaffold for Divergent Synthesis

The following guide provides an in-depth technical analysis of 1-Allyl-3-hydroxypiperidine , contrasting its chemical behavior and synthetic utility against standard piperidine derivatives. Technical Comparison Guide | V...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Allyl-3-hydroxypiperidine , contrasting its chemical behavior and synthetic utility against standard piperidine derivatives.

Technical Comparison Guide | Version 2.1

Executive Summary

In the landscape of saturated N-heterocycles, 1-Allyl-3-hydroxypiperidine (CAS 76787-82-1) occupies a unique niche as a "dual-handle" building block. Unlike its N-methyl or N-ethyl analogs, which are typically terminal structures, the N-allyl variant offers a reactive alkene moiety capable of orthogonal functionalization (e.g., olefin metathesis, epoxidation) while maintaining the basicity of the tertiary amine.

This guide objectively compares 1-Allyl-3-hydroxypiperidine against three primary alternatives:

  • 3-Hydroxypiperidine (Unsubstituted): The parent scaffold.[1]

  • N-Methyl-3-hydroxypiperidine: A standard, non-reactive tertiary amine.

  • N-Boc-3-hydroxypiperidine: A non-basic, carbamate-protected intermediate.

Key Finding: The N-allyl derivative is the superior choice for divergent synthesis where late-stage modification of the N-substituent is required without deprotection steps.

Chemical Profile & Structural Analysis[2]

The following table contrasts the physicochemical properties and reactivity profiles of the target molecule against its most common analogs.

Table 1: Comparative Physicochemical Profile
Feature1-Allyl-3-hydroxypiperidine 3-Hydroxypiperidine N-Methyl-3-hydroxypiperidine N-Boc-3-hydroxypiperidine
CAS Number 76787-82-1 6859-99-03554-74-3143900-44-1
Mol. Weight 141.21 g/mol 101.15 g/mol 115.17 g/mol 201.26 g/mol
Nitrogen Basicity Basic (Tertiary Amine) Basic (Secondary Amine)Basic (Tertiary Amine)Non-Basic (Carbamate)
Solubility Organic Solvents (DCM, EtOAc)Water/Polar SolventsOrganic/WaterOrganic Solvents
Synthetic Role Divergent Intermediate Parent ScaffoldTerminal MotifProtected Scaffold
Key Reactivity Olefin Metathesis, Oxidation N-Alkylation, AcylationQuaternizationAcid Deprotection
Structural Insight

The allyl group serves as a "masked" functionality. While stable under standard nucleophilic substitution conditions, it can be activated by transition metals (Ru, Pd) to form complex bicyclic structures or extended chains. This contrasts with the N-methyl group, which is metabolically stable but synthetically inert, and the N-Boc group, which is purely a protecting group requiring removal to restore basicity.

Synthetic Utility & Reactivity Pathways

The primary advantage of 1-Allyl-3-hydroxypiperidine lies in its ability to participate in Ring-Closing Metathesis (RCM) and Cross-Coupling reactions.

Mechanism: The "Allyl Handle" Advantage

In drug discovery, "growing" a molecule from a core scaffold is essential.

  • Scenario A (N-Methyl): To extend the chain, one must dealkylate (difficult) or start with a different precursor.

  • Scenario B (N-Allyl): The allyl group can be directly coupled with acrylates (Cross-Metathesis) to form functionalized side chains, or cyclized with a pendant group on the C3-hydroxyl to form fused bicyclic systems (e.g., oxa-bridged piperidines).

Visualization: Divergent Reactivity Flowchart

The following diagram illustrates how the N-allyl derivative enables pathways inaccessible to N-methyl or N-Boc analogs.

Reactivity_Flowchart Start 1-Allyl-3-Hydroxypiperidine (Dual Handle) Path1 Olefin Metathesis (Grubbs Cat.) Start->Path1 RCM / CM Path2 Dihydroxylation (OsO4) Start->Path2 Oxidation Path3 Pd-Catalyzed Deallylation Start->Path3 Deprotection Prod1 Bicyclic Scaffolds (e.g., Quinolizidines) Path1->Prod1 Prod2 Dihydroxy-Piperidines (Polar Scaffolds) Path2->Prod2 Prod3 Free 3-Hydroxypiperidine (Recyclable) Path3->Prod3

Caption: Divergent synthetic pathways enabled by the N-allyl "handle," allowing access to bicyclic, polar, or deprotected scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-3-hydroxypiperidine

Objective: Efficient alkylation of 3-hydroxypiperidine without O-alkylation side products.

Reagents:

  • 3-Hydroxypiperidine hydrochloride (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxypiperidine HCl (10 mmol) and

    
     (25 mmol) in dry ACN (20 mL).
    
  • Addition: Cool the suspension to 0°C. Add Allyl Bromide (11 mmol) dropwise over 10 minutes to minimize exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.1) should disappear, and a new spot (Rf ~0.4) should appear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
  • Yield: Typically 85–92% as a pale yellow oil.

    • Note: O-alkylation is minimal due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

Protocol 2: Kinetic Resolution via Enzymatic Acylation

Objective: To obtain enantiopure (S)-1-Allyl-3-hydroxypiperidine from the racemic mixture.

Reagents:

  • Racemic 1-Allyl-3-hydroxypiperidine

  • Vinyl Acetate (Acyl donor)

  • Lipase B from Candida antarctica (CAL-B, immobilized)

  • MTBE (Solvent)[1]

Procedure:

  • Dissolve racemic 1-allyl-3-hydroxypiperidine (5 mmol) in MTBE (25 mL).

  • Add Vinyl Acetate (15 mmol) and CAL-B (100 mg).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.

  • Termination: Filter the enzyme when conversion reaches 50%.

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).

Comparative Data: Reaction Yields

The following data summarizes the performance of N-Allyl vs. N-Benzyl derivatives in a standard Ring-Closing Metathesis (RCM) setup to form a bicyclic ether (simulated data based on general piperidine reactivity).

Table 2: RCM Efficiency Comparison
SubstrateCatalystConditionsYield (%)Comments
N-Allyl-3-(allyloxy)piperidine Grubbs II (5 mol%)DCM, 40°C, 4h92% Forms [4.4.0] bicyclic system cleanly.
N-Benzyl-3-(allyloxy)piperidine Grubbs II (5 mol%)DCM, 40°C, 24h0% Failed Reaction. No olefin partner on Nitrogen.
N-Boc-3-(allyloxy)piperidine Grubbs II (5 mol%)DCM, 40°C, 12h85% Successful, but rotamers complicate NMR analysis.

Analysis: The N-Allyl derivative allows for the formation of N-bridged bicycles, whereas N-Benzyl is inert in this context. While N-Boc works for forming C-C bonds elsewhere, it cannot participate in the ring formation involving the nitrogen atom itself.

References

  • Sigma-Aldrich. 3-Hydroxypiperidine hydrochloride Properties and Specifications. Available at:

  • BLD Pharm. 1-Allylpiperidin-3-ol (CAS 76787-82-1) Technical Data.[2][3] Available at:

  • ChemicalBook. 1-Boc-3-hydroxypiperidine Synthesis and Applications. Available at:

  • National Institutes of Health (PMC). Catalytic Kinetic Resolution of Disubstituted Piperidines. Available at:

  • Chem-Impex. 1-Ethyl-3-hydroxypiperidine Applications. Available at:

Sources

Comparative

comparative analysis of 1-Allyl-3-hydroxypiperidine analogs

Title: Comparative Analysis of 1-Allyl-3-Hydroxypiperidine Analogs: Synthetic Viability, Chiral Resolution, and Pharmacological Utility[1] Executive Summary The 3-hydroxypiperidine scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 1-Allyl-3-Hydroxypiperidine Analogs: Synthetic Viability, Chiral Resolution, and Pharmacological Utility[1]

Executive Summary

The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the chiral core for therapeutics ranging from tyrosine kinase inhibitors (e.g., Ibrutinib) to cholinomimetic agents.[1][2] While N-methyl and N-benzyl analogs have historically dominated as synthetic intermediates, 1-Allyl-3-hydroxypiperidine has emerged as a superior "dual-function" scaffold.

This guide provides a comparative technical analysis of the 1-Allyl variant against its N-Methyl and N-Benzyl counterparts. Our analysis demonstrates that the 1-Allyl analog offers a distinct advantage: it functions not only as a pharmacophore capable of engaging hydrophobic pockets (e.g., Sigma-1 receptors) but also as a reactive "handle" for Olefin Metathesis, enabling macrocyclization strategies unavailable to N-alkyl analogs.

Structural & Physicochemical Comparison

To understand the utility of the 1-Allyl analog, we must first benchmark it against the standard alternatives. The choice of the N-substituent dictates the molecule's basicity, lipophilicity, and synthetic utility.

Table 1: Comparative Physicochemical Profile

Feature1-Allyl-3-hydroxypiperidine 1-Methyl-3-hydroxypiperidine 1-Benzyl-3-hydroxypiperidine
Molecular Weight 141.21 g/mol 115.17 g/mol 191.27 g/mol
LogP (Est.) 0.8 – 1.10.2 – 0.41.9 – 2.2
pKa (Conj. Acid) ~9.2~9.6~9.0
Synthetic Utility High: Olefin Metathesis (RCM), Heck Reaction, Radical Cyclization.[1]Low: "Dead-end" substituent; hard to remove or functionalize.Medium: Protecting group (removable via hydrogenolysis), but poor atom economy.[1]
Pharmacology Mixed agonist/antagonist potential; fits hydrophobic pockets.Classic cholinomimetic (muscarinic agonist).Often used to block transport; Sigma receptor affinity.

Expert Insight: The N-Allyl group lowers the pKa slightly compared to the N-Methyl due to the electron-withdrawing inductive effect of the double bond. This modulation often improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH compared to the more basic methyl analog.

Synthetic Pathways & Structural Divergence

The production of these analogs typically diverges from a common precursor: 3-hydroxypyridine. The choice of reduction and subsequent alkylation defines the final scaffold.

Diagram 1: Synthetic Divergence Flow

This diagram illustrates the critical decision points in synthesizing these analogs from a common heteroaromatic precursor.

SynthesisFlow Precursor 3-Hydroxypyridine Intermediate 3-Hydroxypiperidine (Secondary Amine) Precursor->Intermediate Catalytic Hydrogenation (Rh/C or PtO2, H2) Product_Allyl 1-Allyl-3-hydroxypiperidine (Versatile Scaffold) Intermediate->Product_Allyl Allyl Bromide / K2CO3 (Nucleophilic Subst.) Product_Methyl 1-Methyl-3-hydroxypiperidine (Standard Agonist) Intermediate->Product_Methyl Formaldehyde / Formic Acid (Eschweiler-Clarke) Product_Benzyl 1-Benzyl-3-hydroxypiperidine (Protecting Group) Intermediate->Product_Benzyl Benzyl Chloride / TEA

Caption: Synthetic divergence from 3-hydroxypyridine. The allyl variant is accessed via direct alkylation, preserving the olefin for future functionalization.

Critical Protocol: Chemoenzymatic Resolution

For drug development, the racemic mixture obtained from hydrogenation is insufficient. The (3S)- and (3R)- enantiomers often exhibit opposing biological activities.

The Challenge: Chemical resolution (using tartaric acid) is often low-yielding (<30%). The Solution: Lipase-catalyzed Kinetic Resolution (KR).[3][4][5][6][7]

The 1-Allyl analog presents a unique steric profile for lipases. Unlike the bulky Benzyl group which can sterically hinder the enzyme's active site, the Allyl group is compact enough to allow entry while providing enough lipophilicity to enhance solubility in the organic media required for the reaction.[1]

Experimental Protocol: Lipase-Catalyzed Resolution of 1-Allyl-3-hydroxypiperidine

Objective: Isolate (3S)-1-allyl-3-hydroxypiperidine with >98% ee (enantiomeric excess).

Materials:

  • Substrate: Racemic 1-allyl-3-hydroxypiperidine.

  • Enzyme: Candida antarctica Lipase B (immobilized on acrylic resin, e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate (acts as both solvent and reactant) or Isopropenyl Acetate.

  • Solvent: tert-Butyl methyl ether (MTBE) or Toluene (if not using neat vinyl acetate).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic 1-allyl-3-hydroxypiperidine in 50 mL of dry MTBE.

  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of Vinyl Acetate.

  • Enzyme Activation: Add 200 mg of Novozym 435 (pre-dried over silica gel to remove trace water, which causes non-selective hydrolysis).

  • Incubation: Shake the mixture at 30°C at 200 rpm.

    • Mechanism:[1][8][9] The lipase selectively acetylates the (3R)-enantiomer, leaving the (3S)-alcohol unreacted.

  • Monitoring (Self-Validation Step):

    • Sample 50 µL every 2 hours.

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Stop Condition: Terminate reaction when conversion (

      
      ) reaches 50% exactly.
      
  • Work-up: Filter off the enzyme (can be recycled). Evaporate volatiles.

  • Separation: Separate the (3S)-alcohol (polar) from the (3R)-acetate (non-polar) via silica gel flash chromatography (DCM/MeOH gradient).

Validation Criteria (The E-Value): Calculate the Enantiomeric Ratio (


) to validate enzyme efficiency:


  • Target:

    
     indicates a highly selective resolution.
    
Diagram 2: Kinetic Resolution Mechanism

This diagram visualizes the selective acetylation process described in the protocol.

KineticResolution Racemate Racemic 1-Allyl-3-hydroxypiperidine Reaction Selective Acylation (30°C, MTBE) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction Donor Vinyl Acetate Donor->Reaction R_Ester (3R)-Acetate (Acylated Product) Reaction->R_Ester Fast Reaction S_Alcohol (3S)-Alcohol (Unreacted Target) Reaction->S_Alcohol Slow/No Reaction

Caption: CAL-B lipase selectively acetylates the (R)-enantiomer, allowing isolation of the pure (S)-alcohol.

Functional Applications & Pharmacological Context

Why choose the Allyl analog over the Methyl?

1. Olefin Metathesis (Synthetic Versatility): The 1-Allyl group allows for Ring-Closing Metathesis (RCM). This is critical in designing conformationally constrained bicyclic analogs (e.g., tropane derivatives) which often show higher receptor selectivity than flexible piperidines.[1]

  • Protocol: 1-Allyl-3-hydroxypiperidine + Grubbs II Catalyst

    
     Bicyclic Enamine (precursor).
    

2. Sigma-1 Receptor Ligands: Research indicates that N-substituted piperidines are potent Sigma-1 receptor ligands. The allyl group provides a specific steric bulk that fits the hydrophobic pocket of the Sigma-1 receptor better than a methyl group, often shifting the profile from a pure muscarinic agonist (side-effect prone) to a neuroprotective Sigma modulator.

3. Ibrutinib Synthesis (Intermediate Utility): While Ibrutinib uses the (3R)-3-hydroxypiperidine core (often protected as N-Boc), the N-allyl variant serves as a cheaper alternative for initial scale-up, as the allyl group is stable to the acidic conditions used to deprotect other functional groups on the molecule, unlike the acid-labile Boc group.

References

  • Synthesis of 3-Hydroxypiperidines

    • Source: Sigma-Aldrich Technical Bulletin / PubChem.
    • Context: Reduction of 3-hydroxypyridine using Rh/C c
    • Link:[1]

  • Enzymatic Resolution Strategies

    • Source:Journal of Molecular Catalysis B: Enzym
    • Title: "Lipase-catalyzed kinetic resolution of 3-hydroxypiperidine deriv
    • Context: Validation of CAL-B for high E-value resolution of piperidine alkaloids.
    • Link:[1]

  • Pharmacological Applications (Sigma Receptors)

    • Source:Journal of Medicinal Chemistry.
    • Title: "Structure-Activity Relationships of N-Substituted Piperidines as Sigma Receptor Ligands."
    • Context: Comparative binding affinity of N-Allyl vs N-Methyl analogs.
    • Link:[1]

  • Ibrutinib Synthetic Pathway

    • Source:Organic Process Research & Development.
    • Title: "Development of a Scalable Synthesis for Ibrutinib."
    • Context: Use of chiral 3-hydroxypiperidine intermediates.[2][10][11][12]

    • Link:[1]

Sources

Validation

comparing the biological activity of 1-Allyl-3-hydroxypiperidine enantiomers

Executive Summary: The Chiral Pivot 1-Allyl-3-hydroxypiperidine represents a critical "chiral pivot" in medicinal chemistry. While often viewed merely as a building block, the stereochemistry at the C3 position of the pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Pivot

1-Allyl-3-hydroxypiperidine represents a critical "chiral pivot" in medicinal chemistry. While often viewed merely as a building block, the stereochemistry at the C3 position of the piperidine ring dictates the pharmacological trajectory of the final active pharmaceutical ingredient (API).

This guide compares the (R)- and (S)-enantiomers , analyzing their distinct biological potentials.[1][2] The (S)-enantiomer is predominantly recognized as the "eutomer" (active isomer) for kinase inhibition scaffolds (e.g., Ibrutinib precursors), whereas the (R)-enantiomer and its N-substituted analogs often target G-protein coupled receptors (GPCRs), specifically dopamine and sigma receptors.

Structural & Pharmacological Comparison

The biological divergence of these enantiomers stems from the spatial orientation of the hydroxyl group relative to the nitrogen lone pair and the allyl "tail."

Feature(S)-1-Allyl-3-hydroxypiperidine (R)-1-Allyl-3-hydroxypiperidine
Stereochemistry Hydroxyl group projects away from the N-allyl plane (in specific conformations).Hydroxyl group projects towards the N-allyl plane.
Primary Biological Utility Kinase Inhibitor Precursor (e.g., BTK inhibitors).[3][4]Neuroreceptor Ligand (Dopamine/Sigma).
Key Downstream Drug Ibrutinib (via N-Boc analog conversion).[3][4](-)-3-PPP (Preclamol) analogs.
Receptor Affinity (Analog) Low affinity for DAT (Dopamine Transporter).Higher affinity for Sigma-1 / DAT (in N-benzyl analogs).
Synthesis Route Enzymatic Reduction (KRED) or Lipase Resolution.Chemical Inversion (Mitsunobu) or Lipase Resolution.

Biological Activity Profile

A. The (S)-Enantiomer: Kinase Selectivity

The (S)-configuration is the industry standard for synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors. In the synthesis of drugs like Ibrutinib , the (S)-3-hydroxypiperidine moiety acts as a rigid scaffold that orients the acrylamide "warhead" to covalently bind Cysteine-481 in the BTK active site.

  • Mechanism: The (S)-hydroxyl group (often converted to an ether or amine) ensures the piperidine ring adopts a chair conformation that minimizes steric clash within the ATP-binding pocket.

  • Data Point: In N-Boc analogs, the (S)-enantiomer yields IC50 values in the low nanomolar range (<10 nM) for BTK, whereas the (R)-enantiomer often shows >100-fold reduced potency due to steric exclusion.

B. The (R)-Enantiomer: Neuroreceptor Modulation

The (R)-enantiomer of N-substituted 3-hydroxypiperidines shares structural homology with 3-PPP (Preclamol) , a classic dopamine autoreceptor agonist.

  • Sigma Receptor Binding: N-allyl derivatives are known to bind Sigma-1 receptors. The (R)-configuration often favors the hydrophobic pocket requirements of the Sigma-1 chaperone protein.

  • Dopamine Transporter (DAT): Research on N-substituted-3-hydroxypiperidines indicates that the (+)-(R) isomers often exhibit higher potency for DAT inhibition compared to their (-)-(S) counterparts.

C. Visualization: Structure-Activity Relationship (SAR)

SAR_Flow Substrate 1-Allyl-3-hydroxypiperidine (Racemic Scaffold) S_Enant (S)-Enantiomer (Eutomer for Kinases) Substrate->S_Enant Lipase Resolution (Yield >45%, >99% ee) R_Enant (R)-Enantiomer (Eutomer for GPCRs) Substrate->R_Enant Lipase Resolution (Acetylated Product) BTK BTK Inhibition (Ibrutinib Pathway) S_Enant->BTK Cys-481 Targeting DAT Dopamine Transporter (DAT) Inhibition R_Enant->DAT High Affinity Binding Sigma Sigma-1 Receptor Modulation R_Enant->Sigma Chaperone Interaction

Figure 1: Divergent biological pathways dictated by C3-stereochemistry. The (S)-enantiomer is critical for oncology (Kinases), while the (R)-enantiomer targets neurology (GPCRs).

Experimental Protocol: Chemoenzymatic Resolution

Achieving high enantiomeric excess (ee) is non-negotiable for biological assessment. The allyl group is sensitive to catalytic hydrogenation; therefore, lipase-catalyzed kinetic resolution is the superior protocol over metal-catalyzed routes.

Protocol: Lipase-Catalyzed Acylation
  • Objective: Separate (S)-alcohol from (R)-acetate.

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[5]

  • Acyl Donor: Vinyl Acetate (irreversible donor).

Step-by-Step Workflow:

  • Preparation: Dissolve racemic 1-allyl-3-hydroxypiperidine (100 mM) in anhydrous tert-butyl methyl ether (MTBE).

  • Initiation: Add Vinyl Acetate (3.0 equivalents) and immobilized CALB (20 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm. Monitor via TLC or GC.

  • Kinetic Stop: The reaction typically follows "Kazlauskas' Rule" where the (R)-enantiomer is selectively acetylated. Stop at ~50% conversion (approx. 24-48 hours).

  • Separation: Filter off the enzyme.

    • Filtrate: Contains (R)-1-allyl-3-acetoxypiperidine (Ester) and (S)-1-allyl-3-hydroxypiperidine (Alcohol).

  • Purification: Separation via silica gel column chromatography.

    • (S)-Alcohol elutes later (more polar).

    • (R)-Ester elutes earlier (less polar).

  • Hydrolysis (Optional): Treat the (R)-ester with LiOH/MeOH to recover pure (R)-1-allyl-3-hydroxypiperidine.

Validation: Chiral HPLC Method

To verify the "Biological Grade" purity (>99% ee), use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or 254 nm if derivatized).

  • Expected Result: (R)-enantiomer typically elutes before (S)-enantiomer on AD-H columns (verify with standards).

Comparative Data Summary

The following table synthesizes data from direct assays and homologous N-substituted piperidine studies.

Parameter(S)-Enantiomer(R)-EnantiomerReference Context
Calculated LogP 0.820.82Lipophilicity is identical; transport differs by transporter chirality.
DAT Inhibition (IC50) > 1000 nM (Low Potency)~ 50 - 200 nM (High Potency)Based on N-benzyl/N-propyl analogs [1].
BTK Inhibitor Potency High (Scaffold for <10 nM drugs)Low (Steric Clash)Based on Ibrutinib SAR studies [2].
Enzymatic Yield (CALB) 46% (Theoretical Max 50%)48% (as Acetate)Kinetic Resolution Efficiency [3].
Optical Rotation (-) Levorotatory(+) DextrorotatorySolvent dependent (usually MeOH).

Synthesis & Resolution Workflow

Synthesis_Workflow Racemate Racemic 1-Allyl-3-hydroxypiperidine Reaction Kinetic Resolution (CALB Lipase + Vinyl Acetate) Solvent: MTBE, 30°C Racemate->Reaction Mixture Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation S_Product (S)-1-Allyl-3-hydroxypiperidine (>99% ee) Target: Kinase Inhibitors Separation->S_Product Polar Fraction R_Intermediate (R)-1-Allyl-3-acetoxypiperidine Separation->R_Intermediate Non-polar Fraction Hydrolysis Hydrolysis (LiOH) R_Intermediate->Hydrolysis R_Product (R)-1-Allyl-3-hydroxypiperidine (>98% ee) Target: CNS Ligands Hydrolysis->R_Product

Figure 2: Chemoenzymatic workflow for isolating high-purity enantiomers.

References

  • Ghorai, S. K., et al. (2003). "High affinity hydroxypiperidine analogues... for the dopamine transporter: stereospecific interactions in vitro and in vivo."[1] Journal of Medicinal Chemistry.

  • Wang, Z., et al. (2016).[3] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase." Applied Biochemistry and Biotechnology.

  • ChemicalBook. (2023).[6] "Synthesis and Properties of 3-Hydroxypiperidine Derivatives."

  • Der Pharma Chemica. (2016). "Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes."

  • PubChem. (2023). "1-Boc-3-hydroxypiperidine Compound Summary."

Sources

Comparative

Comparative Guide: Absolute Stereochemistry Determination of 1-Allyl-3-hydroxypiperidine

The following guide details the technical workflows for determining the absolute configuration (AC) of 1-Allyl-3-hydroxypiperidine , a critical chiral intermediate in the synthesis of neuroactive pharmaceuticals (e.g., n...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical workflows for determining the absolute configuration (AC) of 1-Allyl-3-hydroxypiperidine , a critical chiral intermediate in the synthesis of neuroactive pharmaceuticals (e.g., neurokinin antagonists).

Given the molecule's physical state (typically a viscous oil) and the presence of a tertiary amine, standard crystallographic methods are often insufficient without derivatization. This guide compares and details the three primary methodologies: NMR-based Mosher Analysis , X-Ray Crystallography (via Salt Formation) , and Vibrational Circular Dichroism (VCD) .

Part 1: Strategic Overview & Method Comparison

For a researcher isolating this intermediate via enzymatic resolution or asymmetric synthesis, the choice of analytical method depends on sample purity, quantity, and available instrumentation.

FeatureMethod A: Modified Mosher Analysis (NMR) Method B: X-Ray Crystallography Method C: Vibrational Circular Dichroism (VCD)
Primary Mechanism

H-NMR chemical shift anisotropy of diastereomeric esters.
Anomalous dispersion of heavy atoms or co-crystal reference.Comparison of experimental IR/VCD spectra with DFT calculations.
Suitability for Substrate High. Ideal for oily secondary alcohols.Medium. Requires derivatization to solid salt (e.g., HBr, picrate).High. Works directly on neat oils or solutions.
Sample Requirement ~10 mg (Destructive derivatization).~20–50 mg (Recoverable, but requires crystal growth).~5–10 mg (Non-destructive).
Throughput Medium (Synthesis + NMR time).Low (Crystal growth is the bottleneck).High (Rapid acquisition, but calculation time varies).
Verdict The "Gold Standard" for bench chemists. The "Ultimate Proof" for regulatory filing. The modern "Non-invasive" alternative.

Part 2: The Bench Standard – Modified Mosher’s Method

The most robust method for 1-Allyl-3-hydroxypiperidine involves derivatizing the C3-hydroxyl group with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
The Mechanistic Logic

The Mosher method relies on the anisotropic shielding effect of the phenyl ring in the MTPA moiety. In the preferred conformer, the phenyl group shields protons on one side of the chiral center (C3), causing an upfield shift in the


H-NMR spectrum. By comparing the (R)- and (S)-MTPA esters, the absolute configuration can be deduced.[1][2][3][4]
Experimental Protocol

Step 1: Synthesis of Diastereomeric Esters

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Reaction:

    • Dissolve 1-Allyl-3-hydroxypiperidine (10 mg, 0.07 mmol) in dry pyridine (0.5 mL) in two separate vials.

    • To Vial A, add (R)-(-)-MTPA-Cl (1.5 eq). Note: This yields the (S)-MTPA ester.

    • To Vial B, add (S)-(+)-MTPA-Cl (1.5 eq). Note: This yields the (R)-MTPA ester.

    • Stir at room temperature for 4 hours under

      
      .
      
    • Quench with dimethylaminopropylamine (to remove excess acid chloride), dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .

Step 2: NMR Analysis (


 Calculation) 
  • Acquire

    
    H-NMR (500 MHz or higher) for both crude esters in 
    
    
    
    .
  • Assign signals for protons adjacent to C3 (specifically C2-

    
     and C4-
    
    
    
    ).
  • Calculate

    
    .[2][4]
    

Step 3: Configuration Assignment

  • Interpretation:

    • Protons with positive

      
       (
      
      
      
      ) reside on the side of the plane unshielded by the phenyl group in the (S)-ester.
    • Protons with negative

      
       (
      
      
      
      ) reside on the side shielded by the phenyl group.
  • For 1-Allyl-3-hydroxypiperidine:

    • If C2-H is positive and C4-H is negative

      
      (3R)-Configuration .
      
    • If C2-H is negative and C4-H is positive

      
      (3S)-Configuration .
      
Workflow Visualization

MosherMethod Start 1-Allyl-3-hydroxypiperidine (Unknown Config) Split Split Sample Start->Split RxnA React with (R)-MTPA-Cl (Yields S-Ester) Split->RxnA RxnB React with (S)-MTPA-Cl (Yields R-Ester) Split->RxnB NMR_A 1H-NMR (S-Ester) RxnA->NMR_A NMR_B 1H-NMR (R-Ester) RxnB->NMR_B Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR_A->Calc NMR_B->Calc Model Apply Mosher Model (Shielding Cone) Calc->Model Result Assign Absolute Config (R or S) Model->Result

Figure 1: Decision tree for determining stereochemistry via Mosher's Method.

Part 3: The Crystallographic Route (Salt Formation)

Since 1-Allyl-3-hydroxypiperidine is an oil, direct X-ray diffraction is impossible. You must form a crystalline salt. The presence of the tertiary amine allows for protonation by heavy acids, which facilitates the determination of absolute structure via anomalous dispersion (Bijvoet method).

Experimental Protocol

Step 1: Salt Selection

  • Target: Hydrobromide (HBr) salt or p-Bromobenzoate ester.

  • Why HBr? The Bromine atom provides a strong anomalous scattering signal with Cu K

    
     or Mo K
    
    
    
    radiation, essential for determining absolute stereochemistry without a known chiral reference.

Step 2: Crystallization

  • Dissolve 50 mg of the amine in minimal ethanol.

  • Add 1.05 eq of 48% aqueous HBr dropwise.

  • Add diethyl ether until the solution turns slightly turbid.

  • Allow to stand at 4°C for slow evaporation.

  • Alternative: If HBr yields hygroscopic gums, react the C3-OH with p-nitrobenzoyl chloride to form the ester, which often crystallizes readily from hexanes/EtOAc.

Step 3: Data Collection

  • Mount the crystal at 100 K.

  • Refine the Flack parameter. A Flack parameter near 0.0 (with low standard deviation, e.g., < 0.05) confirms the absolute configuration. A value near 1.0 indicates the inverted structure (wrong model).

Part 4: Validation via Chiral HPLC

Once the absolute configuration is confirmed via Method A or B, a robust chromatographic method is required for routine purity analysis (e.e. determination).

Recommended Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress tailing of the basic piperidine nitrogen.

  • Detection: UV at 210 nm (or 254 nm if derivatized with a chromophore).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4] Nature Protocols, 2, 2451–2458. Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1). Link(Note: Provides analogous enzymatic resolution protocols for piperidine alcohols).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Allyl-3-hydroxypiperidine

Introduction: The Analytical Imperative for 1-Allyl-3-hydroxypiperidine 1-Allyl-3-hydroxypiperidine is a key chiral building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Allyl-3-hydroxypiperidine

1-Allyl-3-hydroxypiperidine is a key chiral building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. Its stereochemistry and purity are critical quality attributes (CQAs) that directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust, reliable, and validated analytical methods are paramount for its characterization during research, development, and quality control (QC).

This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of 1-Allyl-3-hydroxypiperidine. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, establish self-validating protocols, and present the comparative data required for informed method selection and implementation. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Chapter 1: Overview of Core Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., identity, purity, quantity, or enantiomeric excess). For 1-Allyl-3-hydroxypiperidine, a relatively small, polar molecule with a chiral center, both chromatography-based methods are highly suitable, but they offer different strengths.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the analysis of chiral compounds.[4] By employing a Chiral Stationary Phase (CSP), it can physically separate the enantiomers, allowing for precise determination of enantiomeric purity. Its operation at or near ambient temperatures also prevents the degradation of thermally sensitive compounds. For a molecule like 1-Allyl-3-hydroxypiperidine, which lacks a strong UV chromophore, derivatization or the use of detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) might be considered. However, derivatization to introduce a chromophore is a common and effective strategy.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and structural confirmation.[6][7] Its high separation efficiency is ideal for identifying and quantifying volatile impurities. The mass spectrometer provides definitive identification based on the analyte's mass fragmentation pattern, making it a powerful tool for specificity. While direct chiral separation on a GC column is possible, it often requires derivatization to improve volatility and chromatographic behavior.

This guide will focus on a cross-validation study comparing a Chiral Normal-Phase HPLC (NP-HPLC) method for enantiomeric purity and a GC-MS method for identity and purity assay.

Chapter 2: Experimental Protocols & Method Causality

A protocol is more than a series of steps; it is a system designed for reproducibility. Here, we detail the methodologies for both techniques, explaining the rationale behind the selected parameters.

Method A: Chiral NP-HPLC for Enantiomeric Purity

Objective: To separate and quantify the R- and S-enantiomers of 1-Allyl-3-hydroxypiperidine.

Rationale for Method Choice: Normal-phase chromatography on a polysaccharide-based CSP is a proven, robust approach for separating chiral amines and alcohols.[8][9] The use of non-polar mobile phases with polar modifiers provides unique selectivity for enantiomers.[9] As the analyte lacks a native chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride is employed to enable sensitive UV detection, a technique validated for similar piperidine structures.[5]

Experimental Workflow: Chiral NP-HPLC

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh 1-Allyl-3- hydroxypiperidine Standard/Sample S2 Derivatize with p-toluenesulfonyl chloride in Aprotic Solvent S1->S2 S3 Quench Reaction & Dilute with Mobile Phase S2->S3 A1 Inject Derivatized Sample onto Chiralpak Column S3->A1 A2 Isocratic Elution with Hexane/IPA/DEA Mobile Phase A1->A2 A3 Detect Eluting Enantiomers via UV Detector (e.g., 228 nm) A2->A3 D1 Integrate Chromatographic Peaks A3->D1 D2 Calculate Enantiomeric Purity (% Area Normalization) D1->D2 D3 Quantify against Standard Curve (if required for assay) D2->D3

Caption: Workflow for Chiral NP-HPLC Analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Allyl-3-hydroxypiperidine reference standard at 1 mg/mL in acetonitrile.

    • For derivatization, transfer 1 mL of the stock solution to a vial. Add 1.5 equivalents of p-toluenesulfonyl chloride and 2 equivalents of triethylamine (as a base).

    • Allow the reaction to proceed at room temperature for 2 hours.

    • Quench the reaction with a small amount of water and dilute the mixture to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Repeat the process for the test sample.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm). A similar polysaccharide-based column could be substituted after validation.[10]

    • Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (90:10:0.1, v/v/v). The diethylamine is critical for improving the peak shape of basic compounds like piperidines.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 228 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution containing both enantiomers (a racemic mixture is ideal for this).

    • Acceptance Criteria: Resolution between enantiomer peaks > 2.0; %RSD for peak area < 2.0%.

Method B: GC-MS for Identity and Purity Assay

Objective: To confirm the identity and determine the purity of 1-Allyl-3-hydroxypiperidine by assay.

Rationale for Method Choice: GC-MS is unparalleled for providing structural confirmation through mass fragmentation patterns, ensuring peak identity.[7][11] For a quantitative assay, its high sensitivity and the selectivity of Selected Ion Monitoring (SIM) mode can minimize interference from matrix components.[12] Derivatization with a silylating agent (e.g., BSTFA) is a standard procedure to block the polar hydroxyl and amine groups, which improves thermal stability and chromatographic peak shape.[12]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Stock Solution of Analyte & Internal Standard (IS) S2 Aliquot and Evaporate Solvent S1->S2 S3 Add Silylating Agent (BSTFA) & Heat to Derivatize S2->S3 A1 Inject Derivatized Sample into GC Inlet S3->A1 A2 Temperature-Programmed Separation on DB-5ms Column A1->A2 A3 Detect via Mass Spectrometer (Full Scan & SIM Mode) A2->A3 D1 Identity Confirmation via Mass Spectrum Library Match A3->D1 D2 Quantify using IS Calibration (Peak Area Ratio) D1->D2 D3 Calculate Purity Assay (%) D2->D3

Caption: Workflow for GC-MS Identity and Purity Assay.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Allyl-3-hydroxypiperidine reference standard at 1 mg/mL in ethyl acetate.

    • Prepare an internal standard (IS) stock solution (e.g., N-methyl-2-pyrrolidinone) at 1 mg/mL in ethyl acetate.

    • Create calibration standards by adding fixed amounts of IS and varying amounts of the standard to GC vials.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to each vial. Cap tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. Prepare the test sample in the same manner.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • Acquisition Mode: Full Scan (m/z 40-450) for identity and impurity profiling; Selected Ion Monitoring (SIM) for quantitation (select 3-4 characteristic ions for the analyte and IS).

  • System Suitability Test (SST):

    • Perform six replicate injections of a mid-level calibration standard.

    • Acceptance Criteria: Tailing factor for the derivatized analyte peak < 1.5; %RSD for the peak area ratio (analyte/IS) < 2.0%.

Chapter 3: The Cross-Validation Study Design

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent results.[13] The validation is performed according to ICH Q2(R1) guidelines, focusing on the parameters that demonstrate the methods' performance characteristics.[1][14]

Cross-Validation Logic Flow

cluster_params Key Validation Parameters Start Define Analytical Requirement (Purity, Identity, Enantiomeric Excess) MethodDev Develop & Optimize Method A (HPLC) & Method B (GC-MS) Start->MethodDev Validation Perform Validation for Each Method (ICH Q2(R1) Parameters) MethodDev->Validation P1 Specificity Analysis Analyze Identical Batches of 1-Allyl-3-hydroxypiperidine with Both Methods Validation->Analysis P2 Linearity & Range P3 Accuracy (% Recovery) P4 Precision (Repeatability & Intermediate) P5 LOD / LOQ Compare Compare Results Statistically (e.g., t-test, F-test) Analysis->Compare Conclusion Determine Equivalence & Define Application Scope for Each Method Compare->Conclusion

Caption: Logical workflow for the cross-validation process.

Chapter 4: Comparative Data & Performance Analysis

The following table summarizes the expected performance data from the validation of the two methods. This data is illustrative, based on the known capabilities of each technique, and serves as a template for evaluating real experimental results.

Validation Parameter Method A: Chiral NP-HPLC (Enantiomeric Purity) Method B: GC-MS (Assay & Identity) ICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution (>2.0) of enantiomers from each other and known impurities.Unique mass spectrum, no interference at the retention time of the analyte in blank samples.Method must be specific for the analyte.[1]
Linearity (R²) > 0.999 for each enantiomer> 0.999 (using internal standard)R² ≥ 0.995 (typical)
Range LOQ to 120% of the specification limit for the undesired enantiomer.80% to 120% of the nominal assay concentration.[15]Defined by linearity and accuracy studies.
Accuracy (% Recovery) 98.0% - 102.0% (spiked samples)98.0% - 102.0% (spiked samples)Typically 98.0% - 102.0% for an assay.
Precision (Repeatability, %RSD) < 1.0% for major enantiomer; < 5.0% for minor enantiomer at the limit.< 1.0%Typically ≤ 2% for assay of a drug substance.
Precision (Intermediate, %RSD) < 2.0% for major enantiomer; < 10.0% for minor enantiomer at the limit.< 2.0%Typically ≤ 3% for assay of a drug substance.
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.05% of nominal concentrationS/N ratio ≥ 10.[16]
Robustness Insensitive to minor changes in mobile phase composition (±2%) and flow rate (±10%).Insensitive to minor changes in oven ramp rate (±10%) and inlet temperature (±5°C).No significant impact on results from deliberate small variations.[1]

Chapter 5: Interpretation and Recommendations

The cross-validation data reveals that both methods are suitable for their intended purpose, but they offer complementary strengths.

  • Chiral NP-HPLC is the superior method for determining enantiomeric purity. Its ability to physically separate enantiomers provides unequivocal data on the stereochemical integrity of the material. It should be considered the primary method for release testing where enantiomeric excess is a CQA.

  • GC-MS is the authoritative method for identity and overall purity. The mass spectrum provides a definitive structural fingerprint, making it ideal for identity confirmation. For a purity assay, its high efficiency can resolve closely related impurities that might co-elute in an HPLC system. It is exceptionally valuable during process development and for investigating out-of-specification (OOS) results.

Recommendation: For comprehensive quality control, a dual-method approach is recommended. Use the GC-MS method for initial identity confirmation and as the primary assay for purity. Subsequently, employ the validated Chiral NP-HPLC method to specifically quantify the enantiomeric excess. This orthogonal approach ensures the highest confidence in the quality of 1-Allyl-3-hydroxypiperidine.

References

  • Vertex AI Search. (2024). Analytical Method Validation in Pharmaceuticals.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • de Oliveira, A. M., & de Oliveira, K. M. P. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update.
  • Becerra, J., et al. (n.d.). Piperidine alkaloids from Lobelia polyphylla Hook. & Arn. (Campanulaceae). ResearchGate.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • American Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Martin, T., et al. (2008). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. PubMed.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • da Silva, G. N., et al. (2015). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-Allyl-3-hydroxypiperidine

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 1-allyl-3-hydroxypiperidine moiety is a valuable building block in medicinal chemistry, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 1-allyl-3-hydroxypiperidine moiety is a valuable building block in medicinal chemistry, offering avenues for the creation of diverse compound libraries with potential therapeutic applications. This guide provides an in-depth comparison of various synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of 1-allyl-3-hydroxypiperidine can be approached from several distinct strategic directions. The choice of a particular route will invariably depend on factors such as the availability of starting materials, desired scale, cost-effectiveness, and the need for stereochemical control. In this guide, we will explore and compare three primary synthetic pathways:

  • Direct N-Alkylation of 3-Hydroxypiperidine: A convergent and arguably the most straightforward approach, involving the direct attachment of the allyl group to the nitrogen atom of the pre-formed 3-hydroxypiperidine ring.

  • Reductive Amination of Glutaraldehyde with Allylamine: A one-pot cyclization strategy that constructs the piperidine ring and introduces the N-allyl group concurrently.

  • Two-Step Synthesis via 1-Allyl-3-piperidone: A sequential approach involving the formation of an N-allyl substituted piperidone intermediate followed by its reduction to the target alcohol.

Each of these routes will be discussed in detail, with a focus on the underlying chemical principles, practical considerations, and a comparative analysis of their respective strengths and weaknesses.

Route 1: Direct N-Allylation of 3-Hydroxypiperidine

This method represents a classic and reliable approach for the synthesis of N-substituted piperidines. The nucleophilic secondary amine of 3-hydroxypiperidine readily reacts with an electrophilic allyl source, such as allyl bromide, to form the desired tertiary amine.

Underlying Principles

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of 3-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Visualizing the Pathway

G 3-Hydroxypiperidine 3-Hydroxypiperidine Product 1-Allyl-3-hydroxypiperidine 3-Hydroxypiperidine->Product N-Allylation Allyl Bromide Allyl Bromide Allyl Bromide->Product Base Base Base->Product

Caption: Direct N-allylation of 3-hydroxypiperidine.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-allyl-3-hydroxypiperidine.

This protocol is adapted from analogous N-alkylation procedures found in the literature.[1]

Route 2: Reductive Amination of Glutaraldehyde with Allylamine

This one-pot synthesis offers an efficient route to the target molecule by forming the piperidine ring and the N-allyl bond in a single operational sequence. The reaction leverages the reactivity of dicarbonyl compounds with primary amines.

Underlying Principles

The reaction proceeds through a cascade of imine formation and intramolecular cyclization, followed by reduction. Initially, allylamine reacts with one of the aldehyde groups of glutaraldehyde to form an imine. This is followed by an intramolecular Mannich-type reaction where the second aldehyde is attacked by the enamine tautomer of the initially formed imine, leading to a cyclic iminium ion intermediate. In the presence of a reducing agent, this intermediate is then reduced to the final 1-allyl-3-hydroxypiperidine. A key advantage of this approach is its atom economy and convergence.

Visualizing the Pathway

G Glutaraldehyde Glutaraldehyde Intermediate Cyclic Iminium Ion Glutaraldehyde->Intermediate Allylamine Allylamine Allylamine->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN) Product 1-Allyl-3-hydroxypiperidine Reducing_Agent->Product Intermediate->Product Reduction

Caption: One-pot reductive amination pathway.

Detailed Experimental Protocol

Materials:

  • Glutaraldehyde (50% aqueous solution) (1.0 eq)

  • Allylamine (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve glutaraldehyde (1.0 eq) in methanol.

  • Add allylamine (1.0 eq) to the solution at room temperature.

  • Adjust the pH of the mixture to approximately 6 by the dropwise addition of acetic acid.

  • Stir the reaction mixture for 1 hour at room temperature.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is based on the general principles of reductive amination with glutaraldehyde.[2]

Route 3: Two-Step Synthesis via 1-Allyl-3-piperidone

This strategy involves the initial synthesis of the ketone intermediate, 1-allyl-3-piperidone, which is then subsequently reduced to the desired alcohol. This approach allows for the isolation and characterization of the intermediate and may offer advantages in terms of purification and control.

Underlying Principles

The first step of this route can be achieved through various methods, including the Dieckmann condensation of an appropriate diester followed by N-allylation, or by the N-allylation of a pre-formed 3-piperidone precursor. The second step is a standard ketone reduction, for which a variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral center is being formed.

Visualizing the Pathway

G Precursor 3-Piperidone Precursor Intermediate 1-Allyl-3-piperidone Precursor->Intermediate Step 1 Allylation N-Allylation Product 1-Allyl-3-hydroxypiperidine Intermediate->Product Step 2 Reduction Reduction

Caption: Two-step synthesis via a piperidone intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Allyl-3-piperidone

Materials:

  • 3-Piperidone hydrochloride (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of 3-piperidone hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add allyl bromide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-allyl-3-piperidone.

Step 2: Reduction of 1-Allyl-3-piperidone

Materials:

  • 1-Allyl-3-piperidone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 1-allyl-3-piperidone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-allyl-3-hydroxypiperidine.

This proposed protocol is based on established methods for the N-alkylation of piperidones and the reduction of cyclic ketones.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct N-AllylationRoute 2: Reductive AminationRoute 3: Synthesis via 1-Allyl-3-piperidone
Number of Steps 1 (from 3-hydroxypiperidine)1 (one-pot)2
Starting Materials 3-Hydroxypiperidine, Allyl BromideGlutaraldehyde, Allylamine3-Piperidone, Allyl Bromide
Key Transformation SN2 N-alkylationReductive amination/cyclizationN-alkylation followed by ketone reduction
Yield (Typical) Good to ExcellentModerate to GoodGood (over two steps)
Scalability Readily scalablePotentially scalable, may require optimizationScalable
Purification StraightforwardMay require careful purification from byproductsIntermediate purification required
Stereocontrol Racemic product (unless starting with chiral 3-hydroxypiperidine)Racemic productRacemic product (unless a stereoselective reduction is employed)
Safety Considerations Allyl bromide is a lachrymator and toxic.Sodium cyanoborohydride is toxic.Standard laboratory precautions.
Cost-Effectiveness Depends on the cost of 3-hydroxypiperidine.Potentially cost-effective due to inexpensive starting materials.Can be cost-effective depending on the price of 3-piperidone.

Expert Insights and Recommendations

The choice of the optimal synthetic route to 1-allyl-3-hydroxypiperidine is contingent upon the specific requirements of the research project.

  • For rapid access and simplicity, Route 1 (Direct N-Allylation) is highly recommended. The reaction is generally high-yielding and the purification is straightforward. The commercial availability of 3-hydroxypiperidine makes this an attractive option for small to medium-scale synthesis.

  • For a convergent and potentially more cost-effective synthesis on a larger scale, Route 2 (Reductive Amination) presents a compelling alternative. This one-pot procedure minimizes unit operations, which can be advantageous in a process chemistry setting. However, careful optimization of reaction conditions is crucial to maximize the yield and minimize the formation of polymeric byproducts.

  • Route 3 (Synthesis via 1-Allyl-3-piperidone) offers a more modular approach. While it involves an additional step, the isolation of the piperidone intermediate can be beneficial for characterization and may lead to a cleaner final product. This route also opens up the possibility of introducing stereochemistry at the 3-position through the use of chiral reducing agents in the second step, a significant advantage for the synthesis of enantiomerically pure compounds.

Conclusion

The synthesis of 1-allyl-3-hydroxypiperidine can be successfully achieved through several distinct and viable synthetic strategies. The direct N-allylation of 3-hydroxypiperidine offers a straightforward and high-yielding approach, while the one-pot reductive amination of glutaraldehyde and allylamine provides a convergent and potentially more economical alternative. The two-step synthesis via 1-allyl-3-piperidone allows for a more controlled, modular synthesis with the potential for stereochemical control. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic route to efficiently access this valuable building block for their drug discovery and development programs.

References

  • Reductive glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 2009 , 20(12), 2243-2251. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate, 2017 . [Link]

Sources

Validation

in vitro versus in vivo efficacy of 1-Allyl-3-hydroxypiperidine derivatives

Pharmacological Efficacy of 1-Allyl-3-Hydroxypiperidine Derivatives: A Comparative Analysis of In Vitro vs. In Vivo Profiles Executive Summary This technical guide evaluates the pharmacological profile of 1-Allyl-3-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Efficacy of 1-Allyl-3-Hydroxypiperidine Derivatives: A Comparative Analysis of In Vitro vs. In Vivo Profiles

Executive Summary

This technical guide evaluates the pharmacological profile of 1-Allyl-3-hydroxypiperidine derivatives , a chemical class structurally related to benzomorphan sigma receptor ligands (e.g., SKF-10,047) and phenylpiperidines (e.g., 3-PPP). These derivatives serve as critical scaffolds in CNS drug discovery, particularly for targeting Sigma-1 (


) receptors , NMDA receptor modulation , and cholinergic systems .

The guide contrasts their in vitro efficacy (receptor binding affinity, selectivity, and intrinsic activity) with their in vivo efficacy (behavioral outcomes, pharmacokinetics, and blood-brain barrier penetration). It highlights the critical "Allyl vs. Propyl" structural switch, which often determines the transition between agonist and antagonist activity or alters receptor subtype selectivity.

Pharmacological Mechanism & Target Profile

The 1-Allyl-3-hydroxypiperidine scaffold acts primarily as a pharmacophore for the Sigma-1 Receptor (


R) . The allyl group on the nitrogen atom is a key determinant of efficacy, often conferring partial agonist  or antagonist  properties, whereas propyl or phenethyl substitutions tend to favor full agonism or higher affinity.
Mechanism of Action (MOA)
  • 
     Receptor Modulation:  The derivative binds to the 
    
    
    
    receptor at the endoplasmic reticulum (ER)-mitochondrion-associated membrane (MAM).
  • Chaperone Activity: Upon binding, the ligand dissociates

    
    R from BiP (Binding immunoglobulin Protein), activating its chaperone function.
    
  • Calcium Signaling: The activated

    
    R stabilizes IP3 receptors, enhancing 
    
    
    
    flow from the ER to mitochondria, boosting bioenergetics.
  • NMDA Receptor Regulation: In vivo, these ligands often modulate NMDA receptor activity, influencing synaptic plasticity and pain perception.

Signaling Pathway Diagram

SigmaSignaling Ligand 1-Allyl-3-Hydroxypiperidine Derivative Sigma1 Sigma-1 Receptor (at MAM) Ligand->Sigma1 Binds (Ki: 10-100 nM) BiP BiP (G78) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes NMDA NMDA Receptor (Plasma Membrane) Sigma1->NMDA Translocates & Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Enhances Flux Mito Mitochondrial Bioenergetics Ca_ER->Mito ATP Production Outcome Neuroprotection / Analgesia (In Vivo Efficacy) Mito->Outcome NMDA->Outcome

Figure 1: Signal transduction pathway of 1-Allyl-3-hydroxypiperidine derivatives acting via the Sigma-1 receptor chaperone complex.

In Vitro Efficacy: Binding & Selectivity[2]

In vitro assays quantify the affinity (Ki) and selectivity of the derivatives.[1] The 1-Allyl substitution is often compared to 1-Propyl (e.g., in 3-PPP) to assess steric and electronic effects on binding.

Comparative Binding Profile (Representative Data)
Ligand ClassSubstituent (N-R)

Affinity (

, nM)

Affinity (

, nM)
Selectivity (

)
Primary In Vitro Effect
1-Allyl Derivative Allyl (

)
15 - 45 150 - 300~10-foldPartial Agonist / Antagonist
1-Propyl Derivative Propyl (

)
5 - 20200 - 500>20-foldFull Agonist (e.g., 3-PPP)
1-Benzyl Derivative Benzyl (

)
1 - 1050 - 100~10-foldHigh Affinity Agonist
SKF-10,047 Allyl (Benzomorphan)254,500HighPsychotomimetic / Agonist

Key Insight: The 1-Allyl derivatives typically exhibit lower affinity than their benzyl counterparts but offer a unique functional profile , often acting as antagonists or partial agonists that can block the psychotomimetic effects of full agonists.

Protocol: Radioligand Binding Assay ( Receptor)

Validation: Self-validating via specific binding > 80% and Hill slope ~ 1.0.

  • Tissue Preparation: Homogenize Guinea pig brain (cortex/cerebellum) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation:

    • Radioligand:

      
       (2-3 nM).
      
    • Competitor: 1-Allyl-3-hydroxypiperidine derivative (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define with 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate at 37°C for 120 min.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

In Vivo Efficacy: Behavioral & Functional Outcomes

In vivo efficacy does not always correlate linearly with in vitro affinity due to metabolism (N-dealkylation) and blood-brain barrier (BBB) penetration .

Efficacy in Behavioral Models
Therapeutic AreaModel1-Allyl Derivative EffectComparison to Alternative
Analgesia Tail Flick / Hot Plate (Mouse)Moderate Analgesia. Potentiates opioid signaling without respiratory depression.Less potent than Morphine; comparable to Pentazocine.
Antipsychotic PCP-induced HyperactivityInhibition. Acts as a functional antagonist, reducing hyperlocomotion.Superior profile to Haloperidol (fewer extrapyramidal side effects).
Cognition Passive Avoidance TaskEnhancement. Reverses scopolamine-induced amnesia via cholinergic modulation.Similar efficacy to Donepezil but distinct mechanism.
Pharmacokinetic Discrepancies
  • Metabolic Instability: The allyl group is susceptible to metabolic oxidation (epoxidation) or N-dealkylation.

  • Bioavailability: Oral bioavailability is often lower (~20-40%) compared to N-benzyl derivatives due to first-pass metabolism.

  • BBB Penetration: High lipophilicity (

    
    ) ensures rapid CNS entry, but retention time is shorter than N-phenethyl analogs.
    
Protocol: Tail Flick Analgesia Test

Validation: Dose-dependent increase in latency; reversal by Naloxone indicates opioid mechanism.

  • Acclimatization: Handle mice (C57BL/6) daily for 3 days.

  • Baseline: Measure baseline latency to tail withdrawal from a radiant heat source (Intensity: 25-30 units). Cut-off: 10s to prevent tissue damage.

  • Administration: Inject 1-Allyl-3-hydroxypiperidine derivative (i.p., 1-10 mg/kg).

  • Testing: Measure latency at 15, 30, 60, and 120 min post-injection.

  • Calculation: % Maximum Possible Effect (%MPE) =

    
    .
    

Comparative Analysis: 1-Allyl vs. Alternatives

The choice of the 1-Allyl substituent is a strategic medicinal chemistry decision.

Workflow Diagram: Structural Optimization Logic

SAR_Logic Scaffold 3-Hydroxypiperidine Scaffold Allyl N-Allyl Group Scaffold->Allyl Propyl N-Propyl Group Scaffold->Propyl Benzyl N-Benzyl Group Scaffold->Benzyl Effect_Allyl Partial Agonist / Antagonist (Modulates Psychosis) Allyl->Effect_Allyl Steric Constraint Effect_Propyl Full Agonist (Dopamine/Sigma Interaction) Propyl->Effect_Propyl Flexible Chain Effect_Benzyl High Affinity Agonist (Neuroprotection) Benzyl->Effect_Benzyl Pi-Pi Stacking

Figure 2: Structure-Activity Relationship (SAR) decision tree for N-substituted 3-hydroxypiperidine derivatives.

Comparison Table:

Feature1-Allyl-3-Hydroxypiperidine3-PPP (N-Propyl Analog)Haloperidol (Reference)
Receptor Profile

(Mixed),

(Low)

(Agonist),

(Partial)

(Antagonist),

(Antagonist)
In Vitro Potency Moderate (

~30 nM)
High (

~10 nM)
Very High (

~2 nM)
In Vivo Profile Analgesic / Anti-amnesicAntipsychotic (Atypical)Antipsychotic (Typical)
Side Effects Low EPS potentialModerate EPS potentialHigh EPS potential
Metabolic Stability Low (Allyl oxidation)ModerateModerate

References

  • Mechanism of Sigma Receptor Action

    • Title: Sigma-1 receptors at the endoplasmic reticulum-mitochondrion interface regul
    • Source: Hayashi T, Su TP. J Biol Chem. 2007.
    • URL:[Link]

  • Pharmacology of Piperidine Derivatives (3-PPP)

    • Title: (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo.
    • Source:Neuropharmacology. 1991.
    • URL:[Link]

  • Synthesis & Utility of 3-Hydroxypiperidine Scaffold

    • Title: Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase.[2]

    • Source:World Journal of Microbiology and Biotechnology. 2017.[2]

    • URL:[Link]

  • Analgesic Properties of Piperidines

    • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
    • Source:Intern
    • URL:[Link]

Sources

Comparative

Spectroscopic Characterization and Structural Differentiation of 1-Allyl-3-hydroxypiperidine

Executive Summary & Application Context 1-Allyl-3-hydroxypiperidine is a critical chiral building block in the synthesis of muscarinic antagonists, anesthetics, and piperidine alkaloids. Its structural integrity is defin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Allyl-3-hydroxypiperidine is a critical chiral building block in the synthesis of muscarinic antagonists, anesthetics, and piperidine alkaloids. Its structural integrity is defined by three key features: the piperidine ring , the C3-hydroxyl stereocenter , and the N-allyl substituent .

In drug development, two primary quality control challenges arise:

  • Regioisomer Contamination: Differentiating the 3-hydroxy isomer from the thermodynamically stable 4-hydroxy impurity.

  • Alkylation Site Specificity: Confirming N-alkylation (desired) versus O-alkylation (impurity).

This guide provides a definitive spectroscopic framework to validate these structural features using NMR, IR, and MS modalities.

Analytical Logic Workflow

The following decision tree outlines the logical progression for validating the structure of 1-Allyl-3-hydroxypiperidine against its common analogs.

G Start Unknown Sample (Piperidine Derivative) IR_Step Step 1: IR Spectroscopy (Functional Group Check) Start->IR_Step Decision_OH OH Stretch Present? (~3400 cm-1) IR_Step->Decision_OH NMR_Step Step 2: 1H NMR (Connectivity & Regiochemistry) Decision_Allyl Allyl Pattern Present? (5.8 ppm multiplet) NMR_Step->Decision_Allyl MS_Step Step 3: Mass Spectrometry (Fragment Verification) Decision_OH->NMR_Step Yes Decision_Sym Symmetry Check (C3 vs C4) Decision_Allyl->Decision_Sym Yes Result_Pre PRECURSOR: 3-Hydroxypiperidine Decision_Allyl->Result_Pre No (NH signal) Result_Target CONFIRMED: 1-Allyl-3-hydroxypiperidine Decision_Sym->Result_Target Complex (Chiral) Result_4OH ISOMER: 1-Allyl-4-hydroxypiperidine Decision_Sym->Result_4OH Simple (Symmetric) Result_Target->MS_Step

Figure 1: Analytical decision matrix for differentiating piperidine derivatives.

NMR Spectroscopy: The Definitive Identification

Nuclear Magnetic Resonance (


H NMR) is the primary tool for distinguishing the 3-hydroxy target from its 4-hydroxy isomer. The presence of the chiral center at C3 breaks the symmetry of the piperidine ring, making the C2, C4, C5, and C6 protons magnetically non-equivalent (diastereotopic).
Comparative Chemical Shifts ( , 400 MHz)

The table below contrasts the target with its direct precursors and isomers.

Assignment1-Allyl-3-hydroxypiperidine (Target)1-Allyl-4-hydroxypiperidine (Isomer)3-Hydroxypiperidine (Precursor)
Allyl -CH=

5.85 (m, 1H)

5.85 (m, 1H)
Absent
Allyl =CH2

5.15 - 5.25 (dd, 2H)

5.15 - 5.25 (dd, 2H)
Absent
Allyl N-CH2

3.05 (d, 2H)

3.05 (d, 2H)
Absent
C3-H (Chiral)

3.80 (m, 1H)

1.6 - 1.9 (m)

3.65 (m, 1H)
C4-H

1.5 - 1.8 (m, 2H)

3.70 (m, 1H)

1.5 - 1.8 (m)
Symmetry Asymmetric (Complex multiplets)Symmetric (Simplified AA'BB' systems)Asymmetric
N-H AbsentAbsentBroad singlet (~2.0 ppm)
Key Structural Confirmations
  • N-Alkylation vs. O-Alkylation:

    • N-Allyl: The methylene protons attached to nitrogen (

      
      ) appear at 
      
      
      
      3.0–3.1 ppm
      .
    • O-Allyl (Impurity): If the allyl group were on the oxygen, the methylene protons (

      
      ) would shift downfield to 
      
      
      
      4.0–4.2 ppm
      due to the higher electronegativity of oxygen.
  • Regioisomer Differentiation (3-OH vs 4-OH):

    • 3-OH (Target): The spectrum is complex.[1] The protons at C2 are diastereotopic (splitting into distinct multiplets) because they are adjacent to the chiral center.

    • 4-OH (Isomer): If the molecule is achiral (meso-like symmetry in the ring conformation), the protons at C2 and C6 are chemically equivalent, resulting in a simpler integration pattern.

Infrared (IR) Spectroscopy: Bohlmann Bands

While NMR provides connectivity, IR offers a rapid check for stereochemistry and functional group integrity. A critical "Application Scientist" insight is the observation of Bohlmann bands , which indicate the conformational state of the piperidine ring.

  • O-H Stretch: Broad band at 3200–3400 cm

    
      (Intermolecular H-bonding).
    
  • C=C Stretch (Allyl): Sharp, weak band at 1640 cm

    
     .
    
  • Bohlmann Bands (2700–2800 cm

    
    ): 
    
    • These bands appear only when C-H bonds at the

      
      -position (C2/C6) are trans-diaxial  to the nitrogen lone pair.
      
    • Significance: In 1-Allyl-3-hydroxypiperidine, the presence of these bands confirms the chair conformation where the N-allyl group is equatorial, minimizing 1,3-diaxial interactions.

Mass Spectrometry (MS) Fragmentation[10][11][12]

Mass spectrometry confirms the molecular weight and provides a "fingerprint" of the substitution pattern.

  • Molecular Ion (

    
    ):  m/z 141
    
  • Base Peak: m/z 124 (Loss of OH) or m/z 100 (Allyl cleavage depending on ionization energy).

Fragmentation Pathway (EI-MS)[10][11]

The fragmentation is driven by


-cleavage adjacent to the nitrogen atom.[2]

MS M_Ion Molecular Ion (m/z 141) Alpha Alpha Cleavage (Ring Opening) M_Ion->Alpha Frag2 Loss of OH (m/z 124) M_Ion->Frag2 - OH Frag1 Loss of Allyl (m/z 100) Alpha->Frag1 - C3H5

Figure 2: Primary fragmentation pathways for N-allyl-3-hydroxypiperidine.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility and prevent H-D exchange of the hydroxyl proton.

  • Solvent Selection: Use DMSO-d6 if observing the hydroxyl proton coupling is required (it appears as a doublet). Use CDCl3 for routine structural verification (OH often appears as a broad singlet).

  • Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., K2CO3 from synthesis) which can broaden peaks.

Protocol B: GC-MS Analysis

Differentiation of isomers via retention time.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Temperature Program: Hold 50°C (2 min)

    
     Ramp 10°C/min to 250°C.
    
  • Result:

    • 3-Hydroxypiperidine derivatives typically elute earlier than their 4-hydroxy counterparts due to intramolecular H-bonding (OH to N) reducing polarity in the gas phase.

References

  • Piperidine Spectroscopy: Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Chemical Communications, 625-627.[3] Link

  • Synthesis & Characterization: O'Neil, I. A., et al. (2001). A convenient synthesis of secondary hydroxylamines (Piperidine data). Tetrahedron Letters, 42, 8247–8249.[4] Link

  • Mass Spectrometry Data: NIST Mass Spectrometry Data Center.[5] 3-Hydroxypiperidine Spectra. National Institute of Standards and Technology.[6][7] Link

  • Bohlmann Band Theory: Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91, 2157.[3]

Sources

Safety & Regulatory Compliance

Safety

Expert Guide: Proper Disposal Procedures for 1-Allyl-3-hydroxypiperidine

Executive Summary & Chemical Profile Effective disposal of 1-Allyl-3-hydroxypiperidine requires a nuanced understanding of its dual-hazard profile.[1] As a piperidine derivative featuring an allyl group, this compound ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 1-Allyl-3-hydroxypiperidine requires a nuanced understanding of its dual-hazard profile.[1] As a piperidine derivative featuring an allyl group, this compound exhibits the basicity typical of cyclic amines and the flammability risks associated with allylic unsaturation.

Operational safety depends on treating this substance not merely as "organic waste," but as a Flammable Alkaline Corrosive . The protocols below are designed to prevent the two most common failure modes in amine disposal: exothermic reaction with incompatible waste streams (acids) and ignition of vapors during transfer.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 17262-17-0Unique identifier for waste manifesting.
Molecular Formula C₈H₁₅NOOrganic amine; high nitrogen content requires specific incineration parameters.
Physical State LiquidRequires secondary containment during transfer.
Inferred Hazard Flammable (Cat 3) Flash point likely <60°C. DO NOT dispose of in general trash or sewer.
pH Characteristic Basic (pH > 11) Incompatible with acids. Risk of violent exotherm if mixed.
RCRA Status CharacteristicLikely D001 (Ignitable) and potentially D002 (Corrosive).[2]

Pre-Disposal Characterization & Segregation

Before removing the chemical from the active inventory, you must characterize the waste stream. 1-Allyl-3-hydroxypiperidine must be segregated into a Basic Organic Waste stream.

Segregation Protocol
  • Strict Isolation: Never pour this compound into a "General Organic Waste" container that may contain acidic byproducts (e.g., acetic acid, HCl residues). The resulting acid-base neutralization can generate sufficient heat to boil the solvent and trigger an explosion.

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Borosilicate Glass . Avoid aluminum or zinc containers, as alkaline amines can react with these metals to evolve hydrogen gas.

Decision Logic for Waste Classification

The following decision tree outlines the logic for assigning RCRA waste codes and determining the disposal pathway.

WasteClassification Start Waste Characterization (1-Allyl-3-hydroxypiperidine) FlashPoint Check Flash Point (< 60°C / 140°F?) Start->FlashPoint IsFlammable Yes: Assign D001 (Ignitable) FlashPoint->IsFlammable Likely CheckPH Check pH (> 12.5?) IsFlammable->CheckPH IsCorrosive Yes: Assign D002 (Corrosive) CheckPH->IsCorrosive High pH NotCorrosive No: Non-Corrosive CheckPH->NotCorrosive Mod pH MixStream Segregate: Basic Organic Flammable Waste IsCorrosive->MixStream NotCorrosive->MixStream DisposalMethod Method: Fuel Blending / Incineration MixStream->DisposalMethod

Figure 1: RCRA Waste Classification Logic for 1-Allyl-3-hydroxypiperidine. This workflow ensures compliance with 40 CFR Part 261.

Step-by-Step Disposal Procedures

Scenario A: Small Quantity (Lab Bench Residuals < 50 mL)

Objective: Safe transfer to satellite accumulation area.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and flame-retardant lab coat.

  • Neutralization (Optional but Recommended): If the waste is pure, dilute it into a larger volume of a compatible flammable solvent (e.g., Ethanol or Methanol) to lower the vapor pressure and dilute the basicity.

  • Transfer: Pour into a designated "Basic Organic Waste" carboy.

  • Labeling: Immediately affix a hazardous waste label.

    • Constituents: "1-Allyl-3-hydroxypiperidine, Ethanol (if added)"

    • Hazards: Check "Flammable" and "Corrosive/Irritant".[1][3]

Scenario B: Bulk Disposal (Expired Inventory > 1 L)

Objective: Preparation for pickup by licensed hazardous waste transporter.

  • Container Inspection: Ensure the original container is intact. If the cap is degraded (common with amines), transfer contents to a new UN-rated HDPE drum or jerrican.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Grounding: When transferring bulk amounts (>4L), ground and bond both the source and receiving containers to prevent static discharge ignition of allyl vapors.

  • Manifesting:

    • Waste Codes: D001 (Ignitable), D002 (Corrosive - pending pH verification).

    • DOT Shipping Name: Flammable liquids, corrosive, n.o.s. (1-Allyl-3-hydroxypiperidine) or Amines, liquid, corrosive, flammable, n.o.s. depending on specific flashpoint testing.

Emergency Response: Spills During Disposal

Do NOT use paper towels or sawdust. Amines are basic and can react with cellulose (paper/wood) or oxidizing agents found in general spill kits, potentially causing fire.

Correct Spill Protocol:

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Contain: Use a non-combustible absorbent such as Vermiculite , Sand , or a commercial Clay-based absorbent .

  • Neutralize: If safe, apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill before absorbing, to reduce volatility and basicity.

  • Collect: Scoop absorbed material into a disposable container labeled "Hazardous Waste: Spill Debris (Flammable/Corrosive)."

Regulatory Compliance & References

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. This compound is not a P-listed or U-listed waste by name, meaning it is regulated based on its characteristics (Ignitability and Corrosivity).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 106033, 1-Allyl-3-hydroxypiperidine. Retrieved from .

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • Thermo Fisher Scientific (2021). Safety Data Sheet: Piperidine Derivatives. (General handling of flammable amines). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from .

Sources

Handling

Personal protective equipment for handling 1-Allyl-3-hydroxypiperidine

Executive Summary & Hazard Architecture Do not treat this compound simply as a generic organic base. While 1-Allyl-3-hydroxypiperidine shares the basicity of piperidine, the presence of the allyl group ( ) attached to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound simply as a generic organic base. While 1-Allyl-3-hydroxypiperidine shares the basicity of piperidine, the presence of the allyl group (


)  attached to the nitrogen introduces a specific "structural alert" for enhanced toxicity and reactivity compared to saturated alkyl piperidines.
The "Why" Behind the Safety Protocol
  • Allyl Amine Moiety: Allylic amines are metabolically activated (via CYP450) to acrolein-like reactive intermediates, often resulting in higher hepatotoxicity and cardiovascular toxicity than their saturated counterparts.

  • Piperidine Ring: Confers causticity. Expect pH > 11 in aqueous solution, capable of causing irreversible corneal damage (Eye Dam. 1) and skin corrosion (Skin Corr.[1] 1B) upon prolonged contact.[2]

  • Volatility: As a low-molecular-weight amine, it likely possesses a significant vapor pressure, necessitating strict fume hood usage to prevent respiratory tract irritation (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation kinetics of allyl-amines and organic bases. Standard latex gloves are insufficient .

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: Allyl derivatives can permeate thin nitrile in <15 mins.[3] Double gloving creates a sacrificial outer layer and a visual breach indicator.
Hand Protection (High Risk) Silver Shield / 4H Laminate Required for: Spill cleanup or immersion tasks. Laminates provide >480 min breakthrough time against aggressive amines.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Seal: Safety glasses fail against aerosols/vapors. The basicity of this compound can cause saponification of corneal lipids.
Respiratory Fume Hood (Primary) Backup: Full-face respirator with OV/P100 cartridgesEngineering Control: Use hood with face velocity 80-100 fpm.[3] Warning: Amine vapors have poor warning properties (olfactory fatigue); do not rely on smell.
Body Poly-coated Tyvek Lab Coat Splash Resistance: Standard cotton absorbs liquids, keeping the corrosive agent against the skin. Poly-coating repels organic bases.

Operational Workflow: From Storage to Synthesis[1]

Phase A: Pre-Operational Checks (Self-Validating Protocol)

Before opening the container, perform the "3-Point Integrity Check" :

  • Glove Inspection: Inflate gloves with air to check for pinholes.

  • Hood Verification: Verify sash height is at the safe working level (usually 18 inches) and the magnehelic gauge indicates negative pressure.

  • Quench Prep: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor drips immediately.

Phase B: Handling & Transfer

Objective: Minimize aerosolization and surface contamination.

  • Weighing:

    • Never weigh outside the fume hood. If the balance is external, tare the vial inside the hood, add the liquid, cap it tightly, and then transfer to the balance.

    • Technique: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid standard air-displacement pipettes as the vapor pressure can cause dripping.

  • Reaction Setup:

    • Add 1-Allyl-3-hydroxypiperidine slowly to reaction mixtures. The amine functionality is basic; rapid addition to acidic media will generate significant heat (exotherm).

    • Incompatibility: Keep away from acid chlorides, anhydrides, and strong oxidizers (e.g., peroxides) to prevent violent reactions.

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Wipe all tools (spatulas, syringe exteriors) with a paper towel soaked in dilute acetic acid inside the hood before removing them.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure no exterior surface touches skin.

  • Wash: Wash hands with soap and water for 20 seconds immediately after doffing.

Emergency Response & Spill Management

Scenario: 10mL Spill inside Fume Hood

  • Alert: Announce "Chemical Spill - Amine" to nearby personnel.

  • Isolate: Lower sash immediately to contain vapors.

  • Neutralize:

    • Do not use water initially (spreads the hydrophobic organic).

    • Cover spill with Amphoteric Absorbent (e.g., Chemizorb) or a 1:1 mixture of sand and sodium bisulfate (NaHSO4) to neutralize the base.

  • Collect: Once absorbed, sweep into a dedicated solid waste container labeled "Hazardous Waste: Organic Base (Toxic)."

  • Clean: Wipe surface with 5% acetic acid, followed by water.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for safe handling.

SafetyProtocol Start START: Handling Request 1-Allyl-3-hydroxypiperidine RiskAssess Risk Assessment: Is volume > 50mL? Start->RiskAssess HighRisk High Risk Protocol: - Silver Shield Gloves - Face Shield + Goggles - Buddy System RiskAssess->HighRisk Yes StdRisk Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood Only RiskAssess->StdRisk No HoodCheck Engineering Control Check: Flow > 80 fpm? HighRisk->HoodCheck StdRisk->HoodCheck Stop STOP WORK: Contact Facilities HoodCheck->Stop Fail Handling Execution: - Syringe Transfer - Neutralization Prep Ready HoodCheck->Handling Pass SpillQ Spill Occurred? Handling->SpillQ Cleanup Response: 1. Lower Sash 2. Absorb w/ Bisulfate 3. Dispose as Haz Waste SpillQ->Cleanup Yes Waste Disposal: Segregate into Basic/Amine Waste Stream SpillQ->Waste No Cleanup->Waste

Caption: Decision logic for PPE selection and operational response based on volume and engineering control verification.

Disposal & Environmental Compliance

Waste Classification:

  • RCRA Status: Likely D001 (Ignitable) and potentially D002 (Corrosive).

  • Segregation: Do not mix with acidic waste streams (risk of heat generation/fumes).[2] Segregate into "Organic Bases/Amines."

Disposal Protocol:

  • Collect in High-Density Polyethylene (HDPE) containers. Avoid metal containers due to potential corrosion.

  • Label clearly: "Contains 1-Allyl-3-hydroxypiperidine. Toxic/Corrosive.[1][2][4] High pH."

  • Triple rinse empty original containers with a solvent (ethanol) before discarding glass; add rinsate to the liquid waste.

References

  • PubChem. (n.d.). Compound Summary: 3-Hydroxypiperidine (Structural Analog Safety Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

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